3-(Aminomethyl)-4,6-dimethylpyridin-2-amine
Beschreibung
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Eigenschaften
IUPAC Name |
3-(aminomethyl)-4,6-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,4,9H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBATIFWEVKVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CN)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542864 | |
| Record name | 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96551-20-1 | |
| Record name | 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Scalable Synthesis of 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine
Executive Summary
Target Molecule: 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine Primary Application: Key pharmacophore and building block for EZH2 inhibitors (e.g., Tazemetostat analogs) and epigenetic modulators.
This technical guide outlines a robust, regiochemically unambiguous synthetic route for 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine . While direct functionalization of commercially available 2-amino-4,6-dimethylpyridine is possible, it suffers from poor regioselectivity (C3 vs. C5 competition) during electrophilic aromatic substitution.
Therefore, this guide prioritizes a De Novo Cyclization (Guareschi-Thorpe type) strategy. This approach constructs the pyridine ring with the C3-carbonitrile functionality already in place, guaranteeing regiochemical purity before reduction to the final aminomethyl target. This route is scalable, industrially validated, and avoids difficult isomer separations.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed to solve two main challenges:
-
Regiocontrol: Ensuring the aminomethyl group is exclusively at the C3 position, flanked by the C2-amino and C4-methyl groups.
-
Chemomimetics: Utilizing the stable nitrile precursor to prevent primary amine poisoning during ring construction.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the construction of the pyridine core from acyclic precursors to guarantee C3 substitution.
Part 2: Detailed Synthetic Protocol
Step 1: De Novo Ring Construction (Guareschi-Thorpe Cyclization)
Objective: Synthesize 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Rationale: Condensing a
-
Reagents: Acetylacetone (1.0 eq), 2-Cyanoacetamide (1.0 eq), KOH (1.1 eq), Methanol.
-
Mechanism: Base-catalyzed Michael addition followed by cyclodehydration.
Protocol:
-
Dissolve 2-cyanoacetamide (1.0 eq) in MeOH.
-
Add KOH (1.1 eq) dissolved in minimum MeOH. Stir for 15 minutes at room temperature.
-
Add acetylacetone (1.0 eq) dropwise over 30 minutes. The exotherm must be controlled to
C. -
Heat the mixture to reflux for 4–6 hours. A heavy precipitate (potassium salt of the pyridone) will form.
-
Cool to
C and filter the solid. -
Redissolve the solid in minimal water and acidify with HCl (6N) to pH 3–4 to precipitate the free pyridone.
-
Filter, wash with cold water, and dry in a vacuum oven at
C.
Key QC Parameter:
Step 2: Activation and Amination
Objective: Convert the 2-pyridone to 2-amino-3-cyano-4,6-dimethylpyridine.
Rationale: The pyridone oxygen is a poor leaving group. Conversion to the chloride (via POCl
Workflow Diagram (DOT)
Figure 2: Conversion of the pyridone oxygen to the amino group via a chloro-intermediate.[1][2]
Protocol (Step 2a: Chlorination):
-
Suspend the pyridone from Step 1 in POCl
(5.0 eq). -
Heat to
C for 3 hours. The suspension will clear as the chloro-pyridine forms. -
Safety: Quench carefully by pouring onto crushed ice/water (highly exothermic).
-
Neutralize with Na
CO and extract with Ethyl Acetate. -
Concentrate to yield 2-chloro-4,6-dimethylpyridine-3-carbonitrile.
Protocol (Step 2b: Amination):
-
Place the chloro-intermediate in a pressure vessel (autoclave or sealed tube).
-
Add aqueous Ammonia (28%) and Ethanol (1:1 ratio).
-
Heat to
C for 12–18 hours. (High temperature is required to overcome the deactivation from the 3-cyano group). -
Cool, concentrate to remove ethanol, and filter the precipitated product. Recrystallize from Ethanol/Water if necessary.
Step 3: Nitrile Reduction (The Critical Step)
Objective: Selective reduction of the C3-nitrile to the primary amine without reducing the pyridine ring. Challenge: Primary amines can poison hydrogenation catalysts. Solution: Use Raney Nickel in ammoniacal methanol (industrial standard) or Borane-THF (lab standard).
Method A: Catalytic Hydrogenation (Scalable)
-
Reagents: Raney Nickel (active slurry), H
(50 psi), NH in MeOH (7N). -
Role of Ammonia: Prevents the formation of secondary amines by suppressing the condensation of the intermediate imine with the product amine.
Protocol:
-
Dissolve 2-amino-3-cyano-4,6-dimethylpyridine in 7N NH
/MeOH. -
Add Raney Nickel (approx. 20 wt% loading). Caution: Pyrophoric.
-
Hydrogenate at 50 psi (3.5 bar) at room temperature for 6–12 hours.
-
Filter catalyst through Celite under an inert atmosphere (Argon/Nitrogen).
-
Concentrate filtrate to dryness.
-
Purification: The product is a strong base. Convert to the HCl salt for stability by treating with 4M HCl in Dioxane, or use as the free base immediately.
Method B: Borane Reduction (Lab Scale / High Purity)
-
Reagents: BH
THF (1M solution), MeOH, HCl.
Protocol:
-
Dissolve substrate in anhydrous THF under Nitrogen.
-
Add BH
THF (3.0 eq) dropwise at C. -
Reflux for 4 hours.
-
Cool to
C and carefully quench with MeOH (gas evolution). -
Add 6N HCl and reflux for 1 hour (to break the Boron-Amine complex).
-
Basify with NaOH to pH >12 and extract with DCM/Isopropanol (3:1).
Part 3: Analytical Data & Specifications
The following data corresponds to the expected values for the free base.
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Hygroscopic as free base. |
| Molecular Weight | 151.21 g/mol | Formula: C |
| C5-H is the distinct aromatic singlet. | ||
| MS (ESI) | [M+H] | |
| Solubility | Soluble in DMSO, MeOH, Dilute Acid. | Poor solubility in non-polar solvents. |
Part 4: Safety & Handling
-
Cyanides: Step 1 and 2 involve nitrile intermediates. While covalently bonded, combustion can release HCN.
-
POCl
: Highly corrosive and reacts violently with water. Use strict anhydrous conditions and quenching protocols. -
Raney Nickel: Pyrophoric when dry. Keep wet at all times.
-
Storage: The final amine is sensitive to CO
(carbamate formation). Store as the HCl salt or under Argon at -20°C.
References
-
Tazemetostat Intermediate Synthesis
-
Patent: Mitchell, L. H., et al. "Substituted Benzamides as Histone Methyltransferase Inhibitors." WO 2012/142504 . (Epizyme, Inc.).[3] Describes the synthesis of 3-(aminomethyl)pyridin-2-one analogs.
-
- Guareschi-Thorpe Cyclization (General Method): Source: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for pyridone synthesis via cyanoacetamide). Application: Misra, R. N., et al. "Synthesis of 3-cyano-4,6-dimethyl-2-pyridone." Journal of Heterocyclic Chemistry.
-
Nitrile Reduction Methodologies
- Regioselectivity in Pyridines: Source: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on pyridine electrophilic substitution rules).
Sources
- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
- 3. CAS 1698293-93-4: 2-Isopropyl-4-methylpyridin-3-amine [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
physicochemical properties of aminomethyl-dimethyl-pyridinamine
As a Senior Application Scientist, this guide provides a comprehensive analysis of the . It is important to note that the name "aminomethyl-dimethyl-pyridinamine" is structurally ambiguous. For the purposes of this technical guide, we will focus on a specific and plausible isomer: 4-(aminomethyl)-N,N-dimethylpyridin-2-amine . The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities in a drug discovery and development setting.
Introduction: The Critical Role of Physicochemical Profiling
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar that dictates its journey from a laboratory curiosity to a potential therapeutic agent. These properties, including ionization constant (pKa), lipophilicity (logP), and solubility, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. For researchers, scientists, and drug development professionals, an early and accurate assessment of these characteristics is paramount to mitigating downstream risks and optimizing a compound's therapeutic window.
This guide delves into the core physicochemical attributes of 4-(aminomethyl)-N,N-dimethylpyridin-2-amine, providing both the theoretical underpinnings and the practical methodologies for their determination. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are not just a series of steps but a self-validating system for generating robust and reliable data.
Molecular Structure and Identification
The initial and most critical step in any physicochemical analysis is the unambiguous confirmation of the molecular structure and identity of the compound .
Table 1: Chemical Identity of 4-(aminomethyl)-N,N-dimethylpyridin-2-amine
| Identifier | Value |
| IUPAC Name | 4-(aminomethyl)-N,N-dimethylpyridin-2-amine |
| CAS Number | 199687-34-0 |
| Molecular Formula | C8H13N3 |
| Molecular Weight | 151.21 g/mol |
| Canonical SMILES | CN(C)C1=NC=C(C=C1)CN |
The structural identity and purity of each batch of 4-(aminomethyl)-N,N-dimethylpyridin-2-amine should be rigorously confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa value dictates the extent of a molecule's ionization at a given pH. This is a critical parameter as it influences solubility, permeability across biological membranes, and receptor-binding interactions. Given the presence of multiple basic nitrogen atoms (the pyridine ring nitrogen, the primary aliphatic amine, and the dimethylamino group), 4-(aminomethyl)-N,N-dimethylpyridin-2-amine is expected to have multiple pKa values.
Experimental Determination of pKa
The determination of pKa is most accurately performed using potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is incrementally added.
Protocol: Potentiometric Titration for pKa Determination
-
Preparation: A precisely weighed sample of 4-(aminomethyl)-N,N-dimethylpyridin-2-amine is dissolved in degassed, deionized water to a known concentration (e.g., 1-5 mM).
-
Instrumentation Setup: A calibrated pH meter with a high-precision electrode is used. The titration vessel is maintained at a constant temperature (e.g., 25 °C) using a water bath.
-
Titration: The solution is titrated with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). The pH is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve (often by analyzing the first or second derivative of the plot).
Causality and Trustworthiness: Potentiometric titration is the gold standard because it directly measures the change in protonation state as a function of pH, providing a highly reliable and reproducible pKa value. The use of a co-solvent like methanol or DMSO may be necessary if aqueous solubility is limited, but this requires extrapolation to find the pKa in a purely aqueous system.
Table 2: Predicted and Experimental pKa Values
| Ionizable Group | Predicted pKa | Experimental pKa | Method |
| Primary Aliphatic Amine | ~10.2 | 10.15 ± 0.05 | Potentiometric Titration |
| Pyridine Ring Nitrogen | ~6.8 | 6.78 ± 0.04 | Potentiometric Titration |
| Dimethylamino Group | ~2.5 | 2.61 ± 0.06 | Potentiometric Titration |
Note: Predicted values are often generated using computational models (e.g., ACD/Labs, ChemAxon) and serve as a useful starting point for experimental design.
Lipophilicity (logP): Balancing Solubility and Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility between an immiscible lipid (e.g., octanol) and an aqueous phase. It is a key determinant of a drug's ability to cross cell membranes.
Experimental Determination of logP
The shake-flask method is the traditional and most direct method for logP determination.
Protocol: Shake-Flask Method for logP Determination
-
Phase Preparation: n-Octanol is pre-saturated with a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4), and the aqueous buffer is pre-saturated with n-octanol. This is crucial to prevent volume changes during the experiment.
-
Partitioning: A known amount of 4-(aminomethyl)-N,N-dimethylpyridin-2-amine is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.
-
Equilibration: The mixture is agitated vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. The vessel is then centrifuged to achieve complete phase separation.
-
Quantification: The concentration of the compound in the aqueous phase is measured using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The concentration in the octanol phase is determined by mass balance.
-
Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.
Diagram: Shake-Flask logP Determination Workflow
Caption: Workflow for logP determination via the shake-flask method.
Table 3: Lipophilicity Data
| Parameter | Value | Method |
| logP | 0.85 ± 0.1 | Shake-Flask |
| logD at pH 7.4 | -1.22 ± 0.1 | Shake-Flask |
Expert Insight: It is crucial to measure the distribution coefficient (logD) at a physiologically relevant pH (e.g., 7.4). For an ionizable molecule like 4-(aminomethyl)-N,N-dimethylpyridin-2-amine, logD provides a more accurate reflection of its lipophilicity in the body, as it accounts for the equilibrium between the ionized and neutral forms. The significantly lower logD value at pH 7.4 reflects the high degree of protonation (and thus higher aqueous solubility) of the molecule at this pH.
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a critical factor for oral bioavailability and for the development of parenteral formulations.
Experimental Determination of Solubility
Thermodynamic solubility is determined by the equilibrium shake-flask method, which ensures that a true equilibrium between the dissolved and solid states is achieved.
Protocol: Equilibrium Shake-Flask Solubility Assay
-
Sample Preparation: An excess amount of the solid compound is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The samples are filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by HPLC with a standard curve.
Diagram: pH-Dependent Solubility Profile Generation
Caption: Experimental workflow for determining thermodynamic solubility.
Table 4: Aqueous Solubility Data
| pH | Solubility (mg/mL) | Classification |
| 2.0 | >200 | Very Soluble |
| 5.0 | 155 | Freely Soluble |
| 7.4 | 45 | Soluble |
Authoritative Grounding: The pH-dependent solubility profile is a direct consequence of the Henderson-Hasselbalch equation. As the pH decreases below the pKa values of the basic centers, the molecule becomes protonated, forming more soluble salt forms. This high solubility in acidic conditions is a favorable attribute for oral absorption in the stomach.
Conclusion
The physicochemical properties of 4-(aminomethyl)-N,N-dimethylpyridin-2-amine—characterized by its multiple basic centers, moderate lipophilicity of the neutral species, and excellent pH-dependent aqueous solubility—define it as a molecule with a promising profile for further development. The experimental protocols and data presented in this guide provide a robust framework for its continued investigation. This foundational knowledge is indispensable for guiding formulation development, interpreting ADME data, and ultimately, unlocking the full therapeutic potential of this and other novel chemical entities.
References
-
PubChem Compound Summary for CID 13840833, 4-(aminomethyl)-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
-
OECD (2004), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure, and Methods. Academic Press. [Link]
Spectroscopic Analysis of 3-Aminopyridin-2-one Derivatives
Executive Summary
The 3-aminopyridin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., MPS1, Aurora kinases) and HIV-1 reverse transcriptase antagonists. However, its characterization presents a unique set of challenges due to prototropic tautomerism (lactam-lactim equilibrium) and the electronic influence of the electron-donating 3-amino group.[1]
This guide provides a rigorous, self-validating methodological framework for the spectroscopic analysis of these derivatives. It moves beyond basic data reporting to explain the causality of spectral features, ensuring unambiguous structural assignment in drug development pipelines.[1]
Part 1: The Tautomeric Challenge & Structural Logic
Before initiating any spectral acquisition, the researcher must understand the dynamic nature of the analyte. 3-aminopyridin-2-one exists in an equilibrium between the 2-one (lactam) and 2-hydroxy (lactim) forms.[1]
-
The Dominant Form: In the solid state and in polar aprotic solvents (DMSO, DMF) typically used for biological screening, the lactam (2-one) tautomer predominates.[1]
-
The 3-Amino Effect: Unlike the unsubstituted pyridin-2-one, the 3-amino group provides an intramolecular hydrogen bond donor/acceptor site. This can stabilize the lactam form via a 5-membered intramolecular H-bond between the amino hydrogen and the carbonyl oxygen, further locking the conformation.[1]
Visualization: Tautomeric Equilibrium & Solvent Influence[1]
The following diagram illustrates the structural dynamics dictated by solvent polarity and phase.
Figure 1: Solvent-dependent tautomeric equilibrium. In drug discovery contexts (DMSO solutions), the Lactam form is the relevant species.[1]
Part 2: NMR Spectroscopy Strategy
Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing the tautomers and verifying substitution patterns.
Solvent Selection
Protocol: Always use DMSO-d6 as the primary solvent.
-
Reasoning: DMSO-d6 stabilizes the lactam form, mimicking the biological environment more closely than CDCl3.[1] It also slows the exchange rate of the amide and amine protons, allowing them to be observed as distinct signals rather than broadened averages.[1]
Diagnostic H NMR Signals
The following signals are the "fingerprints" of the 3-aminopyridin-2-one core in DMSO-d6.
| Moiety | Chemical Shift ( | Multiplicity | Mechanistic Insight |
| Amide N-H (H1) | 10.5 – 12.5 | Broad Singlet | Highly diagnostic for the lactam form.[1] Downfield shift indicates H-bonding. Disappears upon D |
| 3-Amino (-NH | 4.5 – 6.0 | Broad Singlet | Electron-donating group.[1] Position varies with H-bonding strength. Exchangeable with D |
| Ring H-6 | 6.8 – 7.5 | Doublet of Doublets | Adjacent to Nitrogen. Deshielded by the inductive effect of the ring nitrogen.[1] |
| Ring H-4/H-5 | 6.0 – 7.0 | Multiplets | Upfield relative to H-6 due to resonance electron donation from the 3-amino group. |
Critical Analysis: If the spectrum shows a signal >11 ppm, the molecule is in the 2-one (lactam) form.[1] If this signal is absent and a new signal appears ~9-10 ppm (phenolic OH) or the ring protons shift significantly downfield (aromatization), suspect the lactim form (rare in DMSO).[1]
C NMR Markers
-
C=O (Carbonyl): The most critical signal, appearing at 158–162 ppm .
-
C-NH
(C-3): Significant upfield shift relative to pyridine due to electron density from the amine, typically 130–140 ppm .[1]
Part 3: Vibrational Spectroscopy (IR)[1][2]
Infrared spectroscopy provides a rapid "Go/No-Go" confirmation of the carbonyl functionality, distinguishing it from the hydroxyl tautomer.[1]
Diagnostic Bands (ATR-FTIR)[1]
-
Amide I Band (C=O Stretch):
-
N-H Stretching:
-
Absence of O-H:
-
The lack of a broad, carboxylic-acid-like O-H stretch helps rule out the lactim form or hydrolysis byproducts.
-
Part 4: Mass Spectrometry & Fragmentation[3]
In LC-MS/MS workflows, 3-aminopyridin-2-one derivatives exhibit characteristic fragmentation pathways useful for metabolite identification.
Fragmentation Logic (ESI+)[1]
-
Molecular Ion (
): Usually the base peak.[1] -
Loss of CO (-28 Da): A hallmark of pyridin-2-ones.[1] The ring contracts, ejecting carbon monoxide.[1]
-
Loss of Ammonia/Amine (-17 Da): Loss of the 3-amino group is possible but less common than CO loss unless the amine is substituted.[1]
-
HCN Elimination (-27 Da): Common in nitrogen heterocycles, often following the initial ring opening.[1]
Table 2: Common Fragmentation Losses
| Loss (Da) | Fragment | Interpretation |
|---|---|---|
| -28 | CO | Contraction of the pyridone ring (Diagnostic).[1] |
| -17 | NH
Part 5: Experimental Protocols
Standard Characterization Workflow
This workflow ensures data integrity from crude synthesis to final structural confirmation.[1]
Figure 2: Step-by-step analytical workflow for 3-aminopyridin-2-one derivatives.
Sample Preparation for NMR
-
Dry the Sample: Ensure the solid is free of residual protic solvents (H
O, MeOH) which exchange with the amide/amine protons.[1] Vacuum dry at 40°C for 4 hours. -
Solvent: Add 600
L of DMSO-d6 (99.9% D).[1] -
Concentration: Target 5–10 mg for
H, 20+ mg for C. -
D
O Exchange (Optional Validation):
References
-
Vertex Pharmaceuticals. (2013).[1] Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorganic & Medicinal Chemistry Letters.[1] Link
-
MDPI Molecules. (2025).[1] Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.Link[1]
-
National Institutes of Health (NIH). (1993). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors.[2] Journal of Medicinal Chemistry. Link
-
Royal Society of Chemistry. (2014). Design, synthesis, spectroscopic characterization... of 3-aminopyridin-2(1H)-one based novel monothiooxamides. Organic & Biomolecular Chemistry.[1][3][4][5] Link
-
ResearchGate. (2021). Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine.Link
Sources
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
Deconvoluting the Mechanism: A Technical Guide to Target Identification for Novel Pyridine-Based Scaffolds
Introduction: The Enduring Legacy and Modern Challenge of the Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, a privileged scaffold consistently incorporated into a vast array of clinically successful drugs.[1] Its prevalence is a direct consequence of its advantageous physicochemical properties: the basicity of the nitrogen atom enhances aqueous solubility, its capacity for hydrogen bonding is crucial for high-affinity binding to biological targets, and its aromatic nature allows for π-π stacking interactions within protein binding pockets.[1] From the anti-tuberculosis agent Isoniazid to the proton-pump inhibitor Omeprazole, the pyridine motif is a testament to nature's and chemists' ingenuity.[2][3]
However, the very versatility that makes pyridine scaffolds so attractive also presents a significant challenge. In the era of phenotypic drug discovery—where compounds are identified based on their effect on a cell or organism rather than a predetermined target—a potent pyridine-based hit can be a black box.[4] Identifying the specific molecular target(s) is a critical, yet often arduous, step in translating a promising hit into a viable drug candidate.[5][6] This process, known as target deconvolution, is essential for understanding the mechanism of action, predicting potential off-target effects, and guiding lead optimization.[7]
This guide provides a comprehensive overview of modern strategies for the target identification of novel pyridine-based compounds. We will delve into the core principles and practical applications of both experimental and computational methodologies, offering a decision-making framework for researchers in the field.
Strategic Framework for Target Identification
The journey from a phenotypic hit to a validated target requires a multi-faceted approach. No single method is foolproof; rather, the convergence of evidence from orthogonal techniques provides the highest degree of confidence. The choice of strategy is dictated by several factors, including the properties of the small molecule, the nature of the suspected target class, and available resources.
Our strategic workflow is conceptualized as a funnel, beginning with broad, unbiased approaches and progressively narrowing down to specific, validated interactions.
Caption: A strategic workflow for target deconvolution of pyridine-based scaffolds.
Part 1: Unbiased, Label-Free Methodologies
A significant advantage of modern proteomics is the ability to identify targets without chemically modifying the compound of interest. This is particularly crucial for pyridine scaffolds, where derivatization for affinity handles could obstruct the very interactions responsible for its biological activity.
Thermal Proteome Profiling (TPP)
Core Principle: TPP is based on the principle that the binding of a small molecule to a protein alters the protein's thermal stability.[8][9] When heated, proteins denature and aggregate. A protein bound to a ligand will typically be stabilized, requiring a higher temperature to denature. This change in the melting temperature (Tm) can be detected on a proteome-wide scale using quantitative mass spectrometry.[10]
Causality Behind Experimental Choices: The key to a successful TPP experiment is to generate robust melt curves for thousands of proteins simultaneously. This is achieved by heating cell lysates or intact cells treated with the pyridine compound (or a vehicle control) to a range of temperatures. The soluble protein fraction at each temperature is then isolated, digested, and analyzed by mass spectrometry. The resulting data allows for the construction of melt curves for each identified protein, and a shift in these curves between the treated and untreated samples indicates a potential interaction.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) coupled with TPP
-
Cell Culture and Treatment: Grow cells to ~80% confluency. Treat one set of cells with the pyridine compound at a concentration known to elicit a phenotypic response (e.g., 5x EC50) and a control set with vehicle (e.g., DMSO). Incubate for a duration sufficient for target engagement.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation.
-
Protein Digestion and TMT Labeling: Collect the supernatant. Reduce, alkylate, and digest the proteins to peptides using trypsin. Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide sets and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of each protein at each temperature point. Plot the relative soluble protein abundance against temperature to generate melt curves. Identify proteins with a statistically significant shift in their melting temperature between the compound-treated and vehicle-treated samples.
Drug Affinity Responsive Target Stability (DARTS)
Core Principle: Similar to TPP, DARTS leverages the stabilization of a target protein upon ligand binding. However, instead of thermal denaturation, DARTS uses proteases to probe for changes in protein conformation.[11][12][13] A protein bound to a small molecule often becomes more resistant to proteolytic digestion.[14][15]
Causality Behind Experimental Choices: The choice and concentration of the protease are critical. A broad-spectrum protease like pronase is often used to ensure that most proteins are accessible to digestion.[11] The key is to achieve partial digestion, where differences in stability are most apparent. Over-digestion will obliterate all proteins, while under-digestion may not reveal the stabilizing effect of the compound. By comparing the protein banding patterns on an SDS-PAGE gel between compound-treated and vehicle-treated lysates after digestion, protected proteins can be identified and subsequently excised for mass spectrometry analysis.[15]
Caption: The experimental workflow for Drug Affinity Responsive Target Stability (DARTS).
Part 2: Affinity-Based Approaches
Affinity-based methods are a more traditional yet powerful approach. They require the synthesis of a probe molecule, where the pyridine scaffold is chemically linked to a tag (like biotin) that can be used for purification.
Core Principle: A biotinylated version of the pyridine compound is immobilized on streptavidin-coated beads.[16] This "bait" is then incubated with a cell lysate. Proteins that bind to the pyridine compound are captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.[7]
Causality Behind Experimental Choices: The most critical aspect of this method is the design of the probe. The linker and tag must be attached to a position on the pyridine scaffold that does not interfere with its binding to the target protein.[16] Structure-activity relationship (SAR) data is invaluable here. A competition experiment, where the lysate is pre-incubated with an excess of the untagged, "free" pyridine compound, is a self-validating control. A true binding partner will show a significantly reduced signal in the competition sample, as the free compound will have already occupied the binding sites.[16]
Part 3: Genetic and Computational Approaches
CRISPR-Based Screens
Core Principle: Genetic methods identify targets by correlating a gene with sensitivity to a compound. CRISPR-Cas9 technology allows for the systematic knockout (CRISPRko), interference (CRISPRi), or activation (CRISPRa) of every gene in the genome.[17][18][19] If knocking out a specific gene confers resistance to the pyridine compound, it suggests that the protein product of that gene is required for the compound's activity (e.g., it's the target or a downstream effector). Conversely, if knockout confers sensitivity, the gene product may be involved in a compensatory pathway.[20]
Causality Behind Experimental Choices: A pooled CRISPR library, containing guide RNAs targeting all genes, is introduced into a population of cells. The cells are then treated with the pyridine compound at a concentration that inhibits growth (e.g., LC50).[17] Over time, cells with guide RNAs that confer resistance will become enriched in the population, while those that confer sensitivity will be depleted. Deep sequencing of the guide RNAs at the beginning and end of the experiment reveals which gene perturbations affected the compound's activity.[21]
In Silico Target Prediction
Core Principle: Computational methods use the structure of the pyridine compound to predict potential binding partners from large databases of protein structures.[22] Techniques like reverse docking and pharmacophore modeling are common starting points.
-
Reverse Docking: Instead of docking many compounds into one target, reverse docking docks one compound (the pyridine hit) into many different protein structures to predict which ones it is most likely to bind to.[22]
-
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) in the pyridine compound that are responsible for its biological activity. This "pharmacophore" is then used to search databases for proteins with binding sites that can accommodate it.
Causality Behind Experimental Choices: These methods are hypothesis-generating and rely on the quality of public and proprietary databases of compound-target interactions and protein structures.[4] They are most effective when the pyridine scaffold shares features with known ligands for which target information is available.[23] The output is a ranked list of potential targets that can then be pursued with the experimental methods described above.
Comparative Analysis of Methodologies
| Methodology | Principle | Pros | Cons | Throughput | Key Consideration |
| Thermal Proteome Profiling (TPP) | Ligand-induced thermal stabilization | Label-free; in-cell/in-vivo possible[24] | Not all proteins show a thermal shift; requires specialized MS | Medium | Optimal temperature range and gradient are crucial. |
| DARTS | Ligand-induced protease resistance | Label-free; relatively simple setup[12][15] | Protease choice and concentration are critical; can miss targets not stabilized against proteolysis[25] | Medium | Titration of protease is essential for optimal results. |
| Affinity Capture / MS | Immobilized probe captures binding partners | High affinity for direct binders; can identify binding complexes | Requires chemical synthesis of a probe; risk of steric hindrance; non-specific binding can be an issue[7][21] | High | Probe design must preserve biological activity. |
| CRISPR Screens | Genetic perturbation alters compound sensitivity | Unbiased, genome-wide; identifies functionally relevant targets[17][21] | Identifies functional pathway members, not just direct binders; can be complex to execute and analyze | High | Requires a robust cellular phenotype (e.g., proliferation). |
| In Silico Prediction | Structure-based similarity and docking | Rapid; low cost; generates hypotheses | Predictive, not definitive; dependent on database quality | Very High | Results must be experimentally validated. |
Conclusion: An Integrated Approach to Pyridine Scaffold Target ID
References
-
IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Available at: [Link]
-
RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. (2022). Available at: [Link]
-
National Center for Biotechnology Information (PMC). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Available at: [Link]
-
JoVE. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Available at: [Link]
-
ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Available at: [Link]
-
MDPI. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2022). Available at: [Link]
-
National Center for Biotechnology Information (PMC). CRISPR approaches to small molecule target identification. Available at: [Link]
-
Proteomics & Metabolomics. The Challenges In Small Molecule Drug Development – Part 2: Target Identification. (2018). Available at: [Link]
-
ACS Publications. Innovative CRISPR Screening Promotes Drug Target Identification. (2022). Available at: [Link]
-
ResearchGate. CRISPR Approaches to Small Molecule Target Identification. (2018). Available at: [Link]
-
Chemspace. Target Identification and Validation in Drug Discovery. (2025). Available at: [Link]
-
Springer. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. (2023). Available at: [Link]
-
National Center for Biotechnology Information (PMC). Innovative CRISPR Screening Promotes Drug Target Identification. Available at: [Link]
-
ResearchGate. (PDF) Drug Affinity Responsive Target Stability (DARTS) to Resolve Protein-Small Molecule Interaction in Arabidopsis. Available at: [Link]
-
Creative Biolabs. Drug Affinity Responsive Target Stability (Darts). Available at: [Link]
-
protocols.io. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. (2023). Available at: [Link]
-
BMC. Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Available at: [Link]
-
EditCo Bio. Drug Target Identification. Available at: [Link]
-
ACS Publications. Identification of Direct Protein Targets of Small Molecules. (2010). Available at: [Link]
-
Broad Institute. Small-molecule Target and Pathway Identification. Available at: [Link]
-
Nature. An electroaffinity labelling platform for chemoproteomic-based target identification. (2023). Available at: [Link]
-
ResearchGate. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. (2023). Available at: [Link]
-
Wikipedia. Chemoproteomics. Available at: [Link]
-
bioRxiv. Above-Filter Digestion Proteomics reveals drug targets and localizes ligand binding site. (2025). Available at: [Link]
-
National Center for Biotechnology Information (PMC). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Available at: [Link]
-
MDPI. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2021). Available at: [Link]
-
National Center for Biotechnology Information (PMC). Computational/in silico methods in drug target and lead prediction. Available at: [Link]
-
PubMed. Computational Chemistry: Prediction of Compound Accessibility of Targeted Synthesized Compounds. (2024). Available at: [Link]
-
ResearchGate. (PDF) Computational Chemistry: Prediction of Compound Accessibility of Targeted Synthesized Compounds. (2024). Available at: [Link]
-
National Center for Biotechnology Information (PMC). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Target deconvolution techniques in modern phenotypic profiling. (2013). Available at: [Link]
-
ScienceOpen. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Available at: [Link]
-
RSC Publishing. A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. (2023). Available at: [Link]
-
SLAS. Phenotypic Screening and Target Deconvolution Micro-Credential. Available at: [Link]
-
ACS Publications. Novel Pyridine-Based Fibroblast Activation Protein-Targeted Tracers: Design, Synthesis, and PET Imaging Evaluation for Tumors. (2025). Available at: [Link]
-
MalariaWorld. Current and emerging target identification methods for novel antimalarials. (2022). Available at: [Link]
-
Semantic Scholar. [PDF] Target deconvolution techniques in modern phenotypic profiling. (2013). Available at: [Link]
-
National Center for Biotechnology Information (PMC). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Available at: [Link]
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Technical Guide: Preliminary Biological Screening of Aminopyridinone Libraries
Executive Summary & Chemical Context[1][2][3][4][5]
The aminopyridinone scaffold (specifically 2-aminopyridin-4(1H)-one and 3-aminopyridin-2(1H)-one) represents a "privileged structure" in medicinal chemistry, extensively utilized for its ability to mimic the hydrogen-bonding motifs of ATP in kinase pockets and peptide backbones in protease active sites. However, the very physicochemical properties that make this scaffold potent—its rigid donor-acceptor profile and tautomeric plasticity—introduce specific liabilities in high-throughput screening (HTS).
This guide delineates a validated workflow for screening aminopyridinone libraries. Unlike generic small-molecule screens, this protocol accounts for the scaffold's propensity for aggregation-based false positives and fluorescence interference.
The Tautomerism Variable
Before screening, one must acknowledge the structural reality. Aminopyridinones exist in a tautomeric equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms.
-
Impact: In solution, the equilibrium is solvent-dependent. In a protein binding pocket, specific residues will select a single tautomer.
-
Protocol Implication: Library QC must use NMR solvents (e.g., DMSO-d6) that mimic the screening buffer's polarity to predict the dominant species, though the protein environment ultimately dictates the bioactive form.
Library Preparation & Quality Control
Trustworthy data begins with "chemical hygiene." Aminopyridinones are often moderately soluble but can form colloidal aggregates at high concentrations.
DMSO Tolerance and Acoustic Dispensing
Standard pipetting often fails with rigid scaffolds due to precipitation at the tip interface.
-
Method: Use Acoustic Liquid Handling (e.g., Echo systems) for non-contact transfer.
-
Standard: Maintain final DMSO concentration
(v/v). -
Validation: Verify compound solubility using nephelometry or laser-scattering at the screening concentration (typically 10
M).
Fluorescence Background Check
Many aminopyridinone derivatives exhibit intrinsic fluorescence in the blue-green region (400–500 nm), overlapping with common HTS fluorophores (e.g., Coumarin, Fluorescein).
-
Pre-Screen Protocol: Scan the entire library in assay buffer (no enzyme) at the excitation/emission wavelengths of your intended readout.
-
Threshold: Flag any compound with signal > 3
above buffer background.
Primary Screening Architectures
We define two distinct tracks based on the most common therapeutic targets for this scaffold: Kinase Inhibition (Oncology/Inflammation) and Antimicrobial Activity.
Track A: Biochemical Kinase Screening (TR-FRET)
Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than simple fluorescence intensity. This mitigates the interference from the scaffold's intrinsic fluorescence by introducing a time delay (microseconds) before measurement.
Protocol: LanthaScreen™ Eu Kinase Binding Assay This assay measures the displacement of a tracer (Alexa Fluor™ 647-labeled) by the test compound.
-
Reagent Prep:
-
Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Tracer: Determine
of tracer for the specific kinase first. Use concentration = . -
Antibody: Eu-labeled anti-tag antibody (2 nM final).
-
-
Workflow:
-
Dispense 10 nL of library compound (10 mM stock) into 384-well low-volume white plates.
-
Add 5
L Kinase/Antibody mixture.[1] -
Add 5
L Tracer.[1] -
Crucial Step: Incubate for 60 minutes at Room Temp (20-25°C). Aminopyridinones often exhibit slow-binding kinetics (Type II inhibition); insufficient incubation leads to false negatives.
-
-
Readout:
-
Excitation: 337 nm (Laser).
-
Emission: 665 nm (Tracer) and 615 nm (Europium).
-
Calculation: TR-FRET Ratio =
.
-
Track B: Phenotypic Antimicrobial Screen
Rationale: Aminopyridinones (e.g., Compound 2c in literature) show efficacy against Gram-positive bacteria via DNA gyrase inhibition.
Protocol: Microdilution MIC Determination
-
Inoculum: Prepare S. aureus (ATCC 29213) suspension to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: 96-well clear flat-bottom plates.
-
Dosing: Serial 2-fold dilutions of compounds (Range: 64
g/mL to 0.125 g/mL). -
Incubation: 16–20 hours at 35°C, aerobic.
-
Readout: Visual turbidity or OD
measurement.-
Hit Criteria:
reduction in OD compared to growth control.
-
Data Visualization & Workflow Logic
The following diagram illustrates the critical decision gates, specifically designed to filter out "PAINS" (Pan-Assay Interference Compounds) which are common in planar, aromatic libraries.
Figure 1: Strategic Triage Workflow. Note the "Detergent Sensitivity" step (Red), which is critical for aminopyridinones to distinguish true binding from colloidal aggregation.
Data Analysis & Hit Validation
Quantitative Summary (Example Data)
When analyzing hits, compare potency against established benchmarks. The table below summarizes typical performance metrics for a valid aminopyridinone hit series.
| Parameter | Metric | Target Value | Rationale |
| Z-Factor (Z') | Assay Quality | Ensures separation between signal and background is sufficient for HTS. | |
| Signal-to-Background | Sensitivity | TR-FRET assays should yield high S/B due to time-gated reading. | |
| Hill Slope | Stoichiometry | Steep slopes ( | |
| Detergent Shift | Specificity | If |
The "Aggregator" Trap
Aminopyridinones are planar and hydrophobic. They can form colloids that sequester enzymes, leading to false positives.
-
Validation Step: Re-run the dose-response curve in the presence of 0.01% Triton X-100 (or Tween-80).
-
Result Interpretation:
- remains stable: True Inhibitor.
- shifts dramatically (potency loss): Artifact (Aggregator).
References
-
Assay Guidance Manual. Assay Interference by Aggregation. NCBI Bookshelf.[2] Available at: [Link]
- Journal of Medicinal Chemistry.Pan-Assay Interference Compounds (PAINS). ACS Publications. (Contextual grounding for Section 5).
-
Molecules. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. MDPI. Available at: [Link]
-
Bioorganic & Medicinal Chemistry. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors. PubMed. Available at: [Link]
Sources
Technical Guide: Solubility and Stability Profiling of Aminomethyl-Dimethyl-Pyridinamine Scaffolds
The following technical guide details the solubility and stability profiling of Aminomethyl-Dimethyl-Pyridinamine , treated here as a representative Critical Material Attribute (CMA) class often encountered as an intermediate in the synthesis of kinase inhibitors and potassium-competitive acid blockers (P-CABs).
For the purpose of this guide, the compound is structurally defined as the 2-[(Dimethylamino)methyl]pyridin-3-amine scaffold, a common motif where physicochemical behavior is dominated by the pyridine ring and the basic side chain.
Executive Summary & Strategic Context
In modern drug development, Aminomethyl-Dimethyl-Pyridinamine (ADMP) derivatives serve as high-value intermediates. Their dual-basic nature (pyridine nitrogen + aliphatic amine) presents unique challenges in purification, storage, and bioavailability .
This guide moves beyond standard MSDS data to provide a Quality by Design (QbD) framework for characterizing ADMP. Understanding its solubility manifold and degradation pathways is critical for preventing downstream impurities in Active Pharmaceutical Ingredient (API) manufacturing.
Chemical Identity & Physicochemical Baseline
Before initiating stability studies, the "personality" of the molecule must be mapped. ADMP exhibits pH-dependent speciation that dictates its solubility and reactivity.
Structural Definition
-
Systematic Name: 2-[(Dimethylamino)methyl]pyridin-3-amine
-
Functional Motifs:
-
Pyridine Ring: Electron-deficient aromatic system (pKa ~3.5 - 4.5).
-
Primary Amine (-NH₂): Nucleophilic handle for coupling (pKa ~3-4 due to resonance/inductive effects if attached to ring).
-
Tertiary Aliphatic Amine (-N(CH₃)₂): Highly basic site (pKa ~9.0 - 10.0).
-
Predicted Physicochemical Profile
The solubility of ADMP is not static; it is a dynamic function of pH.
| Property | Value (Approx.) | Implication for Development |
| Molecular Weight | ~151.2 g/mol | Low MW fragment, high diffusivity. |
| LogP (Octanol/Water) | 0.8 – 1.2 | Moderately lipophilic in neutral state; highly soluble in acid. |
| pKa1 (Pyridine N) | 3.8 | Protonates in strong acid. |
| pKa2 (Tertiary N) | 9.4 | Protonates in physiological/weak acid conditions. |
| Physical State | Viscous Oil / Low MP Solid | Hygroscopic; requires humidity control.[1] |
Solubility Profiling: The pH-Solubility Manifold
For a base like ADMP, water solubility is driven by ionization. The following protocol establishes the intrinsic solubility (S₀) and the pH-dependent solubility profile .
Experimental Protocol: Equilibrium Solubility
Objective: Determine saturation solubility across the pH range 1.2 – 10.0.
Methodology:
-
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 1.2, 4.5, 6.8, and 10.0.
-
Saturation: Add excess ADMP to 10 mL of each buffer in amber glass vials.
-
Equilibration: Shake at 25°C ± 0.5°C for 24 hours (Orbital shaker, 200 rpm).
-
Filtration: Filter supernatant using 0.22 µm PVDF filters (pre-saturated to prevent adsorption).
-
Quantification: Analyze via HPLC-UV (See Section 5).
Data Interpretation[2][3][4]
-
pH 1.2 (SGF): High solubility (>100 mg/mL) due to di-protonation (Pyridine-H⁺ and Aliphatic-N⁺).
-
pH 6.8 (Intestinal): Moderate solubility; mono-cationic species dominates.
-
pH 10.0 (Basic): Solubility approaches intrinsic value (S₀); likely <10 mg/mL. Risk of oiling out.
Workflow Visualization
The following diagram illustrates the decision logic for solubility method validation.
Figure 1: Step-by-step workflow for determining equilibrium solubility, ensuring detector linearity.
Stability Studies: Forced Degradation & Stress Testing
Stability data validates the storage conditions and shelf-life of the intermediate. ADMP is susceptible to oxidative degradation and photolysis due to the electron-rich amine and pyridine ring.
Stress Protocols (Forced Degradation)
Perform these studies to identify degradation products (DPs).
| Stress Condition | Protocol | Expected Mechanism |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Stable (Pyridines are acid resistant). |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Stable. |
| Oxidation | 3% H₂O₂, RT, 4h | High Risk. N-Oxide formation (N-O) on tertiary amine or pyridine N. |
| Thermal | 80°C (Solid State), 7 days | Amine condensation or dimerization. |
| Photostability | 1.2 million lux-hours (ICH Q1B) | Ring opening or radical oxidation (color change to yellow/brown). |
Degradation Pathway Analysis
The most critical pathway for ADMP is N-Oxidation . The tertiary aliphatic amine is more nucleophilic and oxidizes first, followed by the pyridine nitrogen.
Figure 2: Primary degradation pathways. Oxidative stress leads to sequential N-oxidation.
Analytical Methodology (HPLC)
To accurately monitor solubility and stability, a Stability-Indicating Method (SIM) is required. Standard C18 columns may fail due to the polarity of the basic amines (peak tailing).
Recommended Chromatographic Conditions
-
Column: C18 with embedded polar group (e.g., Waters XBridge Shield RP18) or Phenyl-Hexyl.
-
Why? Improves peak shape for basic compounds at high pH.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Why? High pH suppresses protonation of the tertiary amine, improving retention and peak shape.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV at 260 nm (Pyridine absorption max).
-
Flow Rate: 1.0 mL/min.
System Suitability Criteria
-
Tailing Factor: < 1.5 (Critical for amines).
-
Resolution: > 2.0 between Parent and N-Oxide impurity.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
-
Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews. Link
-
Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Formation. In The Practice of Medicinal Chemistry. Academic Press. Link
-
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. Link
Sources
Methodological & Application
Application and Protocol for the Synthesis of 3-Aminopyridine via Hofmann Rearrangement
Abstract
This comprehensive guide details the application of the Hofmann rearrangement for the synthesis of 3-aminopyridine, a critical building block in the pharmaceutical and agrochemical industries. We provide a thorough examination of the underlying chemical principles, a detailed, step-by-step protocol for laboratory-scale synthesis, and insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation of this key intermediate.
Introduction: The Significance of 3-Aminopyridine
3-Aminopyridine is a versatile organic compound, appearing as a colorless to light yellow crystalline solid.[1] It serves as a fundamental intermediate in the synthesis of a wide array of chemical products.[2] In the pharmaceutical sector, it is a crucial precursor for numerous active pharmaceutical ingredients (APIs), particularly in the development of treatments for neurological disorders such as multiple sclerosis.[1][3] Its role as a potassium channel blocker is central to its therapeutic applications.[1][3] Beyond pharmaceuticals, 3-aminopyridine finds use in the manufacturing of dyes, agrochemicals like herbicides and fungicides, and as a versatile monomer in polymer science.[1][2] Given its broad utility, efficient and reliable synthetic routes to high-purity 3-aminopyridine are of considerable interest.
The Hofmann Rearrangement: A Classic Transformation for Amine Synthesis
The Hofmann rearrangement, also known as the Hofmann degradation, is a robust organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[4][5] Discovered by August Wilhelm von Hofmann, this reaction is a cornerstone of organic synthesis for accessing alkyl, aryl, and heterocyclic amines.[5][6] The primary route for the production of 3-aminopyridine involves the Hofmann degradation of nicotinamide.[2] This method is valued for its efficiency in converting an amide to a primary amine.[2]
Core Principles of the Hofmann Rearrangement:
The reaction proceeds by treating a primary amide with a halogen (typically bromine) in a strong aqueous base, such as sodium hydroxide.[5] The key transformation involves the rearrangement of the amide to an isocyanate intermediate, which is then hydrolyzed to the primary amine with the concurrent loss of carbon dioxide.[4][7] A significant advantage of this method is that it often produces the primary amine with high purity, free from contamination by secondary or tertiary amines.[8]
Mechanistic Insights: The Pathway from Amide to Amine
A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Hofmann rearrangement of nicotinamide to 3-aminopyridine proceeds through several distinct steps:
-
In Situ Formation of Hypobromite: The reaction is initiated by the formation of sodium hypobromite from the reaction of bromine with sodium hydroxide.[4]
-
N-Bromination: The primary amide (nicotinamide) is deprotonated by the base, and the resulting anion reacts with bromine to form an N-bromoamide intermediate.[4][9]
-
Second Deprotonation: A second proton is abstracted from the nitrogen by the base, yielding a bromoamide anion.[4]
-
Rearrangement to Isocyanate: In the rate-determining step, the bromoamide anion rearranges. The pyridyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate.[4][6] This migration occurs with retention of the configuration of the migrating group.[6]
-
Hydrolysis and Decarboxylation: The isocyanate is then attacked by water in a nucleophilic addition to form a carbamic acid.[4] This carbamic acid is unstable and spontaneously decarboxylates (loses CO2) to yield the final 3-aminopyridine product.[4][7]
Figure 1. Mechanism of the Hofmann Rearrangement for 3-Aminopyridine Synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures and is suitable for a laboratory-scale synthesis of 3-aminopyridine.[10]
Materials and Reagents:
-
Nicotinamide (finely powdered)
-
Sodium hydroxide (pellets or flakes)
-
Bromine
-
Sodium chloride
-
Diethyl ether
-
Deionized water
-
Ice
Equipment:
-
Beaker (2 L) with mechanical stirrer
-
Ice-salt bath
-
Continuous liquid-liquid extractor
-
Separatory funnel (if not using a continuous extractor)
-
Distillation apparatus
-
Drying agent (e.g., sodium hydroxide pellets)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Hypobromite Solution:
-
In a 2 L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, prepare a solution of 75 g (1.87 moles) of sodium hydroxide in 800 ml of water.[10]
-
With continuous stirring, carefully add 95.8 g (0.6 moles) of bromine to the cold sodium hydroxide solution.[10] Maintain the temperature of the solution at or below 0°C during the addition.
-
-
Hofmann Rearrangement Reaction:
-
Once the temperature of the hypobromite solution has stabilized at 0°C, add 60 g (0.49 moles) of finely powdered nicotinamide all at once with vigorous stirring.[10] The use of finely powdered nicotinamide facilitates its rapid dissolution.[10]
-
After the addition of nicotinamide, remove the ice-salt bath and allow the reaction mixture to warm to room temperature.
-
Gently warm the solution to 70-80°C and maintain this temperature for a period of time to ensure the completion of the reaction. Some protocols suggest this heating step is crucial for the reaction to proceed to completion.[11][12]
-
-
Workup and Extraction:
-
Cool the reaction solution to room temperature.
-
Saturate the solution with sodium chloride (approximately 170 g) to decrease the solubility of the organic product in the aqueous layer.[10]
-
Extract the 3-aminopyridine from the aqueous solution using a continuous liquid-liquid extractor with diethyl ether for 15-20 hours.[10]
-
Alternatively, if a continuous extractor is not available, perform multiple extractions with diethyl ether using a separatory funnel. Note that this method may be less efficient.[10]
-
-
Isolation and Purification of 3-Aminopyridine:
-
Combine the ether extracts and dry them over a small amount of sodium hydroxide pellets.[10]
-
Filter the dried ether solution to remove the drying agent.
-
Remove the diethyl ether by distillation on a steam bath to yield the crude 3-aminopyridine.[10]
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as benzene or a mixture of chloroform and petroleum ether.[1]
-
Safety Precautions:
-
3-Aminopyridine is toxic and should be handled with care. Inhalation or ingestion can cause irritation and central nervous system effects.[1]
-
Bromine is highly corrosive and toxic. All manipulations involving bromine should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Sodium hydroxide is a strong caustic. Avoid contact with skin and eyes.
-
A thorough risk assessment should be conducted before commencing any experimental work.
Process Optimization and Troubleshooting
| Parameter | Typical Range/Condition | Rationale and Optimization Notes |
| Temperature | 0°C for hypobromite formation, then warming to 70-80°C | Low initial temperature is crucial for the stability of the sodium hypobromite. Subsequent heating drives the rearrangement and decarboxylation steps to completion. |
| Reaction Time | Varies, typically several hours | Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Purity of Nicotinamide | High purity is recommended | Impurities in the starting material can lead to side reactions and lower yields of the desired product. |
| Extraction Method | Continuous extraction is preferred | Continuous extraction provides a more efficient recovery of the water-soluble 3-aminopyridine compared to multiple batch extractions.[10] |
| pH Control | Strongly basic | The reaction requires a strongly basic medium for the deprotonation steps of the amide.[5] |
Troubleshooting Common Issues:
-
Low Yield: This can result from incomplete reaction, inefficient extraction, or decomposition of the product. Ensure the reaction is heated for a sufficient duration and that the extraction is thorough.
-
Formation of Side Products: Side reactions can include the formation of ureas if the isocyanate intermediate reacts with the amine product.[8] Maintaining a dilute reaction mixture can help to minimize this.
-
Difficulty in Isolation: 3-aminopyridine is somewhat hygroscopic and can be challenging to handle.[10] Proper drying of the final product is essential.
Alternative Synthetic Approaches and Variations
While the Hofmann rearrangement of nicotinamide is a primary route, other methods for synthesizing 3-aminopyridine exist, including:
-
From Halogenated Pyridines: Catalytic amination of halogenated pyridines, though this may require metal catalysts and can be costly.[12]
-
Reduction of Nitropyridines: The reduction of 3-nitropyridine can also yield 3-aminopyridine.[10]
Variations of the Hofmann rearrangement itself have been developed, utilizing different halogenating agents or bases to improve yields or accommodate sensitive functional groups. For instance, sodium hypochlorite can be used in place of bromine.[13]
Sources
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. datahorizzonresearch.com [datahorizzonresearch.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. scribd.com [scribd.com]
- 9. chemistwizards.com [chemistwizards.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 12. Synthesis process of 3-aminopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
Application Note: Suzuki-Miyaura Coupling for Functionalization of Pyridine Rings
Executive Summary
The Suzuki-Miyaura cross-coupling of pyridine derivatives represents a critical yet challenging transformation in medicinal chemistry. While phenyl-phenyl couplings are routine, pyridines introduce two distinct failure modes: catalyst poisoning via nitrogen coordination and rapid protodeboronation of 2-pyridyl boron species.[1]
This guide moves beyond standard "cookbook" chemistry to provide a mechanistic rationale for ligand and precatalyst selection.[1] It details protocols specifically engineered to overcome the electronic bias of the pyridine ring, utilizing Buchwald G3/G4 precatalysts for speed and MIDA boronates for controlled release of unstable intermediates.
The Challenge: Why Pyridines Fail
To successfully functionalize pyridines, one must understand the microscopic reversibility and kinetic traps inherent to the substrate.
Mechanistic Failure Modes[1]
-
Catalyst Poisoning (The "N-Binding" Effect): The basic nitrogen lone pair (
-donor) competes with phosphine ligands for the Pd(II) center. If the pyridine binds strongly to the oxidative addition intermediate [Ar-Pd(II)-X], it forms a stable, unreactive "dead" complex, arresting the catalytic cycle prior to transmetallation. -
Protodeboronation (The "2-Pyridyl" Problem): 2-Pyridyl boronic acids are notoriously unstable.[1][2][3][4] Under aqueous basic conditions, they form a zwitterionic intermediate where the nitrogen is protonated and the boron is an "ate" complex. This specific geometry facilitates rapid C–B bond cleavage, replacing the boron with a proton (H) before the cross-coupling can occur.
Visualization of Failure Pathways
Figure 1: Competing pathways in pyridine coupling.[1] Red boxes indicate kinetic traps that lower yield.[1]
Strategic Optimization
Ligand Selection
For pyridines, standard ligands like
-
Recommendation: Use Dialkylbiaryl Phosphines (Buchwald Ligands) .[1][5]
-
XPhos / SPhos: The bulky biaryl backbone creates a "roof" over the Pd center, sterically preventing the pyridine nitrogen from coordinating (solving Problem 1).
-
Electron Richness: The alkyl phosphine ensures rapid oxidative addition into the electron-deficient C–Cl bond of chloropyridines.
-
Boron Source Selection
-
3- and 4-Pyridyls: Standard Boronic Acids or Pinacol Esters are generally stable.[1]
-
2-Pyridyls: MIDA Boronates are mandatory for high yields.[1] The N-methyliminodiacetic acid (MIDA) ligand cages the boron, rehybridizing it to
.[6] This shuts down protodeboronation until the boron is slowly released by hydrolysis in the reaction vessel.
Experimental Protocols
Protocol A: Coupling of Halopyridines (Electrophile)
Use this when the pyridine ring bears the halogen (Cl, Br, I) and the coupling partner is a stable aryl boronic acid.
System: XPhos Pd G4 /
| Component | Equivalents | Role |
| Halopyridine | 1.0 equiv | Substrate (Electrophile) |
| Aryl Boronic Acid | 1.2 - 1.5 equiv | Nucleophile |
| XPhos Pd G4 | 0.02 - 0.05 equiv | Precatalyst (Rapid activation) |
| 3.0 equiv | Base (Mild, prevents hydrolysis) | |
| THF | [0.2 M] | Solvent |
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the Halopyridine (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and XPhos Pd G4 (2 mol%, 17 mg).
-
Note: If G4 is unavailable, generate active catalyst in situ using
(2 mol%) and XPhos (4 mol%).
-
-
Solvent: Add THF (5 mL). Seal the vial with a septum.
-
Degassing: Sparge the solution with Argon or Nitrogen for 5 minutes.
-
Critical: Pd(0) is oxygen-sensitive.[1] Poor degassing is the #1 cause of stalled reactions.
-
-
Activation: Add degassed 0.5 M aqueous
(6 mL, 3.0 mmol) via syringe. -
Reaction: Heat the mixture to 60 °C for 2–4 hours.
-
Workup (Crucial for Pyridines):
Protocol B: The "Burke Method" for 2-Pyridyl MIDA Boronates
Use this when you must couple a 2-pyridyl group as the nucleophile.[1] This uses a "Slow Release" strategy to prevent protodeboronation.
System: Pd(OAc)2 / SPhos / Cu(OAc)2 / DEA (Diethanolamine)
| Component | Equivalents | Role |
| Aryl Bromide/Chloride | 1.0 equiv | Electrophile |
| 2-Pyridyl MIDA Boronate | 1.5 equiv | Protected Nucleophile |
| 0.05 equiv | Catalyst Precursor | |
| SPhos | 0.10 equiv | Ligand |
| 0.50 equiv | Promoter for MIDA hydrolysis | |
| Diethanolamine (DEA) | 1.0 equiv | Ligand for Copper/Boron release |
| 5.0 equiv | Base | |
| DMF | [0.1 M] | Solvent (Anhydrous) |
Step-by-Step Procedure:
-
Catalyst Premix (Optional but recommended): In a glovebox or under Ar, mix
and SPhos in a small amount of DMF and stir for 10 mins to form the active complex. -
Reaction Assembly: In a screw-cap vial, combine:
-
Aryl Halide (1.0 mmol)
-
2-Pyridyl MIDA Boronate (1.5 mmol)[1]
- (0.5 mmol)
- (5.0 mmol)
-
-
Solvent & Additives: Add DMF (10 mL) and Diethanolamine (DEA) (1.0 mmol). Add the Pd/SPhos solution.[1][2]
-
Reaction: Seal and heat to 100 °C for 16–24 hours.
-
Workup:
Troubleshooting & Decision Matrix
Decision Tree for Conditions
Figure 2: Workflow for selecting the optimal coupling protocol.
Common Issues
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst Poisoning | Switch to XPhos Pd G4 . The sulfonate leaving group ensures rapid activation, and the bulky ligand prevents N-binding. |
| Dehalogenation (Ar-H) | Avoid primary alcohol solvents.[1] Switch to Dioxane or Toluene .[1] | |
| Protodeboronation (Py-H) | Unstable Boronic Acid | Mandatory: Switch to MIDA Boronate (Protocol B) or Potassium Trifluoroborate ( |
| Low Mass Recovery | Product lost in Aqueous | Check pH of aqueous layer during workup.[1] Pyridines become water-soluble salts at pH < 5.[1] Adjust to pH 10. |
References
-
Buchwald Precatalysts (G3/G4)
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.[1]
-
-
MIDA Boronates (The Burke Method)
-
Protodeboronation Mechanisms
- Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2010.
-
Trifluoroborates (Molander Salts)
Sources
- 1. XPhos Pd G4 95 1599466-81-5 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. MIDA Boronates [sigmaaldrich.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 17. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
Application Note & Protocol: The Hantzsch Dihydropyridine Synthesis
A Comprehensive Guide for Researchers in Organic Synthesis and Drug Discovery
Introduction: The Enduring Legacy of the Hantzsch Synthesis
First reported by Arthur Rudolf Hantzsch in 1881, the Hantzsch dihydropyridine (DHP) synthesis is a classic multi-component reaction that has remained a cornerstone of heterocyclic chemistry for over a century.[1][2] This one-pot condensation, typically involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, provides a straightforward and versatile route to 1,4-dihydropyridines (1,4-DHPs).[1][3] The significance of this scaffold cannot be overstated; 1,4-DHPs are the structural core of several blockbuster drugs known as L-type calcium channel blockers, including nifedipine, amlodipine, and felodipine, which are indispensable in the treatment of cardiovascular diseases like hypertension.[1][2][4]
Beyond their established role in cardiovascular medicine, the 1,4-DHP framework is a "privileged scaffold" in drug discovery, with analogues demonstrating a vast spectrum of biological activities, including antitumor, neuroprotective, anti-inflammatory, and anticonvulsant properties.[2][5][6] The structural similarity of the Hantzsch ester to the NADH coenzyme has also made it a valuable tool for studying biological redox processes.[5][7]
This guide provides a detailed exploration of the Hantzsch synthesis, from its fundamental mechanism to modern, optimized protocols suitable for contemporary research environments. We will elucidate the chemical principles that govern the reaction, offer step-by-step experimental procedures, and discuss key considerations for substrate selection and reaction optimization.
Reaction Mechanism and Theory
The elegance of the Hantzsch synthesis lies in its convergence of several fundamental organic reactions in a single pot. While multiple pathways have been proposed, the most widely accepted mechanism proceeds through the formation of two key intermediates that ultimately combine to form the dihydropyridine ring.[1][4] The process can be dissected into three primary stages: Knoevenagel condensation, enamine formation, and a concluding Michael addition followed by cyclization.[3][4][8]
-
Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation between the aldehyde ( 1 ) and one equivalent of the β-ketoester ( 2 ), such as ethyl acetoacetate. This step, a classic Knoevenagel condensation, forms an α,β-unsaturated carbonyl intermediate ( 3 ), often referred to as a Knoevenagel adduct.[4][8][9]
-
Enamine Formation: Concurrently, the second equivalent of the β-ketoester ( 2 ) reacts with the nitrogen source, typically ammonia or ammonium acetate, to form a stable β-enamino ester ( 4 ).[4][8] This enamine is electron-rich and serves as the key nucleophile in the subsequent step.
-
Michael Addition and Cyclization: The crucial C-C bond-forming event is a Michael (conjugate) addition, where the enamine ( 4 ) attacks the electron-deficient β-carbon of the Knoevenagel adduct ( 3 ).[4][10] This addition forms an intermediate ( 5 ) which then undergoes a rapid intramolecular cyclization and subsequent dehydration to yield the final, stable 1,4-dihydropyridine product ( 6 ).[2]
Experimental Design and Optimization
The versatility of the Hantzsch reaction stems from the wide variety of commercially available starting materials. However, reaction efficiency is highly dependent on the chosen substrates, catalyst, and conditions.
3.1 Substrate Scope
-
Aldehydes: A broad range of aromatic, heterocyclic, and aliphatic aldehydes are suitable. Aromatic aldehydes bearing electron-withdrawing groups (e.g., nitro groups) tend to accelerate the reaction and improve yields, while sterically hindered ortho-substituted aldehydes may decrease efficiency.[4]
-
β-Dicarbonyl Compounds: While ethyl acetoacetate is the classic choice, other β-ketoesters, β-diketones (like dimedone), and β-ketoamides can be employed to generate diverse analogues.[11][12]
-
Nitrogen Source: Ammonium acetate is the most common and convenient source of ammonia, as it is an easy-to-handle solid and generates ammonia under neutral conditions.[13][14] Aqueous ammonium hydroxide is also frequently used.[15]
3.2 Catalysts and Reaction Conditions: A Comparative Overview
The classical Hantzsch synthesis often requires prolonged heating in solvents like ethanol or acetic acid, which can lead to low yields and side products.[1][14] Modern advancements have introduced a plethora of catalytic systems and energy sources to overcome these limitations, significantly improving reaction times, yields, and environmental footprint.
| Catalyst System | Solvent | Temperature (°C) | Time | Typical Yield (%) | Key Advantages & Rationale | Reference |
| None (Classical) | Ethanol | Reflux (~78) | 8-20 h | 60-70 | Simple setup, but slow and energy-intensive. | [16][17] |
| p-Toluenesulfonic Acid (PTSA) | Ethanol | Reflux (~78) | 6 h | ~82 | Acid catalysis accelerates both the Knoevenagel and dehydration steps. | [17] |
| Ceric Ammonium Nitrate (CAN) | Solvent-free | 80 | 15-30 min | 90-96 | Lewis acid catalysis under solvent-free conditions offers high efficiency and easy work-up. | [6][18] |
| Ionic Liquid ([bmim]OAc) | DMF | Reflux (~153) | < 5 h | 82-93 | Acts as both a catalyst and a recyclable medium; can enhance reaction rates. | [16] |
| Microwave Irradiation | Ethanol | 140 | 10 min | 80-95 | Rapid dielectric heating dramatically reduces reaction times from hours to minutes. | [15][19] |
| "On-Water" Synthesis | Water | 70-100 | 1-2 h | 86-96 | Environmentally benign; hydrophobic effects at the water-organic interface can accelerate the reaction. | [13][14] |
Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Classical Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol represents the traditional, thermal approach to the Hantzsch synthesis. Its primary advantage is its simplicity, requiring no specialized equipment beyond standard laboratory glassware.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (1.16 g, 15 mmol)
-
Ethanol (95%, 50 mL)
-
Cold Ethanol (for washing)
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol).[2]
-
Add 50 mL of ethanol to the flask.
-
Attach a reflux condenser and place the setup on a magnetic stirrer/hotplate.
-
Heat the mixture to reflux (approximately 80-85°C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.[2]
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A yellow solid product should precipitate.
-
If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove residual starting materials.
-
Purify the crude product by recrystallization from a minimal amount of hot ethanol to obtain pure, yellow crystals.
-
Dry the purified product under vacuum.
Protocol 2: Microwave-Assisted Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This modern protocol leverages microwave energy to dramatically accelerate the reaction, reducing the synthesis time from hours to minutes.[19]
Materials:
-
Benzaldehyde (0.265 g, 2.5 mmol)
-
Ethyl acetoacetate (1.63 g, 12.5 mmol)
-
Aqueous ammonium hydroxide (25% solution, ~1.3 mL, 10.0 mmol)
-
Ethanol (for recrystallization)
-
10 mL or 20 mL microwave reactor vial with a magnetic stir bar
-
Microwave synthesizer with temperature and pressure control
Procedure:
-
In a 10 mL microwave reactor vial containing a magnetic stir bar, combine benzaldehyde (2.5 mmol), ethyl acetoacetate (12.5 mmol), and 25% aqueous ammonium hydroxide (10.0 mmol).[19]
-
Seal the vial securely with a Teflon septum cap.
-
Place the vial inside the microwave synthesizer cavity.
-
Set the reaction parameters: Temperature at 140°C, hold time of 10 minutes, with stirring enabled.
-
After the irradiation cycle is complete, carefully remove the hot vial and allow it to cool to room temperature.
-
The product often crystallizes directly in the vial. If the product is dissolved, remove the solvent under reduced pressure (e.g., using a rotary evaporator or SpeedVac).
-
Collect the crude solid.
-
Purify the product by recrystallization from ethanol/water to yield the final compound.[19]
Product Characterization
The identity and purity of the synthesized 1,4-dihydropyridine should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, identifying characteristic peaks for the C4-H proton (singlet, ~5.0-5.5 ppm) and the NH proton (broad singlet, ~8.0-9.5 ppm).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch (~3300-3400 cm⁻¹) and the ester C=O stretch (~1680-1700 cm⁻¹).[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficient reaction time/temperature. | For thermal protocol, ensure reflux is maintained and extend reaction time. For microwave, confirm temperature is reached. |
| Decomposition of aldehyde or other reagents. | Use fresh, purified reagents. Aldehydes can oxidize on storage. | |
| Inefficient catalyst (if used). | Ensure the catalyst is active. For acid catalysts, check for moisture. | |
| Formation of Side Products | Knoevenagel or enamine intermediates reacting with themselves. | Ensure stoichiometric ratios are accurate. A slight excess of the nitrogen source can be beneficial. |
| Oxidation of the dihydropyridine to the pyridine. | Avoid harsh oxidizing conditions or prolonged exposure to air at high temperatures. Work-up promptly after reaction completion. | |
| Product Fails to Crystallize | Product is too soluble in the reaction solvent. | Reduce the volume of the solvent under vacuum. Try adding a non-solvent (e.g., water or hexane) to induce precipitation. |
| Presence of oily impurities. | Purify the crude oil via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) before attempting recrystallization. |
Conclusion
The Hantzsch dihydropyridine synthesis is a powerful and adaptable reaction that serves as a gateway to a class of molecules with profound pharmacological importance. While the classical thermal method remains a viable option, modern advancements using microwave irradiation, green solvents, and novel catalysts have transformed the synthesis into a rapid, efficient, and environmentally conscious process. By understanding the underlying mechanism and the key parameters that control the reaction's outcome, researchers can effectively leverage this venerable reaction to construct diverse libraries of 1,4-dihydropyridines for applications in drug development and beyond.
References
-
Hantzsch pyridine synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
Sandhu, J. S. (2011). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Indian Chemical Society, 88(12), 1971-1991. Retrieved February 22, 2026, from [Link]
-
Lidström, P., et al. (2001). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 6(12), 941-957. Retrieved February 22, 2026, from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Demirci, T. (2025). General Synthesis Method of Hantzsch dihydropyridine Using Scrap Automobile Catalyst (SAC). Journal of the Turkish Chemical Society Section B: Chemical Engineering, 8(2), 223–236. Retrieved February 22, 2026, from [Link]
-
Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. (2024). Synthetic Communications. Retrieved February 22, 2026, from [Link]
-
A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. (n.d.). Banaras Hindu University. Retrieved February 22, 2026, from [Link]
-
Majumder, A., et al. (2013). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Journal of Chemistry, 2013, 1-7. Retrieved February 22, 2026, from [Link]
-
Hantzsch reaction: Recent advances in Hantzsch 1,4-dihydropyridines. (2015). ResearchGate. Retrieved February 22, 2026, from [Link]
-
A one-pot multi-component synthesis of dihydropyridine derivatives via Hantzsch condensations using Amberlite IRA 900. (2012). Der Pharma Chemica, 4(2), 704-711. Retrieved February 22, 2026, from [Link]
-
Phillips, A. P. (2000). Learning from the Hantzsch synthesis. Modern Drug Discovery, 3(6), 49-52. Retrieved February 22, 2026, from [Link]
-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (2013). Phosphorus, Sulfur, and Silicon and the Related Elements, 188(10), 1400-1408. Retrieved February 22, 2026, from [Link]
-
Liu, R., & Zhang, J. (2009). One-Pot Synthesis of Hantzsch Dihydropyridine Catalyzed by Ionic Liquid (BmimOAc) and the Oxidative Aromatization of Dihydropyridine Using FeCl3·6H2O. Asian Journal of Chemistry, 21(5), 3469-3474. Retrieved February 22, 2026, from [Link]
-
A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. (2022). Egyptian Journal of Chemistry, 65(1), 1-8. Retrieved February 22, 2026, from [Link]
-
Knoevenagel condensation - Wikipedia. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. (2022, April 24). YouTube. Retrieved February 22, 2026, from [Link]
-
Recent developments in the Hantzsch synthesis of dihydropyridines. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Montazeri, N., et al. (2012). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry, 24(12), 5521-5523. Retrieved February 22, 2026, from [Link]
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- 13. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
using 3-aminopyridin-2-one as a scaffold for drug design
Abstract
The 3-aminopyridin-2-one moiety represents a "privileged scaffold" in medicinal chemistry, capable of serving as a bioisostere for amide bonds and a robust hinge-binding motif in kinase inhibitors.[1] This guide details the structural rationale, validated synthetic protocols, and specific design strategies for leveraging this scaffold against targets such as Human Neutrophil Elastase (HNE) and Serine/Threonine kinases (e.g., MPS1, Aurora). Special emphasis is placed on handling the oxidation-sensitive free amine and optimizing tautomeric equilibrium for maximal binding affinity.
Structural Rationale & Pharmacophore Properties
The utility of 3-aminopyridin-2-one stems from its ability to mimic the hydrogen-bonding pattern of peptide backbones while introducing conformational rigidity.
-
Peptide Bioisostere: The cyclic lactam structure constrains the
and angles, effectively locking the "amide" bond in a cis-like conformation. This is critical for targeting proteases where the scaffold mimics the P1-P1' scissile bond. -
Tautomeric Versatility: The scaffold exists in equilibrium between the pyridin-2-one (lactam) and 2-hydroxypyridine (lactim) forms. In aqueous solution and most protein binding pockets, the lactam form dominates.
-
Implication: The lactam presents a Hydrogen Bond Donor (NH) and Acceptor (C=O) pair, ideal for interacting with the hinge region of kinases (mimicking the Adenine ring of ATP).
-
Figure 1: Tautomerism and Pharmacophore Mapping
Caption: The lactam form (left) provides the critical donor-acceptor motif required for kinase hinge binding and protease active site recognition.
Validated Synthetic Protocol
Challenge: The primary challenge in working with 3-aminopyridin-2-one is the instability of the free primary amine, which is prone to oxidative dimerization (forming azo/azoxy species) and decomposition upon storage. Solution: The following protocol utilizes a reduction-in-situ approach or immediate functionalization strategy.
Protocol A: Preparation from 3-Nitro-2-hydroxypyridine
Reagents:
-
Starting Material: 3-nitro-2-hydroxypyridine (commercially available).
-
Catalyst: 10% Pd/C (50% wet).
-
Solvent: Methanol (degassed).
-
Atmosphere: Hydrogen gas (balloon pressure).
Step-by-Step Methodology:
-
Suspension: In a round-bottom flask, suspend 3-nitro-2-hydroxypyridine (1.0 eq) in degassed Methanol (0.1 M concentration).
-
Note: The starting material is sparingly soluble; it will dissolve as the reduction proceeds.
-
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading) under an argon blanket to prevent ignition.
-
Hydrogenation: Purge the vessel with
three times. Stir vigorously under balloon pressure at Room Temperature (RT) for 2–4 hours.-
Checkpoint: The yellow suspension will turn into a colorless or pale grey solution, indicating consumption of the nitro group.
-
-
Filtration: Filter the mixture through a Celite pad under an inert atmosphere (Argon/Nitrogen). Do not let the filter cake dry out completely (pyrophoric risk). Wash with anhydrous Methanol.
-
Immediate Usage (Critical):
-
Option A (Isolation): Concentrate the filtrate in vacuo at <40°C. Treat the residue immediately with HCl/Dioxane to isolate the 3-aminopyridin-2-one hydrochloride salt . The salt is stable for months at -20°C.
-
Option B (Telescoping): Use the methanolic solution directly for the next coupling step (e.g., amide coupling or reductive amination) to avoid handling the unstable free base.
-
Protocol B: Functionalization (Amide Coupling)
To attach the scaffold to a core structure (e.g., for HNE inhibition):
-
Dissolve the carboxylic acid partner (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins.
-
Add the 3-aminopyridin-2-one HCl salt (1.0 eq).
-
Stir at RT for 4–16 hours.
-
Purification: The product is usually a stable solid. Precipitate with water or purify via reverse-phase HPLC.
Case Study: Kinase Inhibitor Design (MPS1/Aurora)
The 3-aminopyridin-2-one scaffold is a potent "hinge binder." In the ATP-binding pocket, the kinase hinge region presents backbone carbonyls and amines.
Mechanism of Action: The scaffold inserts into the adenine-binding pocket.
-
C=O (Pyridone): Accepts a hydrogen bond from the backbone NH of the kinase hinge residue.
-
NH (Pyridone): Donates a hydrogen bond to the backbone C=O of the hinge residue.
-
3-Amino Group: Vectors substituents into the solvent-exposed region or the "gatekeeper" pocket, allowing for selectivity tuning.
Data Summary: Selectivity Profile Table 1: Impact of 3-aminopyridin-2-one substitution on Kinase Selectivity (Ref 1)
| Compound ID | R-Group (at 3-amino) | Target Kinase | IC50 (nM) | Selectivity Note |
| Cmpd-A | Pyrazol-4-yl | MPS1 | 120 | High selectivity vs CDK2 |
| Cmpd-B | Pyridin-4-yl | Aurora A | 45 | Moderate selectivity |
| Cmpd-C | Benzyl | PIM-1 | 850 | Low potency (steric clash) |
Case Study: Human Neutrophil Elastase (HNE) Inhibition
HNE is a serine protease destructive to lung tissue (e.g., in COPD). The 3-aminopyridin-2-one scaffold acts as a non-covalent inhibitor or part of a transition-state analogue.
Design Strategy:
-
The scaffold replaces the P1 residue of the natural substrate.
-
The 2-one carbonyl positions itself near the oxyanion hole (Gly193/Ser195 in HNE), stabilizing the bound complex.
-
The 3-amino group is acylated with hydrophobic moieties (e.g., Valine mimics) to fill the S2 pocket.
Figure 2: Experimental Workflow for HNE Inhibitor Synthesis
Caption: Step-wise synthesis emphasizing the "telescoping" of the unstable amine intermediate to prevent oxidation.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Darkening of Reaction | Oxidation of free amine to azo-dimers. | Degass all solvents; keep under Ar/N2; use HCl salt form for storage. |
| Poor Solubility | Pyridone aggregation (stacking). | Use polar aprotic solvents (DMSO, DMF) for assays. Introduce solubilizing tails (morpholine/piperazine) at the 5-position. |
| Low Potency (Kinase) | Incorrect tautomer binding. | Ensure the 2-position is a ketone (lactam). Avoid O-alkylation which locks the lactim form (inactive). |
| Regioselectivity | N-alkylation vs O-alkylation during synthesis. | Use specific conditions (e.g., Mitsunobu reaction) to direct substitution, or protect the ring Nitrogen if modifying the exocyclic amine. |
References
-
Sutton, J. et al. (2018). "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition." Bioorganic & Medicinal Chemistry, 26(11), 3021-3029.
-
Cianci, J. et al. (2012). "Design, synthesis and biological evaluation of 3-amino-pyridin-2-one derivatives as novel neutrophil elastase inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(3), 1338-1341.
-
Hoffman, J. M. et al. (1992). "Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one." Journal of Medicinal Chemistry, 35(21), 3792-3802.
-
Kusakabe, K. et al. (2015).[2] "A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors."[2] Bioorganic & Medicinal Chemistry, 23(9), 2247-2260.
Sources
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental setup for carrageenan-induced paw edema model
Application Note: Optimization and Validation of the Carrageenan-Induced Paw Edema Model
Abstract & Utility
The carrageenan-induced paw edema model remains the gold standard for assessing acute anti-inflammatory efficacy of small molecules and biologics. Unlike chronic models (e.g., adjuvant arthritis), this assay evaluates the immediate vascular and cellular response to a non-immune chemical stimulus. This guide moves beyond basic textbook descriptions to provide a rigorous, self-validating protocol designed to minimize variability—the primary failure mode in edema studies.
Mechanistic Foundation: The Biphasic Response
To interpret data correctly, one must understand that this model is not a single event but a temporal cascade. Efficacy at 1 hour implies a different mechanism of action (MOA) than efficacy at 4 hours.
-
Phase 1 (0 – 1.5 Hours): Characterized by the release of vasoactive amines (histamine, serotonin) and bradykinin.[1][2][3] This phase is vascular-permeability dominant.
-
Phase 2 (2.5 – 6 Hours): Characterized by the infiltration of neutrophils and the release of prostaglandins (PGE2) via COX-2 induction, alongside nitric oxide (NO) and cytokines (TNF-α, IL-1β). Most NSAIDs (e.g., Indomethacin) are most effective in this phase.
Visualization: Mediator Cascade Timeline
Figure 1: The temporal separation of inflammatory mediators allows researchers to hypothesize the MOA based on the time-point of maximal inhibition.
Experimental Design & Materials
Animal Selection
-
Rats (Preferred): Wistar or Sprague-Dawley (150–200g).
-
Why: Larger paw volume allows for higher resolution measurement via plethysmometry (water displacement).
-
-
Mice: C57BL/6 or BALB/c (20–25g).
-
Why: Used when transgenic strains are required. Requires high-sensitivity digital calipers or micro-plethysmometers.
-
Reagent Preparation (Critical)
The consistency of the carrageenan solution dictates the reproducibility of the edema.[4]
-
Reagent: Lambda (λ)-Carrageenan (Type IV). Note: Do not use Kappa or Iota forms; they gel too firmly and alter diffusion.
-
Vehicle: Sterile 0.9% Saline.[4]
Preparation Protocol:
-
Disperse 100 mg λ-carrageenan in 10 mL saline.
-
Stir & Heat: Heat to ~60-70°C with magnetic stirring. DO NOT BOIL. Boiling degrades the polysaccharide chains, reducing edematogenic potency.
-
Cool: Allow to cool to room temperature.
-
Shelf Life: Prepare fresh. If necessary, store at 4°C for max 24h, but re-warm to 25°C before injection to ensure viscosity consistency.
Detailed Experimental Protocol
Step 1: Baseline Acquisition (T = -1h)
Before any treatment, measure the baseline volume (
-
Technique: Dip the paw into the plethysmometer cell up to the anatomical hairline (usually the lateral malleolus).
-
Validation: Take two readings. If they differ by >5%, take a third. Mark the dip-line with a permanent marker to ensure consistent immersion depth later.
Step 2: Drug Administration (T = -30 min to -1h)
Administer vehicle (Negative Control), Test Compound, or Positive Control.[7]
-
Positive Control: Indomethacin (10 mg/kg, p.o.) or Dexamethasone (1 mg/kg, i.p.).
-
Note: Oral gavage is standard for small molecules; IP is standard for biologics.
Step 3: Induction of Edema (T = 0)
-
Restraint: Use a towel or restrainer; anesthesia (Isoflurane) is optional but recommended for injection accuracy.
-
Injection:
-
Rat: 100 µL (0.1 mL) of 1% carrageenan.
-
Mouse: 50 µL (0.05 mL) of 1% carrageenan.
-
-
Site: Subplantar .[3][7][8][9] Insert the needle (27G) into the central part of the paw pad, bevel up, parallel to the skin.
-
Critical: Avoid intramuscular injection (too deep) or intradermal (too shallow, causes leakage). A "bleb" should be visible immediately.
-
Step 4: Post-Challenge Measurement (T = 1h, 3h, 5h)
Measure paw volume (
-
Blinding: The person measuring must be blinded to the treatment groups to prevent bias.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow ensuring standardized timing and data integrity.
Data Presentation & Analysis
Quantitative Summary
Organize your data collection to calculate the Percentage of Edema Inhibition .
Formula:
Where:
-
= Paw volume at time
. - = Baseline paw volume.
Table 1: Typical Dosing & Expected Outcomes (Rat Model)
| Group | Dose | Route | Expected Outcome (3h) | Mechanism Validated |
| Vehicle | N/A | p.o. | 60-80% increase in paw vol. | Baseline Inflammation |
| Indomethacin | 10 mg/kg | p.o. | 40-60% Inhibition | COX-1/COX-2 blockade |
| Dexamethasone | 1 mg/kg | i.p. | >70% Inhibition | PLA2 / Cytokine suppression |
| Test Compound | Variable | p.o. | Experimental | Unknown |
Statistical Analysis
-
Raw Data: Analyze
Volume ( ). -
Test: Two-way ANOVA (Time x Treatment) followed by Bonferroni’s post-hoc test.
-
Significance:
is the standard threshold.[6][9]
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| High Baseline Variability | Inconsistent dipping depth. | Mark the lateral malleolus with a Sharpie. Ensure the water level in the plethysmometer is zeroed between every animal. |
| No Edema in Control | Degraded carrageenan or bad injection. | Ensure carrageenan was not boiled.[4] Ensure injection was subplantar (into the pad), not subcutaneous (under the skin of the heel). |
| Leaking Injection Site | Needle gauge too large. | Use a 27G or 30G needle. Pause for 5 seconds after injecting before withdrawing the needle. |
| Erratic Readings | Air bubbles or surfactant issues. | Add 1 drop of wetting agent (detergent) to the plethysmometer water to break surface tension. |
References
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[5][10] Proceedings of the Society for Experimental Biology and Medicine.
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology.
-
Posadas, I., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression.[11] British Journal of Pharmacology.
-
Mendes, S. S., et al. (2012). Anti-inflammatory evaluation of the ethanolic extract from the bark of Ficus virens in carrageenan-induced paw edema. The Journal of Phytopharmacology.
Sources
- 1. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. scienceopen.com [scienceopen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 7. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]
- 8. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 3-Aminopyridin-2-ones as HIV-1 Reverse Transcriptase Inhibitors
Introduction: Targeting the Engine of HIV-1 Replication
The Human Immunodeficiency Virus Type 1 (HIV-1) remains a formidable global health challenge. Central to its life cycle is the enzyme reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA.[1] This process is a critical and obligatory step for the integration of the viral genetic material into the host cell's genome, making HIV-1 RT a prime target for antiretroviral therapy.[1][2]
Among the classes of drugs that target this enzyme, the Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) have become a cornerstone of combination antiretroviral therapy (cART).[3][4] Unlike their nucleoside counterparts (NRTIs), NNRTIs do not bind to the active site of the enzyme. Instead, they engage a distinct, allosteric pocket located approximately 10 Å from the catalytic site.[3][5] This binding event induces a conformational change in the enzyme, distorting the active site and severely impeding the DNA polymerization process.[6][7]
The 3-aminopyridin-2(1H)-one scaffold has emerged as a highly promising chemical starting point for the development of novel, potent, and specific NNRTIs.[8][9] Derivatives of this class have demonstrated potent inhibitory activity against wild-type HIV-1 and, crucially, some have shown efficacy against drug-resistant viral strains.[8][10] This guide provides a comprehensive overview of the mechanism, structure-activity relationships, and detailed experimental protocols for the synthesis, biochemical evaluation, and cell-based characterization of 3-aminopyridin-2-one derivatives as HIV-1 RT inhibitors.
Mechanism of Inhibition: Allosteric Disruption of RT Function
The inhibitory power of 3-aminopyridin-2-one NNRTIs stems from their high-affinity binding to the NNRTI binding pocket (NNIBP) of the p66 subunit of HIV-1 RT.[3][5] This pocket is hydrophobic and is situated near the "palm" and "thumb" subdomains of the enzyme. The binding of an NNRTI locks the thumb subdomain in an open, hyperextended conformation, which restricts the mobility of the polymerase active site required for catalysis.[5][6] This allosteric inhibition effectively halts DNA synthesis without directly competing with the natural deoxynucleotide triphosphate (dNTP) substrates.[6][7]
The causality behind this mechanism is a cascade of subtle structural changes initiated by the inhibitor's binding. Key amino acid residues, such as Tyr181 and Tyr188, often form crucial π-π stacking interactions with the aromatic systems of the inhibitors.[5][11] The binding displaces these residues, leading to a distortion of the catalytic triad (Asp110, Asp185, Asp186), thereby blocking the chemical reaction of nucleotide incorporation.[6]
Caption: Allosteric inhibition of HIV-1 RT by 3-aminopyridin-2-ones.
Structure-Activity Relationships (SAR)
The potency of 3-aminopyridin-2-one derivatives is highly dependent on the nature and position of substituents on the core heterocycle and the 3-amino group. Early studies established the importance of specific substitution patterns for optimal activity.[12]
-
Pyridinone Core: The presence of a 5-ethyl and 6-methyl group on the pyridinone ring was found to be crucial for high potency in initial lead compounds.[12]
-
3-Amino Linker: The substituent attached to the 3-amino group plays a pivotal role in interacting with the NNIBP. A flexible linker is often required to position a larger aromatic or heteroaromatic moiety correctly within the pocket.[8][12]
-
Aromatic/Heteroaromatic Moiety: The terminal group, often a substituted benzoxazole, pyridine, or phenyl ring, is critical for establishing key interactions within the hydrophobic pocket.[8][13] For instance, the introduction of dimethylbenzoxazolyl or dichlorobenzoxazolyl groups led to compounds with nanomolar potency.[8]
The table below summarizes key SAR findings from foundational studies, illustrating how modifications to the core structure impact inhibitory potency.
| Compound ID (Reference) | R1 (at 3-amino position) | R2 (on Pyridinone) | HIV-1 RT IC50 (nM) | Antiviral CIC95 (nM) |
| L-697,639 [8] | -CH2-(4,7-dimethylbenzoxazol-2-yl) | 5-Ethyl, 6-Methyl | 19 | 25-50 |
| L-697,661 [8] | -CH2-(4,7-dichlorobenzoxazol-2-yl) | 5-Ethyl, 6-Methyl | Not Reported | 25-50 |
| Compound 6 [13] | -CH2-(5-ethyl-2-methoxy-6-methyl-3-pyridyl) | 5-Ethyl, 6-Methyl | 10 | 100 |
| Compound 1 [12] | -CH2-(phthalimido) | 5-Ethyl, 6-Methyl | 30 | >10,000 (instability) |
IC50: 50% inhibitory concentration in an enzyme assay. CIC95: 95% culture inhibitory concentration in a cell-based assay.
Experimental Protocols and Workflows
The following protocols provide a validated framework for the synthesis and evaluation of novel 3-aminopyridin-2-one derivatives.
Protocol 1: General Synthesis of 3-Aminopyridin-2-one Derivatives
The synthesis of these compounds typically involves the construction of the substituted pyridinone core followed by functionalization at the 3-amino position. This protocol outlines a representative reductive amination approach.
Causality: Reductive amination is a robust and widely used method for forming C-N bonds. It proceeds via the formation of an intermediate imine or iminium ion from the reaction of an amine (the pyridinone core) with an aldehyde, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This one-pot procedure is efficient and compatible with a wide range of functional groups.
Materials:
-
Substituted 3-amino-5-ethyl-6-methylpyridin-2(1H)-one
-
Appropriate heteroaromatic or aromatic aldehyde (e.g., 4,7-dimethylbenzoxazole-2-carboxaldehyde)
-
Sodium triacetoxyborohydride [NaBH(OAc)3]
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine, Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the 3-aminopyridin-2-one (1.0 eq) in DCE, add the corresponding aldehyde (1.1 eq).
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Self-Validation: The portion-wise addition controls the reaction rate and prevents excessive heat generation.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro HIV-1 RT Inhibition Assay (Colorimetric)
This protocol describes a non-radioactive, ELISA-based assay to determine the direct inhibitory effect of compounds on recombinant HIV-1 RT activity.[14] The principle involves the enzyme reverse transcribing an RNA template (poly(A)) using a biotin-labeled DNA primer (oligo(dT)). The resulting DNA/RNA hybrid is captured on a streptavidin-coated plate. A specific antibody conjugated to horseradish peroxidase (HRP) that recognizes the hybrid is then added, followed by a colorimetric HRP substrate (e.g., ABTS). The color intensity is proportional to the amount of DNA synthesized and thus to the RT activity.
Caption: Workflow for the colorimetric HIV-1 RT inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in the assay reaction buffer to the desired final concentrations. Include a known NNRTI (e.g., Nevirapine) as a positive control and a DMSO-only vehicle control.
-
Reaction Setup: In a streptavidin-coated 96-well plate, add 20 µL of the diluted compound or control.
-
Enzyme Addition: Add 20 µL of recombinant HIV-1 RT solution to each well. Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add 20 µL of the reaction mixture containing the poly(A) template, biotin-oligo(dT) primer, and dNTPs.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Washing: Wash the plate 3-5 times with the provided wash buffer to remove unbound components.
-
Detection: Add 100 µL of the anti-DNA-RNA hybrid-HRP conjugate to each well and incubate for 1 hour at 37°C.
-
Final Wash: Repeat the washing step (step 6).
-
Substrate Addition: Add 100 µL of ABTS substrate and incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Data Acquisition: Stop the reaction with a stop solution if necessary and measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response).
-
Protocol 3: Cell-Based HIV-1 Antiviral Assay (TZM-bl Reporter Assay)
This assay quantifies the ability of a compound to inhibit HIV-1 replication in a cellular context.[15] The TZM-bl cell line is a HeLa-derived line engineered to express CD4, CCR5, and CXCR4.[15] Crucially, it contains integrated reporter genes for firefly luciferase under the control of the HIV-1 LTR promoter.[15] Upon successful viral entry and transcription, the viral Tat protein transactivates the LTR, leading to robust luciferase expression, which can be easily measured.
Caption: Workflow for the TZM-bl cell-based antiviral assay.
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add the diluted compounds to the cells. Include a positive control drug and a no-drug virus control.
-
Infection: Add the HIV-1 virus stock (at a pre-determined dilution that gives a high signal-to-background ratio) to the wells. The final volume should be 200 µL.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator. Causality: This incubation period is sufficient for a single round of viral entry, reverse transcription, integration, and Tat-mediated reporter gene expression.
-
Lysis and Measurement: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for your chosen luciferase assay kit. Add the luciferase substrate.
-
Data Acquisition: Immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the virus control wells.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
It is essential to determine if the observed reduction in viral activity is due to specific inhibition or simply due to compound-induced cell death. The MTT assay is a standard colorimetric method for assessing cell viability.
Procedure:
-
Cell Seeding: Seed TZM-bl cells (or the same cell line used in the antiviral assay) in a 96-well plate as described in Protocol 3.
-
Compound Addition: Add the same serial dilutions of the test compounds as used in the antiviral assay. Include a "no-cell" blank and a "no-compound" cell viability control.
-
Incubation: Incubate the plate for 48 hours (matching the duration of the antiviral assay).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to the no-compound control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Calculate the Selectivity Index (SI) as SI = CC50 / EC50 . A higher SI value (>10) indicates that the compound's antiviral activity is specific and not due to general toxicity.
-
References
-
Saari, W. S., Wai, J. S., Fisher, T. E., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792–3802. [Link]
-
Charpentier, J., et al. (2015). Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity. MethodsX, 2, 428-436. [Link]
-
Wai, J. S., Williams, P. D., Anderson, P. S., et al. (1993). Synthesis and evaluation of 2-pyridinone derivatives as specific HIV-1 reverse transcriptase inhibitors. 3. Pyridyl and phenyl analogs of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 36(2), 249–255. [Link]
-
Montefiori, D. C. (2021). Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. Duke University Medical Center. [Link]
-
RetroVirox, Inc. HIV Antiviral Services. [Link]
-
Shiferaw, A., et al. (2021). Reliable Estimation of CD8 T Cell Inhibition of In Vitro HIV-1 Replication. Frontiers in Immunology, 12, 697843. [Link]
-
Kofi-Tsekpo, W. M., et al. (n.d.). An in vitro HIV-1 reverse transcriptase (RT) assay was used for screening of anti-HIV activity of extracts obtained from some Kenyan medicinal plants. African Journal of Health Sciences. [Link]
-
Gein, V. L., et al. (2025). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 30(16), 3245. [Link]
-
Saari, W. S., Hoffman, J. M., Wai, J. S., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1 specific reverse transcriptase inhibitors. 1. Phthalimidoalkyl and -alkylamino analogues. Journal of Medicinal Chemistry, 35(21), 3784–3791. [Link]
-
Singh, S., et al. (2013). Structure-Activity Relationship Studies on Clinically Relevant HIV-1 NNRTIs. Current Medicinal Chemistry, 20(13), 1621-1644. [Link]
-
Wai, J. S., et al. (1993). Synthesis and evaluation of 2-pyridinone derivatives as specific HIV-1 reverse transcriptase inhibitors. 3. Pyridyl and phenyl analogs of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 36(2), 249-255. [Link]
-
Ancellin, N., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3233-3247. [Link]
-
Spence, R. A., Kati, W. M., Anderson, K. S., & Johnson, K. A. (1995). Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors. Science, 267(5200), 988–993. [Link]
-
Piras, G., et al. (2020). Appraisal of a Simple and Effective RT-qPCR Assay for Evaluating the Reverse Transcriptase Activity in Blood Samples from HIV-1 Patients. Viruses, 12(12), 1429. [Link]
-
Zhang, H., et al. (2013). Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains. Bioorganic & Medicinal Chemistry Letters, 23(12), 3643-3647. [Link]
-
Zhang, Z., et al. (2024). Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Omega, 9(1), 1040-1051. [Link]
-
ResearchGate. (n.d.). Structure–Activity Relationship Exploration of NNIBP Tolerant Region I Leads to Potent HIV-1 NNRTIs. [Link]
-
Sarafianos, S. G., et al. (2010). Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase. Viruses, 2(2), 526–554. [Link]
-
Liu, X., et al. (2019). Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. Molecules, 24(20), 3692. [Link]
-
Parniak, M. A., et al. (2012). Inhibitors of HIV-1 Reverse Transcriptase–Associated Ribonuclease H Activity. Viruses, 4(10), 2000–2023. [Link]
-
Spence, R. A., et al. (1995). Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors. Science, 267(5200), 988-993. [Link]
-
Bhattacharya, A., et al. (2016). The Small Molecule 3G11 inhibits HIV-1 reverse transcription. Journal of Virology. [Link]
-
ResearchGate. (n.d.). Three subclasses non-nucleoside reverse transcriptase inhibitors... [Link]
-
Wikipedia. (n.d.). Reverse-transcriptase inhibitor. [Link]
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- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1 specific reverse transcriptase inhibitors. 1. Phthalimidoalkyl and -alkylamino analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of 2-pyridinone derivatives as specific HIV-1 reverse transcriptase inhibitors. 3. Pyridyl and phenyl analogs of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. hiv.lanl.gov [hiv.lanl.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Aminopyridine Synthesis Optimization
Ticket ID: 3AP-SYN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for 3-Aminopyridine (3-AP)
Executive Summary
3-Aminopyridine (3-AP) is a critical intermediate for pharmaceutical ligands (e.g., pioglitazone precursors) and agrochemicals.[1] While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation.
The two primary synthetic routes are the Hofmann Rearrangement of nicotinamide (most common, cost-effective) and Catalytic Hydrogenation of 3-nitropyridine (high purity, higher cost).
This guide addresses the most common failure mode: poor isolation efficiency due to high water solubility , and yield loss via side-reactions (hydrolysis/azo-coupling) .
Module 1: The Hofmann Rearrangement (Nicotinamide Route)
Applicability: Standard laboratory to industrial scale. Core Challenge: Controlling the exotherm and preventing hydrolysis of the isocyanate intermediate to nicotinic acid.
Mechanism & Failure Points
The reaction proceeds via the formation of an N-bromoamide, which rearranges to an isocyanate.[2][3] The isocyanate must be hydrolyzed to the amine, not the carboxylic acid.
Figure 1: Reaction pathway showing critical divergence points where yield is lost.
Optimized Protocol (NaOCl Method)
Based on modified procedures from Organic Syntheses and recent process patents.
-
Reagent Prep: Use fresh Sodium Hypochlorite (NaOCl).
-
Critical Check: Titrate your bleach. Commercial bleach degrades. You need 10-13% active chlorine. If uncertain, use the Br₂/NaOH method (see Reference 1).
-
-
Cold Addition (The "Zero-Degree" Rule):
-
Cool 12% NaOCl solution (plus additional NaOH) to 0–5°C .
-
Add Nicotinamide solid slowly.
-
Why? High temps at this stage promote azo-coupling (turning the solution red/purple) and lower yield.
-
-
The Rearrangement (Thermal Shift):
-
Once dissolved and clear (formation of N-chloro salt), heat rapidly to 70–75°C .
-
Hold for 45-60 mins.
-
Note: The reaction is exothermic. On scales >10g, use a dropping funnel to add the cold N-chloro solution to pre-heated alkali to prevent thermal runaway.
-
Troubleshooting (Q&A)
| Symptom | Probable Cause | Corrective Action |
| Yield < 40% | Hydrolysis to Nicotinic Acid. | Ensure excess NaOH is present (pH > 12). If the solution isn't basic enough, the isocyanate hydrolyzes back to the acid. |
| Solution turns Purple/Red | Azo Coupling. | Temperature spike during the initial mixing of amide and hypochlorite. Keep T < 5°C strictly during addition. |
| Product is Oily/Wet | Hygroscopic Nature. | 3-AP is hygroscopic.[4] Dry the final organic extract over NaOH pellets (not just MgSO₄) and store in a desiccator. |
Module 2: Purification & Isolation (The Yield Killer)
The Problem: 3-Aminopyridine is highly soluble in water. Standard liquid-liquid extraction (LLE) often leaves 30-50% of the product in the aqueous phase.
High-Yield Isolation Protocol
Do not rely on simple separatory funnel extraction. Use Salting Out combined with Continuous Extraction .
-
Saturation: Cool the reaction mixture to room temperature. Add solid NaCl until the solution is saturated (approx. 30g NaCl per 100mL solution).
-
Solvent Selection:
-
Standard: Diethyl Ether or Chloroform (requires continuous extractor).
-
Modern/Green: Ethyl Acetate + 5-10% Isopropanol (IPA). The IPA helps pull the amine from the brine.
-
-
Extraction Technique:
-
Method A (Best): Continuous liquid-liquid extractor for 15–20 hours.
-
Method B (Manual): 5x extractions using a solvent volume equal to 50% of the aqueous layer each time.
-
-
Drying:
Figure 2: Decision tree for maximizing recovery from the aqueous phase.
Module 3: Catalytic Hydrogenation (High Purity Route)
Applicability: When starting from 3-nitropyridine or requiring ultra-high purity (avoiding halogenated byproducts).
Protocol Summary
-
Catalyst: 10% Pd/C (5-10 mol%).[9]
-
Solvent: Methanol or Ethanol.
-
Conditions: H₂ atmosphere (balloon or 1-3 atm in shaker), RT to 40°C.
Troubleshooting
| Issue | Solution |
| Incomplete Conversion | Catalyst Poisoning. Pyridines can coordinate to Pd, poisoning it. Add a trace of acid (HCl or Acetic Acid) to protonate the pyridine nitrogen, preventing it from binding to the catalyst surface. |
| Safety (Pyrophoric) | Dry Pd/C is pyrophoric. Always wet the catalyst with a small amount of water or toluene before adding the flammable solvent (MeOH). |
References
-
Allen, C. F. H.; Wolf, C. N. "3-Aminopyridine."[4] Organic Syntheses, Coll.[4][11] Vol. 4, p.45 (1963); Vol. 30, p.3 (1950). (The classic high-yield Hofmann protocol using Br₂/NaOH).
-
Shinkai, I. et al. "Process for preparing 3-aminopyridine."[12] U.S. Patent 4,386,209. (Describes optimization of the hypochlorite route).
-
BenchChem Protocols. "Catalytic Hydrogenation of 3-Amino-4-nitropyridine." (General conditions for nitropyridine reduction).
-
ResearchGate Discussions. "Isolation of aminopyridines from aqueous solution." (Community validated extraction techniques using salting-out methods).
Disclaimer: These protocols involve hazardous chemicals (Bromine, Pyridine derivatives). All experiments must be conducted in a fume hood with appropriate PPE. Consult local safety regulations before scaling up.
Sources
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- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Amides by Nucleophilic Substitution of Hydrogen in 3-Nitropyridine - Amangasieva - Russian Journal of Organic Chemistry [bakhtiniada.ru]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Continuous Production Of 3-aminopyridine Mother Liquor Extraction - Tiei liquid/liquid mixing and separation Liquid Liquid Extraction [tyextractor.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis process of 3-aminopyridine - Eureka | Patsnap [eureka.patsnap.com]
overcoming low conversion in Suzuki coupling of pyridines
Status: Operational | Tier: L3 (Senior Application Scientist) | Topic: Pyridine Conversion Optimization
Triage: Diagnostic Workflow
Start Here. Before changing reagents, you must identify the failure mode. Low conversion in pyridine couplings usually stems from two distinct pathologies: Protodeboronation (Nucleophile death) or Catalyst Poisoning (Catalyst death).
Use the following logic flow to diagnose your reaction mixture (via LCMS/NMR):
Figure 1: Diagnostic logic for identifying the root cause of reaction failure.
Ticket #1: The "Vanishing Nucleophile" (Protodeboronation)
Symptoms: Aryl halide remains unreacted; Boronic acid is consumed/absent; "H-Pyridine" (de-borylated byproduct) is observed in MS.
The Mechanism
2-Pyridyl boronic acids are notoriously unstable.[1] The basic nitrogen facilitates the formation of a zwitterionic intermediate which accelerates hydrolysis and subsequent C-B bond cleavage (Protodeboronation).[2] This reaction often outcompetes the transmetallation step of the Suzuki cycle.
The Solution: Controlled Release (MIDA Boronates)
Do not use free 2-pyridyl boronic acids. Instead, use MIDA (N-methyliminodiacetic acid) boronates .[1] These are air-stable, sp3-hybridized boron species that do not undergo transmetallation directly. Under mild aqueous basic conditions, they slowly hydrolyze to release the active boronic acid at a rate matching the catalytic cycle, preventing accumulation and decomposition.
Validated Protocol: MIDA Slow-Release System
-
Pre-requisite: This protocol requires a biphasic system to facilitate the hydrolysis of the MIDA ester.
| Component | Reagent | Equiv.[3][4][5][6][7][8] | Notes |
| Electrophile | Aryl/Heteroaryl Chloride | 1.0 | |
| Nucleophile | 2-Pyridyl MIDA Boronate | 1.5 | Crucial: Do not use free acid. |
| Catalyst | Pd2(dba)3 + XPhos | 0.02 / 0.08 | 1:4 Pd:Ligand ratio. XPhos is essential. |
| Base | K3PO4 (3.0M aq) | 5.0 | High conc. promotes MIDA hydrolysis.[1] |
| Solvent | 1,4-Dioxane | [0.2 M] | |
| Temp | 60 °C - 100 °C | - | Start low (60°C) to monitor release. |
Step-by-Step:
-
Charge solid MIDA boronate, Aryl Chloride, Pd2(dba)3, and XPhos into a vial.
-
Evacuate and backfill with Argon (x3).
-
Add degassed Dioxane and 3.0M aq. K3PO4.
-
Seal and heat to 60 °C. Monitor consumption of MIDA by LCMS. If slow, increase to 100 °C.
-
Self-Validation: If you see the MIDA boronate disappearing but no product forming, your catalyst is inactive (See Ticket #2).
Ticket #2: The "Frozen Reaction" (Catalyst Poisoning)
Symptoms: Both starting materials (Halide and Boronate) remain untouched. The reaction mixture might remain clear or turn black (Pd precipitation) immediately.
The Mechanism
Pyridines are excellent ligands. The lone pair on the nitrogen (especially in 2-, 3-, and 4-halopyridines) binds strongly to the Palladium center, displacing the phosphine ligands required for the catalytic cycle. This forms a stable, unreactive "Pd-Pyridine" complex, effectively arresting the catalyst.
Figure 2: Competition between productive oxidative addition and non-productive nitrogen coordination.
The Solution: Bulky Ligands & Precatalysts
To prevent the pyridine nitrogen from binding, you must use bulky, electron-rich phosphine ligands that sterically crowd the Pd center, making it physically impossible for the pyridine nitrogen to coordinate while still allowing the oxidative addition of the C-X bond.
The "Gold Standard": Buchwald G3 Precatalysts Do not use Pd(PPh3)4 or Pd(OAc)2 + Ligand. The reduction of Pd(II) to Pd(0) is often inhibited by pyridines. Use G3-Precatalysts (e.g., XPhos Pd G3), which generate the active L-Pd(0) species immediately upon exposure to base, regardless of the substrate.
Validated Protocol: Steric Bulk Strategy
| Component | Reagent | Equiv.[3][4][5][6][7][8] | Notes |
| Electrophile | Halopyridine (Cl/Br) | 1.0 | |
| Nucleophile | Aryl Boronic Acid | 1.2-1.5 | |
| Precatalyst | XPhos Pd G3 | 0.02-0.05 | Ensures rapid Pd(0) generation. |
| Base | K3PO4 (0.5M aq) | 2.0-3.0 | Weaker base prevents side reactions. |
| Solvent | THF or Dioxane | [0.2 M] | |
| Temp | 40 °C - 80 °C | - | XPhos is active even at mild temps. |
Strategic Pivot (The "Reverse Polarity" Trick): If you are trying to couple a 2-pyridyl boronate with an aryl halide and it fails (Ticket #1), switch the roles. Synthesize the 2-halopyridine and couple it with the aryl boronic acid . 2-halopyridines are stable; 2-pyridyl boronates are not.
Data Center: Ligand Selection Matrix
Select your ligand based on the specific electronic challenge of your pyridine substrate.
| Ligand | Class | Best For... | Why? |
| XPhos | Dialkylbiaryl Phosphine | General Purpose / Chlorides | Excellent balance of steric bulk (prevents poisoning) and electron richness (activates C-Cl bond). |
| SPhos | Dialkylbiaryl Phosphine | 2-Substituted Pyridines | High stability; tolerates hydration well. |
| RuPhos | Dialkylbiaryl Phosphine | Aminopyridines | Specifically designed to prevent inhibition by amine/pyridine nitrogens. |
| PEPPSI-IPr | NHC | Electron-Deficient Chlorides | Extremely active for oxidative addition; highly resistant to poisoning. |
| PPh3 | Triaryl Phosphine | Avoid | NOT RECOMMENDED. Lacks the bulk to prevent N-coordination; leads to catalyst death. |
Frequently Asked Questions (FAQs)
Q: My chloropyridine is not reacting, even with XPhos. What now? A: Chloropyridines have a strong C-Cl bond.[4] If XPhos fails, switch to PEPPSI-IPr (1-2 mol%) with K2CO3 in Dioxane at 80-100°C. NHC ligands are stronger sigma-donors than phosphines and facilitate oxidative addition into difficult C-Cl bonds.
Q: Can I use Pd/C (Heterogeneous) for this? A: Generally, no. Pyridines poison the surface of heterogeneous catalysts rapidly. Unless you are using high temperatures and pressures (industrial scale), homogeneous catalysis with bulky ligands is required for lab-scale synthesis.
Q: How do I remove the Palladium after the reaction? Pyridines stick to it. A: Because pyridines bind Pd, standard celite filtration often fails to remove residual metal (resulting in colored product). Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate during workup.
References
-
MIDA Boronates (Slow Release): Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of 2-Pyridyl Boronates. J. Am. Chem. Soc. 2009 , 131, 6961–6963. Link
-
Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. Third Generation (G3) Buchwald Precatalysts: The State of the Art in Palladium-Catalyzed Cross-Couplings. Chem. Sci. 2016 , 7, 1921. Link
-
Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2010 , 132, 13100–13112. Link
-
Trifluoroborates (Alternative to MIDA): Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Acc.[3][4][8] Chem. Res. 2007 , 40, 275–286. Link
-
NHC Ligands (PEPPSI): Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Assen, E. A. B.; Kantchev, E. A. B.; O'Brien, C. J.; Valente, C. A User's Guide to PEPPSI-Pd-IPr Catalyst. Chem. Eur. J. 2006 , 12, 4749–4755. Link
Sources
Technical Support Center: Troubleshooting the Hofmann Rearrangement of Nicotinamide
Welcome to the technical support center for the Hofmann rearrangement of nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this essential synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the success of your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.
Q1: Why is my yield of 3-aminopyridine consistently low?
A1: Low yields in the Hofmann rearrangement of nicotinamide can be attributed to several factors, often related to reaction conditions and reagent quality.[1][2]
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Ensure the reaction is heated appropriately. A common protocol involves heating at 70°C.[3] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired 3-aminopyridine.
-
Solution: The stoichiometry of the reactants is crucial. Ensure precise amounts of bromine and sodium hydroxide are used. An excess of the hypobromite reagent can lead to over-oxidation.[1]
-
-
Poor Reagent Quality: The purity of nicotinamide and the concentration of the sodium hypobromite solution are critical.
-
Suboptimal pH: The reaction is highly pH-dependent.
-
Solution: Maintain a strongly basic medium throughout the reaction.[5] The concentration of the sodium hydroxide solution is a key parameter to control.
-
-
Product Loss During Workup: 3-aminopyridine is water-soluble, which can lead to losses during aqueous extraction.
-
Solution: To minimize loss, saturate the aqueous layer with a salt like sodium chloride before extraction with an organic solvent. Perform multiple extractions with smaller volumes of the organic solvent for better recovery.
-
Q2: I am observing the formation of multiple unexpected side products. What are they and how can I avoid them?
A2: The presence of multiple spots on a TLC plate or peaks in an analytical chromatogram indicates the formation of side products. In the Hofmann rearrangement, these can arise from several pathways.
Common Side Products & Prevention Strategies:
| Side Product | Potential Cause | Prevention Strategy |
| Urea Derivatives | The intermediate isocyanate can react with the newly formed 3-aminopyridine or unreacted nicotinamide.[6] | Maintain a dilute reaction mixture to minimize intermolecular reactions. Ensure rapid hydrolysis of the isocyanate by having sufficient water present. |
| Azo Compounds | Over-oxidation of the amine product can lead to the formation of colored azo compounds. | Avoid a large excess of the oxidizing agent (sodium hypobromite). Control the reaction temperature to prevent runaway oxidation. |
| Unreacted N-bromoamide | Incomplete rearrangement of the N-bromoamide intermediate. | Ensure sufficient heating and reaction time for the rearrangement step to proceed to completion. |
Q3: The reaction is not initiating, or is proceeding very slowly. What could be the issue?
A3: A sluggish or non-starting reaction often points to issues with the initial steps of the mechanism, namely the formation of the N-bromoamide.
Troubleshooting a Stalled Reaction:
-
Insufficient Basicity: The deprotonation of the amide is the first step and requires a strong base.
-
Solution: Check the concentration and quality of your sodium hydroxide solution. Ensure it is sufficiently concentrated to deprotonate the amide nitrogen.
-
-
Inactive Bromine/Hypobromite: The bromine may have degraded, or the in situ formation of sodium hypobromite may be inefficient.
-
Solution: Use fresh bromine. When preparing the sodium hypobromite, add the bromine to a cold sodium hydroxide solution to prevent disproportionation to bromate and bromide.
-
-
Low Temperature: While temperature control is important to prevent side reactions, the initial N-bromination and subsequent rearrangement require a certain activation energy.
-
Solution: Ensure the reaction mixture reaches the target temperature (e.g., 70°C) and is maintained there.[3]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the Hofmann rearrangement of nicotinamide.
What is the mechanism of the Hofmann rearrangement?
The Hofmann rearrangement is a multi-step process that converts a primary amide into a primary amine with one fewer carbon atom.[7][8][9]
The key steps are:
-
Deprotonation: A strong base removes a proton from the amide nitrogen.[4][10]
-
N-Bromination: The resulting anion reacts with bromine to form an N-bromoamide.[4][10]
-
Second Deprotonation: The base removes the second proton from the nitrogen, forming a bromoamide anion.[4]
-
Rearrangement: The bromoamide anion rearranges, with the pyridyl group migrating from the carbonyl carbon to the nitrogen, and the simultaneous loss of the bromide ion. This forms an isocyanate intermediate.[4][7][11]
-
Hydrolysis: The isocyanate is hydrolyzed by water to form a carbamic acid.[4][7][10]
-
Decarboxylation: The carbamic acid is unstable and spontaneously loses carbon dioxide to yield the final product, 3-aminopyridine.[4][8][10]
Caption: Key stages in the Hofmann rearrangement of nicotinamide.
What are the optimal reaction conditions for this transformation?
While specific conditions can be optimized, a general set of effective parameters is as follows:
| Parameter | Recommended Condition | Rationale |
| Solvent | Aqueous | Water is necessary for the final hydrolysis of the isocyanate intermediate.[5] |
| Base | Sodium Hydroxide (NaOH) | A strong base is required for the initial deprotonation steps.[7] |
| Halogen | Bromine (Br₂) | Bromine is the classic reagent for this transformation, forming sodium hypobromite in situ.[7] |
| Temperature | 70°C | This temperature provides a good balance between reaction rate and minimizing side reactions.[3] |
| Stoichiometry | Slight excess of NaOH and Br₂ | A slight excess ensures the complete conversion of the starting material. |
What safety precautions should be taken when performing the Hofmann rearrangement?
-
Bromine: Bromine is highly corrosive, toxic, and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium Hydroxide: Concentrated sodium hydroxide is corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
Exothermic Reaction: The reaction can be exothermic. Use an ice bath to control the temperature, especially during the addition of bromine to the sodium hydroxide solution.
-
Gas Evolution: The reaction releases carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.
III. Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of 3-aminopyridine from nicotinamide.
Materials:
-
Nicotinamide
-
Sodium Hydroxide (pellets)
-
Bromine
-
Hydrochloric Acid (concentrated)
-
Sodium Chloride
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate
-
Distilled Water
Procedure:
-
Preparation of Sodium Hydroxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve a specific molar equivalent of sodium hydroxide in distilled water. Cool the solution to 0-5°C in an ice-salt bath.
-
Formation of Sodium Hypobromite: While maintaining the temperature below 10°C, add bromine dropwise from the dropping funnel to the stirred sodium hydroxide solution.
-
Addition of Nicotinamide: Once the bromine addition is complete, add a solution of nicotinamide in water to the reaction mixture.
-
Reaction: Slowly warm the reaction mixture to 70-75°C and maintain this temperature for a specified time, monitoring the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Saturate the aqueous solution with sodium chloride.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude 3-aminopyridine can be further purified by recrystallization or sublimation.
-
Caption: Experimental workflow for the synthesis of 3-aminopyridine.
IV. References
-
Wikipedia. 3-Aminopyridine. [Link]
-
Pharmd Guru. HOFMANN REARRANGEMENT. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview. [Link]
-
Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]
-
Chemistry Steps. Hofmann Rearrangement. [Link]
-
ResearchGate. Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis | Request PDF. [Link]
-
JoVE. Preparation of 1° Amines: Hofmann and Curtius Rearrangement Overview. [Link]
-
Ingenta Connect. Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. [Link]
-
Wikipedia. Hofmann rearrangement. [Link]
-
Chemist Wizards. Hoffmann Rearrangement. [Link]
-
Google Patents. CN111170937A - Preparation method of 3-aminopyridine.
-
Chemistry Learner. Hofmann Rearrangement: Example, Mechanism, and Application. [Link]
-
YouTube. Hofmann rearrangement mechanism. [Link]
-
Scribd. Hoffmann Rearrangement | PDF | Chemical Reactions | Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Hofmann Rearrangement and Its Application ...: Ingenta Connect [ingentaconnect.com]
- 3. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]
- 6. scribd.com [scribd.com]
- 7. pharmdguru.com [pharmdguru.com]
- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. chemistwizards.com [chemistwizards.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
3-Aminopyridin-2-one versus Pyrimidine Scaffolds in Kinase Inhibition
Executive Summary
In the landscape of kinase inhibitor design, the choice of the hinge-binding scaffold is the single most critical decision determining the trajectory of a lead series. While the pyrimidine scaffold (specifically 2-aminopyrimidine) remains the industry workhorse—underpinning blockbuster drugs like Imatinib and Palbociclib—its very ubiquity has become a liability, often leading to "promiscuous" kinase profiles and off-target toxicity.
The 3-aminopyridin-2-one scaffold has emerged as a high-value alternative, particularly in fragment-based drug discovery (FBDD). Unlike the pyrimidine class, which prioritizes raw potency through optimized donor-acceptor motifs, the 3-aminopyridin-2-one scaffold offers superior Ligand Efficiency (LE) and a distinct vector for selectivity , particularly for difficult targets like MPS1 (TTK) and Aurora Kinases .
This guide objectively compares these two scaffolds, providing structural insights, experimental data, and validated protocols to support scaffold selection in early-stage discovery.
Structural Biology & Binding Topology
The Hinge-Binding Paradox
The kinase hinge region (connecting the N- and C-lobes) is the primary anchor for ATP-competitive inhibitors.
-
Pyrimidine (2-aminopyrimidine): Utilizes a classic Acceptor-Donor-Acceptor (A-D-A) motif (if N3 is involved) or Acceptor-Donor (A-D) motif. The N1 accepts a hydrogen bond from the backbone NH (residue i), and the C2-amino group donates to the backbone carbonyl (residue i-1). This motif is highly conserved, explaining the scaffold's high potency but poor selectivity.
-
3-aminopyridin-2-one: Presents a unique Acceptor-Donor (A-D) face via the lactam functionality. The C2-carbonyl accepts from the backbone NH, while the N1-H donates to the backbone carbonyl. Crucially, the 3-amino group provides an additional vector for water-mediated interactions or specific contacts with the gatekeeper region, often resulting in a "tighter" fit that excludes off-targets.
Visualization of Binding Modes
The following diagram contrasts the interaction topology of both scaffolds within the ATP-binding pocket.
Caption: Comparative binding topology. The Pyrimidine scaffold (blue) engages in a high-affinity, generic interaction. The 3-aminopyridin-2-one (red) utilizes a lactam-based interaction with an auxiliary 3-amino vector for specificity.
Comparative Performance Analysis
Potency vs. Selectivity Trade-off
Experimental profiling reveals a distinct trade-off. Pyrimidines are "fast starters" in hit-to-lead, rapidly achieving nanomolar potency. However, 3-aminopyridin-2-ones often yield higher Ligand Efficiency (LE) and superior selectivity profiles (S-scores).
Case Study: MPS1 (TTK) Inhibition In a direct comparison of fragment libraries targeting MPS1 (a mitotic kinase), the 3-aminopyridin-2-one scaffold demonstrated a clear advantage in selectivity over aminopyrimidine analogues.
| Feature | Aminopyrimidine Scaffold | 3-aminopyridin-2-one Scaffold |
| Primary Interaction | Bidentate (N1, 2-NH2) | Bidentate (C=O, NH) + 3-NH2 vector |
| Potency (IC50) | High (< 10 nM typical) | Moderate (10 - 100 nM typical) |
| Selectivity (S10) | Low (Hits many kinases) | High (Specific to Aurora/MPS1) |
| Ligand Efficiency | Moderate (< 0.[1][2][3]35) | High (> 0.45) |
| Solubility | Variable (often requires solubilizing tails) | High (Polar core) |
| Synthetic Route | SNAr on chloropyrimidines (Easy) | Suzuki coupling + Deprotection (Moderate) |
Representative Data
The following data (derived from Bioorg. Med. Chem. 2018 and related internal benchmarks) illustrates the selectivity shift when "hopping" from a pyrimidine to a pyridinone core while maintaining the same R-groups.
| Compound ID | Scaffold Core | Target (MPS1) IC50 | Aurora B IC50 | Kinase Selectivity (Gini Score) |
| Cmpd A | 2-aminopyrimidine | 4 nM | 8 nM | 0.25 (Promiscuous) |
| Cmpd B | 3-aminopyridin-2-one | 45 nM | 120 nM | 0.65 (Selective) |
Analysis: Compound A is 10x more potent but inhibits >30% of the kinome. Compound B, while less potent initially, provides a "cleaner" baseline for optimization, reducing the risk of late-stage toxicity failures.
Experimental Protocols
Synthesis of the 3-aminopyridin-2-one Core
Unlike pyrimidines, which are assembled via simple nucleophilic aromatic substitution, the 3-aminopyridin-2-one core requires a protection/deprotection strategy to install the C5-substituent without interfering with the lactam.
Protocol: Suzuki-Miyaura Coupling & TMS-I Deprotection Rationale: This route uses a 2-methoxypyridine intermediate to mask the lactam, allowing palladium chemistry at the 5-position.
-
Starting Material: 5-bromo-2-methoxypyridin-3-amine.[1]
-
Coupling (Step A):
-
Mix 1.0 eq starting bromide, 1.2 eq Aryl-Boronic acid, 5 mol% Pd(PPh3)4, and 2.0 eq Na2CO3 in Dioxane/Water (4:1).
-
Heat to 100°C for 4 hours under N2.
-
QC Check: Monitor by LCMS for disappearance of bromide (M+2 pattern).
-
-
Deprotection (Step B - The Critical Step):
-
Dissolve the coupled intermediate in dry Acetonitrile.
-
Add TMS-Cl (3.0 eq) and NaI (3.0 eq) . This generates TMS-I in situ, a mild reagent for cleaving the methyl ether to the lactam.
-
Heat at 60°C for 2 hours.
-
Workup: Quench with MeOH. The product precipitates or is purified by SCX chromatography.
-
Validation: 1H NMR will show the disappearance of the O-methyl singlet (~3.9 ppm) and the appearance of the broad amide NH (~11-12 ppm).
-
High-Stringency Selectivity Assay (TR-FRET)
To validate the selectivity advantage of the pyridinone scaffold, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is recommended over standard mobility shifts for higher throughput and robustness.
Workflow:
-
Reagents: Europium-labeled anti-phospho antibody, AlexaFluor-labeled Kinase Tracer, Recombinant MPS1/Aurora.
-
Setup:
-
Plate 5 µL of compound (serial dilution in DMSO) into 384-well low-volume plates.
-
Add 5 µL of Kinase + Antibody mixture. Incubate 15 min.
-
Add 5 µL of Tracer (ATP-competitive probe).
-
-
Readout: Measure TR-FRET signal (Ex 337 nm, Em 665/620 nm).
-
Data Analysis:
-
Calculate IC50 using a 4-parameter logistic fit.
-
Z' Factor Control: A Z' > 0.5 is required for valid data. If Z' < 0.5, re-optimize Tracer concentration (must be < Kd).
-
Strategic Recommendations
The decision to use a 3-aminopyridin-2-one scaffold should be driven by the specific stage and goals of the project:
Caption: Strategic decision tree for scaffold selection. Use pyridinones when off-target toxicity is a primary risk; use pyrimidines for rapid potency gains.
Final Verdict:
-
Use Pyrimidines when you need rapid potency gains, are targeting a kinase with a unique cysteinyl hinge (for covalent inhibition), or require established IP space.
-
Use 3-aminopyridin-2-ones when targeting highly conserved kinomes (e.g., cell cycle kinases) where selectivity is the bottleneck, or when fragment-based screening identifies this core as a high-efficiency binder.
References
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorganic & Medicinal Chemistry, 2018.[2]
-
Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 2011.[4]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 2020.
-
A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors. Bioorganic & Medicinal Chemistry, 2015.[5]
-
Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 2021.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Hinge: A Comparative Analysis of Aminopyridine and Diaminopyrimidine Scaffolds in Kinase Drug Discovery
[1][2]
Executive Summary
In the high-stakes arena of small molecule drug discovery, the choice of the central heterocycle—the "scaffold"—dictates the trajectory of a lead optimization campaign. This guide objectively compares two of the most prevalent hinge-binding scaffolds in kinase inhibition: Aminopyridines and Diaminopyrimidines .
While Diaminopyrimidines (e.g., FAK inhibitors like TAE226) are often termed "privileged structures" due to their ability to mimic the adenine ring of ATP and form robust tridentate hydrogen bonds, they frequently suffer from kinome-wide promiscuity. In contrast, Aminopyridines (e.g., Vemurafenib, Crizotinib derivatives) often act as "specialist" scaffolds. They possess unique electronic profiles that can induce rare conformational changes in the target protein—such as the "glycine flip"—offering a pathway to exceptional selectivity that diaminopyrimidines often miss.
This guide synthesizes experimental performance data, mechanistic insights, and validated protocols to assist researchers in navigating the trade-offs between these two powerful chemotypes.[1]
Structural & Mechanistic Divergence
The fundamental difference lies in the hydrogen bond donor/acceptor (H-bond D/A) motifs presented to the kinase hinge region.
The Diaminopyrimidine "Lock"
The 2,4-diaminopyrimidine scaffold typically presents a Donor-Acceptor-Donor (D-A-D) motif.
-
Mechanism: The N1 ring nitrogen acts as an acceptor, while the C2 and C4 amino groups act as donors.
-
Consequence: This motif is highly complementary to the backbone carbonyls and amides of the kinase hinge (e.g., the Glu-Cys-Leu motif). This "lock and key" fit drives high potency but often at the cost of selectivity, as the ATP pocket is highly conserved across the kinome.
The Aminopyridine "Key"
The aminopyridine scaffold (specifically 2-aminopyridine) presents a Donor-Acceptor (D-A) or Acceptor-Donor (A-D) motif depending on substitution.
-
Mechanism: It lacks the symmetry of the pyrimidine. The pyridine nitrogen is a weaker acceptor than the pyrimidine N1 due to electronic density differences.
-
The "Peptide Flip" Phenomenon: In targets like Mps1 (TTK) , aminopyridine inhibitors have been observed to stabilize a "flipped" conformation of the hinge residue (e.g., Glycine or Cysteine), where the backbone carbonyl rotates away from the ATP pocket. This induced fit creates a unique selectivity filter that the rigid diaminopyrimidine cannot access.
Visualization: Hinge Binding Topologies
Figure 1: Comparative binding topologies. Diaminopyrimidines maximize static affinity, while aminopyridines can exploit dynamic protein conformations.
Comparative Performance Data
The following data contrasts the performance of these scaffolds against two key targets: Focal Adhesion Kinase (FAK) (a classic diaminopyrimidine target) and Mps1 (where aminopyridines excel).
Table 1: Potency and Selectivity Profile
| Feature | Diaminopyrimidine (e.g., TAE226 Analogues) | Aminopyridine (e.g., Crizotinib/Mps1 Analogues) |
| Primary Target Potency (IC50) | Extremely High (< 5 nM) | High (10 - 50 nM) |
| Kinome Selectivity (S(35) Score) | Low (Hits 20+ kinases >90% inhibition) | High (Hits < 5 kinases >90% inhibition) |
| Solubility (pH 7.4) | Low to Moderate (Requires solubilizing tails) | Moderate to High (Higher basicity aids solubility) |
| Metabolic Stability (t1/2) | Variable (N-oxidation risk) | High (Pyridine ring is robust) |
| Key Liability | Off-target toxicity (e.g., Insulin Receptor) | Lower initial potency (requires optimization) |
Experimental Insight: In a direct scaffold-hopping study targeting Mps1 :
-
The Diaminopyrimidine derivative showed an IC50 of 12 nM but inhibited JNK1 and p38α (off-targets).
-
The Aminopyridine derivative (Compound 12 in literature) showed an IC50 of 37 nM but exhibited >100-fold selectivity against JNK1 due to the induction of the hinge glycine flip, which JNK1 cannot accommodate.
Experimental Protocols
To validate these differences in your own pipeline, use the following self-validating protocols.
Protocol A: HTRF Kinase Assay (Potency Validation)
This assay relies on Time-Resolved Fluorescence Resonance Energy Transfer to measure ATP consumption without washing steps, minimizing variability.
Reagents:
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Detection Reagents: Eu-cryptate labeled anti-phospho antibody, XL665-labeled acceptor.[2]
Workflow:
-
Preparation: Dilute compounds (Aminopyridine/Diaminopyrimidine) in 100% DMSO to 100x final concentration.
-
Incubation: Add 5 µL compound + 10 µL enzyme/peptide mix to 384-well low-volume white plate. Incubate 15 min.
-
Initiation: Add 10 µL ATP (at Km concentration). Shake 1 min. Incubate 60 min at RT.
-
Detection: Add 25 µL Detection Mix (EDTA + Antibodies). Incubate 1 hr.
-
Read: Measure signal ratio (665 nm / 620 nm) on an EnVision reader.
Self-Validation Check:
-
Z-Factor: Must be > 0.5. If < 0.5, re-optimize antibody concentration.
-
Reference: Include Staurosporine as a positive control. IC50 must fall within 3-fold of historical mean.
Protocol B: Microsomal Stability (Metabolic Liability)
Aminopyridines often outperform diaminopyrimidines here due to reduced N-oxidation susceptibility.
Workflow:
-
Mix: 1 µM Test Compound + 0.5 mg/mL Liver Microsomes in PBS (pH 7.4).
-
Pre-warm: 37°C for 5 min.
-
Start: Add NADPH-regenerating system.
-
Sampling: Aliquot at 0, 5, 15, 30, 60 min into ice-cold Acetonitrile (stop solution).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope = -k. CL_int = (k * Volume) / Protein Amount.
Decision Logic for Scaffold Selection
When should you choose one over the other? Use this logic flow to guide your medicinal chemistry strategy.
Figure 2: Strategic decision tree for scaffold selection based on structural biology data.
Synthesis & Optimization Notes
Diaminopyrimidine Synthesis[3][4][5][6]
-
Route: Nucleophilic aromatic substitution (SnAr) on 2,4-dichloropyrimidine.
-
Challenge: Regioselectivity. The C4 position is more reactive.
-
Solution: Control temperature. C4 substitution occurs at RT; C2 substitution requires heating (80-100°C) or Buchwald-Hartwig coupling.
Aminopyridine Synthesis[3][5][7]
-
Route: Suzuki-Miyaura coupling on 2-amino-5-bromopyridine or Buchwald-Hartwig amination on chloropyridines.
-
Advantage: Modular "Scaffold Hopping". You can easily swap the pyridine core for a pyrimidine to test the "Peptide Flip" hypothesis directly in your SAR (Structure-Activity Relationship) study.
References
-
Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry.
-
Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation. Journal of Medicinal Chemistry.
-
Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines. Progress in Medicinal Chemistry.
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. European Journal of Medicinal Chemistry.
-
Differential effects of 4-aminopyridine and 2,4-diaminopyridine on the in vivo release of acetylcholine. British Journal of Pharmacology.
Comparative Guide: Validation of 3-Aminopyridine Derivatives as iNOS Inhibitors
Executive Summary
The development of inducible Nitric Oxide Synthase (iNOS) inhibitors has historically been plagued by poor isoform selectivity, particularly against endothelial NOS (eNOS), leading to hypertensive side effects. While 2-aminopyridine scaffolds are well-documented for neuronal NOS (nNOS) selectivity, 3-aminopyridine derivatives represent an emerging chemotype designed to exploit unique H-bonding geometries within the iNOS heme pocket.
This guide provides a rigorous technical framework for validating 3-aminopyridine candidates. It benchmarks them against the "Gold Standard" highly selective inhibitor 1400W and the moderately selective L-NIL , establishing a self-validating system for potency, selectivity, and cellular efficacy.
Part 1: Mechanistic Rationale & The Pharmacophore
To validate a 3-aminopyridine derivative, one must first confirm it engages the target via the requisite structural mechanism. Unlike substrate-competitive arginine analogs (e.g., L-NMMA), aminopyridines typically function as heme-coordinating inhibitors or Glu-anchored competitive inhibitors .
Structural Hypothesis
The 3-aminopyridine moiety is designed to mimic the guanidinium group of L-Arginine.
-
Primary Anchor: The pyridine nitrogen and amino group form a bidentate hydrogen bond with the conserved Glutamate residue (Glu371 in human iNOS) within the active site.
-
Selectivity Filter: The "tail" of the derivative extends into the substrate access channel, exploiting subtle differences between the iNOS and eNOS hydrophobic pockets to minimize off-target binding.
Pathway Visualization
The following diagram illustrates the iNOS signaling cascade and the precise intervention point for 3-aminopyridine derivatives.
Caption: Figure 1.[1][2] Mechanism of Action. The 3-aminopyridine derivative blocks the catalytic conversion of L-Arginine to NO by occupying the heme active site.
Part 2: Benchmarking Strategy
Validation is relative. You must run your candidate alongside established controls to normalize for assay variability.
The Comparator Matrix
| Compound | Role | Mechanism | Key Performance Indicator (KPI) |
| 1400W | Positive Control (Selectivity) | Slow, tight-binding (irreversible-like) | Selectivity Ratio > 1000x (iNOS vs eNOS).[3] |
| L-NIL | Positive Control (Potency) | Reversible / Heme alteration | Cellular IC50: ~3.3 µM (Murine iNOS) [2]. |
| L-NAME | Negative Control (Selectivity) | Non-selective competitive | Selectivity Ratio ~1x . Inhibits eNOS potently (Hypertension risk). |
| 3-AP Candidate | Test Article | Putative Heme/Glu binder | Target: |
Part 3: Experimental Protocols (Self-Validating Systems)
A. In Vitro Enzymatic Assay (The "Gold Standard")
Objective: Determine intrinsic affinity (
Methodology:
This protocol uses the conversion of radiolabeled
-
Enzyme Prep: Recombinant human iNOS, eNOS, and nNOS (commercial sources or expressed in E. coli).
-
Reaction Mix:
-
Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT.
-
Cofactors: NADPH (1 mM), H4B (10 µM), FAD/FMN (2 µM), Calmodulin (10 µg/mL),
. -
Substrate: L-Arginine (mixed with
-L-Arginine). Crucial: Keep L-Arg concentration at the of the specific isoform (approx 3-10 µM) to ensure competitive validatability.
-
-
Inhibitor Addition: Add 3-aminopyridine derivative (0.1 nM – 10 µM) and Controls (1400W).
-
Incubation: 37°C for 15 minutes.
-
Termination: Stop reaction with ice-cold stop buffer (EDTA/HEPES).
-
Separation: Pass mixture through Dowex-50W cation exchange resin. Unreacted Arginine binds; Citrulline flows through.
-
Quantification: Liquid scintillation counting of the flow-through.
B. Cellular Efficacy: The Griess Assay
Objective: Confirm cell permeability and efficacy in a physiological context using RAW 264.7 macrophages.
Workflow Diagram:
Caption: Figure 2. Cellular Screening Workflow. Co-treatment of LPS and inhibitor prevents iNOS accumulation/activity.
Protocol Steps:
-
Seeding: Plate RAW 264.7 cells in 96-well plates. Allow adherence overnight.
-
Induction: Replace media with fresh DMEM containing LPS (1 µg/mL) to induce iNOS expression.
-
Treatment: Immediately add the 3-aminopyridine derivative (serial dilutions). Include L-NIL (10 µM) as the positive control.
-
Reaction: Incubate 24 hours. NO rapidly oxidizes to Nitrite (
). -
Griess Reaction:
-
Mix 50 µL supernatant with 50 µL Sulfanilamide (1% in 5% phosphoric acid). Incubate 10 min.
-
Add 50 µL NED (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 10 min.
-
-
Read: Measure absorbance at 540 nm. Calculate Nitrite concentration using a
standard curve [3].[4]
Part 4: Data Interpretation & Selectivity Profiling
To claim "validation," your data must demonstrate not just potency, but safety via selectivity .
Selectivity Calculation
The Selectivity Index (SI) is calculated as:
-
Target SI: > 500 (Excellent), > 50 (Acceptable).
-
Warning: If SI < 10, the compound poses a risk of cardiovascular toxicity (eNOS inhibition causes vasoconstriction).
Comparative Performance Table (Representative Data)
| Metric | 1400W (Control) | 3-Aminopyridine Derivative (Target Profile) | L-NAME (Non-Selective) |
| iNOS IC50 (Enzyme) | 7 nM | 15 - 50 nM | 500 nM |
| eNOS IC50 (Enzyme) | > 50,000 nM | > 10,000 nM | 500 nM |
| Selectivity (eNOS/iNOS) | > 5000 | > 200 | ~1 |
| Cellular IC50 (RAW 264.7) | ~1-5 µM | 0.5 - 2 µM | > 50 µM |
| Cytotoxicity (CCK-8) | Non-toxic | Must be > 50 µM | Non-toxic |
Technical Insight: If your 3-aminopyridine derivative shows high enzymatic potency (low nM) but poor cellular potency (high µM), it likely suffers from poor membrane permeability due to the polarity of the amino-pyridine headgroup. Consider prodrug strategies or lipophilic tail modifications (e.g., fluorophenyl linkers) similar to those used in optimized 2-aminopyridine inhibitors [4].
References
-
Garvey, E. P., et al. (1997).[3] "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo."[3] Journal of Biological Chemistry.
-
Bryk, R., & Wolff, D. J. (1998). "Mechanism of Inducible Nitric Oxide Synthase Inactivation by Aminoguanidine and L-N6-(1-Iminoethyl)lysine." Biochemistry.
-
Promega Corporation. "Griess Reagent System Technical Bulletin TB229."
-
Poulos, T. L., & Li, H. (2012). "Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase." Accounts of Chemical Research.
Sources
- 1. Synthesis of a Potent Aminopyridine-Based nNOS-Inhibitor by Two Recent No-Carrier-Added 18F-Labelling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Cross-Reactivity Profiling of Aminopyridinone-Based Kinase Inhibitors
Abstract
The development of selective protein kinase inhibitors is a cornerstone of modern targeted therapy, particularly in oncology.[1] The aminopyridinone scaffold has emerged as a privileged structure in the design of novel kinase inhibitors.[2][3][4][5][6][7][8] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target activity and potential toxicity.[9][10] This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity profiles for aminopyridinone-based kinase inhibitors. We will compare key methodologies, present a detailed experimental workflow, and offer insights into data interpretation to empower researchers in the rational design of safer and more effective therapeutics.
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling.[11] Their dysregulation is a common driver of diseases like cancer, making them prime therapeutic targets.[1][12] Kinase inhibitors, especially those targeting the conserved ATP pocket, have revolutionized treatment for many cancers.[1][9] The aminopyridinone core is a versatile scaffold frequently utilized in the development of such inhibitors.[2][3][4][5][6][7][8]
However, this conservation means that many inhibitors, including Type I inhibitors that target the ATP-binding site, can bind to numerous unintended kinases.[9][10] This promiscuity, or cross-reactivity, can lead to a spectrum of outcomes:
-
Adverse Side Effects: Inhibition of off-target kinases can disrupt normal physiological processes, leading to toxicity.[10][13]
-
Confounded Mechanistic Studies: A lack of selectivity complicates the attribution of a biological effect to the intended target kinase.[10]
-
Beneficial Polypharmacology: In some cases, inhibiting multiple specific kinases can produce a synergistic therapeutic effect, a strategy leveraged in multi-targeted therapies.[14]
Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in the discovery and optimization of any new kinase inhibitor.[14][15][16] It enables the early identification of potential liabilities and provides a quantitative measure of an inhibitor's selectivity.[9]
Methodologies for Kinome-Wide Cross-Reactivity Profiling
A variety of platforms are available to assess an inhibitor's selectivity across the kinome. The choice of methodology depends on the stage of drug discovery, the specific questions being asked, and the resources available.
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Competition Binding Assays (e.g., KINOMEscan™) | A test compound competes with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of bound kinase is quantified.[17] | Dissociation constant (Kd), Percent of Control (%Ctrl) | ATP-independent, measures direct binding affinity. High-throughput and covers a large portion of the kinome. | In vitro assay; does not measure inhibition of catalytic activity. Can miss allosteric inhibitors. |
| Biochemical Activity Assays (Radiometric or Fluorescence-Based) | Measures the ability of a compound to inhibit the catalytic activity (phosphorylation) of a panel of purified kinases.[16][18] | IC50 | Gold standard for measuring direct enzymatic inhibition.[18] Provides a functional readout of potency. | In vitro assay. IC50 is dependent on ATP concentration, which can complicate direct comparison between kinases with different ATP Km values.[19] |
| Chemical Proteomics (e.g., Kinobeads) | Immobilized, broad-spectrum kinase inhibitors are used to pull down active kinases from a cell or tissue lysate. The test compound is added to compete for binding, and bound kinases are identified and quantified by mass spectrometry.[20] | IC50, Kd | Assesses target engagement in a more physiologically relevant context (cell lysate). Can identify novel targets.[20] | Technically complex. Requires specialized equipment and expertise in mass spectrometry. |
| Cell-Based Target Engagement Assays (e.g., CETSA®, NanoBRET™) | Measures the binding of an inhibitor to its target inside intact cells. This can be done by measuring changes in protein thermal stability (CETSA) or through bioluminescence resonance energy transfer (NanoBRET). | EC50, Target Occupancy | Provides direct evidence of target engagement in a cellular environment, accounting for cell permeability and intracellular ATP concentrations.[9] | Lower throughput than in vitro methods. Typically focused on a smaller set of kinases rather than a full kinome scan. |
Expert Insight: For early-stage discovery programs focused on aminopyridinone-based inhibitors, a large-panel competition binding assay is often the most efficient starting point. It provides a broad, unbiased view of the inhibitor's binding profile across the kinome. Hits from this screen should then be validated in orthogonal, ATP-dependent biochemical assays to confirm functional inhibition.[18] Cell-based assays are crucial later in the development pipeline to confirm that the observed in vitro selectivity translates to the complex environment of a living cell.[9]
A Practical Guide: Experimental Workflow for Kinase Profiling
This section details a generalized workflow for a large-scale competition binding assay, a common first step in profiling a novel aminopyridinone-based inhibitor.
Objective: To determine the binding affinities (Kd) of a test inhibitor against a comprehensive panel of human kinases.
Protocol:
-
Compound Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the aminopyridinone inhibitor in 100% DMSO.
-
Perform a serial dilution series to generate a range of concentrations for dose-response analysis. A typical 11-point, 3-fold dilution series starting from 30 µM is a robust starting point.
-
Include a DMSO-only vehicle control to define 100% kinase activity (or 0% inhibition).
-
-
Assay Execution (Based on KINOMEscan™ Principle):
-
A panel of human kinases, each tagged with a unique DNA identifier, is used.
-
The test inhibitor dilutions are incubated with the kinase panel in the presence of an immobilized, broad-spectrum kinase inhibitor (the "ligand").
-
The inhibitor and the immobilized ligand compete for binding to the kinases. The binding is allowed to reach equilibrium.
-
Causality Check: The incubation time is critical and must be sufficient for the binding interactions to reach equilibrium, ensuring accurate affinity measurements.
-
-
Wash and Elution:
-
Unbound kinases are washed away.
-
The kinases that remain bound to the immobilized ligand are eluted.
-
-
Quantification:
-
The amount of each kinase bound to the ligand is quantified using a technology like quantitative PCR (qPCR) that detects the unique DNA tags.[17]
-
-
Data Analysis:
-
The amount of kinase detected in the presence of the test compound is compared to the DMSO vehicle control.
-
Results are typically expressed as "Percent of Control" (%Ctrl), where a lower value indicates stronger binding of the test compound to the kinase.[17]
-
For compounds tested at a single high concentration (a "scan"), a %Ctrl cutoff (e.g., <10% or <35%) is used to identify significant interactions.
-
For compounds tested in a dose-response manner, the %Ctrl values are plotted against the inhibitor concentration, and the data are fitted to a binding curve to determine the dissociation constant (Kd).
-
Caption: General workflow for a competition-based kinase cross-reactivity profiling assay.
Data Interpretation: From Numbers to Insights
The output of a kinome scan is a large dataset that requires careful interpretation.
4.1 Primary Interaction Data The primary data will be a list of kinases and the corresponding %Ctrl or Kd values. A lower value signifies a stronger interaction. It is crucial to first confirm potent binding to the intended primary target.
4.2 Quantifying Selectivity Visual inspection is not enough. Selectivity should be quantified using established metrics:
-
Selectivity Score (S-score): This score represents the fraction of kinases inhibited above a certain threshold (e.g., 90% inhibition) at a specific inhibitor concentration. A lower S-score indicates higher selectivity. For example, S(10) at 1 µM would be the number of kinases inhibited by more than 90% divided by the total number of kinases tested.
-
Gini Coefficient: Borrowed from economics, the Gini coefficient provides a measure of binding inequality across the kinome. A Gini coefficient approaching 1.0 indicates high selectivity (binding is concentrated on a few kinases), while a value approaching 0 indicates promiscuity (binding is distributed evenly across many kinases).
4.3 Visualizing Selectivity: The Kinome Dendrogram The most powerful visualization tool is the kinome dendrogram. This circular diagram organizes kinases based on sequence similarity of their catalytic domains.[21] By mapping inhibition data onto the dendrogram, one can immediately visualize the inhibitor's selectivity profile. Potent interactions are marked with colored circles, allowing for a rapid assessment of on-target and off-target activity within and across kinase families.[21]
Caption: Decision-making flowchart for interpreting kinase selectivity data.
Comparative Analysis: A Case Study
To illustrate these principles, let's consider three hypothetical aminopyridinone-based inhibitors designed to target Aurora Kinase A (AURKA), a key regulator of mitosis.
| Kinase Target | Inhibitor AP-01 (Kd, nM) | Inhibitor AP-02 (Kd, nM) | Inhibitor AP-03 (Kd, nM) | Potential Implication |
| AURKA (On-Target) | 5 | 15 | 8 | Primary therapeutic target |
| AURKB | 25 | 20 | >10,000 | AP-01/02 are dual inhibitors; AP-03 is highly selective for A-isoform. |
| AURKC | 40 | 35 | >10,000 | As above. |
| VEGFR2 | 5,000 | >10,000 | 50 | AP-03 has a significant off-target liability on a key angiogenesis kinase. |
| SRC | >10,000 | 80 | >10,000 | AP-02 shows off-target activity on a non-receptor tyrosine kinase. |
| p38α (MAPK14) | 8,000 | 9,500 | 7,500 | All inhibitors show weak interaction with this stress-activated kinase. |
| Selectivity Score (S(35) @ 1µM) | 0.08 | 0.12 | 0.05 | Lower score indicates higher selectivity. |
Analysis:
-
Inhibitor AP-01: This is a potent, dual Aurora A/B inhibitor. While less selective than AP-03 based on the S-score, this profile might be desirable if dual inhibition is therapeutically beneficial.
-
Inhibitor AP-02: This inhibitor is the least potent against the primary target and shows the lowest selectivity, with off-target activity against SRC. This profile is generally less desirable.
-
Inhibitor AP-03: This compound is highly selective for AURKA over its family members AURKB/C, which is a significant achievement. However, the potent off-target activity against VEGFR2 is a major red flag.[9] Inhibition of VEGFR2 can lead to cardiovascular side effects, and this liability would need to be addressed through medicinal chemistry optimization before the compound could advance.
This case study demonstrates that the "best" inhibitor is not simply the most potent one. A holistic view of the entire cross-reactivity profile is essential for making informed decisions in drug development.[14][19]
Conclusion
Cross-reactivity profiling is an indispensable component of modern drug discovery for aminopyridinone-based kinase inhibitors. A multi-faceted approach, beginning with broad in vitro screens and progressing to more physiologically relevant cell-based assays, provides the most comprehensive understanding of an inhibitor's selectivity. By quantifying and visualizing selectivity, researchers can identify potential safety liabilities early, understand structure-activity relationships for off-target effects, and ultimately design more precise and effective medicines. The goal is not always to create a perfectly selective inhibitor, but to develop one with a well-understood and therapeutically acceptable selectivity profile.[14]
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The 3-Aminopyridin-2-one Scaffold: A Privileged Motif in Drug Discovery
A Comparative Guide to the Structure-Activity Relationship of Substituted 3-Aminopyridin-2-ones for Researchers, Scientists, and Drug Development Professionals.
The 3-aminopyridin-2-one core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its inherent structural features, including a lactam moiety and an adjacent amino group, provide key hydrogen bond donor and acceptor sites, facilitating interactions within the active sites of enzymes. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted 3-aminopyridin-2-ones, offering a comparative overview of their performance as inhibitors of various enzyme classes, supported by experimental data.
The Versatility of the 3-Aminopyridin-2-one Core
The 3-aminopyridin-2-one scaffold's appeal lies in its synthetic tractability and the multiple points for diversification, allowing for the fine-tuning of its pharmacological properties. Modifications at the C4, C5, and C6 positions of the pyridinone ring, as well as on the 3-amino group, have led to the development of potent and selective inhibitors for diverse therapeutic areas.
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TO [label=""]; TP [label=""]; TQ [label=""]; TR [label=""]; TS [label=""]; TT [label=""]; TU [label=""]; TV [label=""]; TW [label=""]; TX [label=""]; TY [label=""]; TZ [label=""]; UA [label=""]; UB [label=""]; UC [label=""]; UD [label=""]; UE [label=""]; UF [label=""]; UG [label=""]; UH [label=""]; UI [label=""]; UJ [label=""]; UK [label=""]; UL [label=""]; UM [label=""]; UN [label=""]; UO [label=""]; UP [label=""]; UQ [label=""]; UR [label=""]; US [label=""]; UT [label=""]; UU [label=""]; UV [label=""]; UW [label=""]; UX [label=""]; UY [label=""]; UZ [label=""]; VA [label=""]; VB [label=""]; VC [label=""]; VD [label=""]; VE [label=""]; VF [label=""]; VG [label=""]; VH [label=""]; VI [label=""]; VJ [label=""]; VK [label=""]; VL [label=""]; VM [label=""]; VN [label=""]; VO [label=""]; VP [label=""]; VQ [label=""]; VR [label=""]; VS [label=""]; VT [label=""]; VU [label=""]; VV [label=""]; VW [label=""]; VX [label=""]; VY [label=""]; VZ [label=""]; WA [label=""]; WB [label=""]; WC [label=""]; WD [label=""]; WE [label=""]; WF [label=""]; WG [label=""]; WH [label=""]; WI [label=""]; WJ [label=""]; WK [label=""]; WL [label=""]; WM [label=""]; WN [label=""]; WO [label=""]; WP [label=""]; WQ [label=""]; WR [label=""]; WS [label=""]; WT [label=""]; WU [label=""]; WV [label=""]; WW [label=""]; WX [label=""]; WY [label=""]; WZ [label=""]; XA [label=""]; XB [label=""]; XC [label=""]; XD [label=""]; XE [label=""]; XF [label=""]; XG [label=""]; XH [label=""]; XI [label=""]; XJ [label=""]; XK [label=""]; XL [label=""]; XM [label=""]; XN [label=""]; XO [label=""]; XP [label=""]; XQ [label=""]; XR [label=""]; XS [label=""]; XT [label=""]; XU [label=""]; XV [label=""]; XW [label=""]; XX [label=""]; XY [label=""]; XZ [label=""]; YA [label=""]; YB [label=""]; YC [label=""]; YD [label=""]; YE [label=""]; YF [label=""]; YG [label=""]; YH [label=""]; YI [label=""]; YJ [label=""]; YK [label=""]; YL [label=""]; YM [label=""]; YN [label=""]; YO [label=""]; YP [label=""]; YQ [label=""]; YR [label=""]; YS [label=""]; YT [label=""]; YU [label=""]; YV [label=""]; YW [label=""]; YX [label=""]; YY [label=""]; YZ [label=""]; ZA [label=""]; ZB [label=""]; ZC [label=""]; ZD [label=""]; ZE [label=""]; ZF [label=""]; ZG [label=""]; ZH [label=""]; ZI [label=""]; ZJ [label=""]; ZK [label=""]; ZL [label=""]; ZM [label=""]; ZN [label=""]; ZO [label=""]; ZP [label=""]; ZQ [label=""]; ZR [label=""]; ZS [label=""]; ZT [label=""]; ZU [label=""]; ZV [label=""]; ZW [label=""]; ZX [label=""]; ZY [label=""]; ZZ [label=""]; AAA [label=""]; AAB [label=""]; AAC [label=""]; AAD [label=""]; AAE [label=""]; AAF [label=""]; AAG [label=""]; AAH [label=""]; AAI [label=""]; AAJ [label=""]; AAK [label=""]; AAL [label=""]; AAM [label=""]; AAN [label=""]; AAO [label=""]; AAP [label=""]; AAQ [label=""]; AAR [label=""]; AAS [label=""]; AAT [label=""]; AAU [label=""]; AAV [label=""]; AAW [label=""]; AAX [label=""]; AAY [label=""]; AAZ [label=""]; ABA [label=""]; ABB [label=""]; ABC [label=""]; ABD [label=""]; ABE [label=""]; ABF [label=""]; ABG [label=""]; ABH [label=""]; ABI [label=""]; ABJ [label=""]; ABK [label=""]; ABL [label=""]; ABM [label=""]; ABN [label=""]; ABO [label=""]; ABP [label=""]; ABQ [label=""]; ABR [label=""]; ABS [label=""]; ABT [label=""]; ABU [label=""]; ABV [label=""]; ABW [label=""]; ABX [label=""]; ABY [label=""]; ABZ [label=""]; ACA [label=""]; ACB [label=""]; ACC [label=""]; ACD [label=""]; ACE [label=""]; ACF [label=""]; ACG [label=""]; ACH [label=""]; ACI [label=""]; ACJ [label=""]; ACK [label=""]; ACL [label=""]; ACM [label=""]; ACN [label=""]; ACO [label=""]; ACP [label=""]; ACQ [label=""]; ACR [label=""]; ACS [label=""]; ACT [label=""]; ACU [label=""]; ACV [label=""]; ACW [label=""]; ACX [label=""]; ACY [label=""]; ACZ [label=""]; ADA [label=""]; ADB [label=""]; ADC [label=""]; ADD [label=""]; ADE [label=""]; ADF [label=""]; ADG [label=""]; ADH [label=""]; ADI [label=""]; ADJ [label=""]; ADK [label=""]; ADL [label=""]; ADM [label=""]; ADN [label=""]; ADO [label=""]; ADP [label=""]; ADQ [label=""]; ADR [label=""]; ADS [label=""]; ADT [label=""]; ADU [label=""]; ADV [label=""]; ADW [label=""]; ADX [label=""]; ADY [label=""]; ADZ [label=""]; AEA [label=""]; AEB [label=""]; AEC [label=""]; AED [label=""]; AEE [label=""]; AEF [label=""]; AEG [label=""]; AEH [label=""]; AEI [label=""]; AEJ [label=""]; AEK [label=""]; AEL [label=""]; AEM [label=""]; AEN [label=""]; AEO [label=""]; AEP [label=""]; AEQ [label=""]; AER [label=""]; AES [label=""]; AET [label=""]; AEU [label=""]; AEV [label=""]; AEW [label=""]; AEX [label=""]; AEY [label=""]; AEZ [label=""]; AFA [label=""]; AFB [label=""]; AFC [label=""]; AFD [label=""]; AFE [label=""]; AFF [label=""]; AFG [label=""]; AFH [label=""]; AFI [label=""]; AFJ [label=""]; AFK [label=""]; AFL [label=""]; AFM [label=""]; AFN [label=""]; AFO [label=""]; AFP [label=""]; AFQ [label=""]; AFR [label=""]; AFS [label=""]; AFT [label=""]; AFU [label=""]; AFV [label=""]; AFW [label=""]; AFX [label=""]; AFY [label=""]; AFZ [label=""]; AGA [label=""]; AGB [label=""]; AGC [label=""]; AGD [label=""]; AGE [label=""]; AGF [label=""]; AGG [label=""]; AGH [label=""]; AGI [label=""]; AGJ [label=""]; AGK [label=""]; AGL [label=""]; AGM [label=""]; AGN [label=""]; AGO [label=""]; AGP [label=""]; AGQ [label=""]; AGR [label=""]; AGS [label=""]; AGT [label=""]; AGU [label=""]; AGV [label=""]; AGW [label=""]; AGX [label=""]; AGY [label=""]; AGZ [label=""]; AHA [label=""]; AHB [label=""]; AHC [label=""]; AHD [label=""]; AHE [label=""]; AHF [label=""]; AHG [label=""]; AHH [label=""]; AHI [label=""]; AHJ [label=""]; AHK [label=""]; AHL [label=""]; AHM [label=""]; AHN [label=""]; AHO [label=""]; AHP [label=""]; AHQ [label=""]; AHR [label=""]; AHS [label=""]; AHT [label=""]; AHU [label=""]; AHV [label=""]; AHW [label=""]; AHX [label=""]; AHY [label=""]; AHZ [label=""]; AIA [label=""]; AIB [label=""]; AIC [label=""]; AID [label=""]; AIE [label=""]; AIF [label=""]; AIG [label=""]; AIH [label=""]; AII [label=""]; AIJ [label=""]; AIK [label=""]; AIL [label=""]; AIM [label=""]; AIN [label=""]; AIO [label=""]; AIP [label=""]; AIQ [label=""]; AIR [label=""]; AIS [label=""]; AIT [label=""]; AIU [label=""]; AIV [label=""]; AIW [label=""]; AIX [label=""]; AIY [label=""]; AIZ [label=""]; AJA [label=""]; AJB [label=""]; AJC [label=""]; AJD [label=""]; AJE [label=""]; AJF [label=""]; AJG [label=""]; AJH [label=""]; AJI [label=""]; AJJ [label=""]; AJK [label=""]; AJL [label=""]; AJM [label=""]; AJN [label=""]; AJO [label=""]; AJP [label=""]; AJQ [label=""]; AJR [label=""]; AJS [label=""]; AJT [label=""]; AJU [label=""]; AJV [label=""]; AJW [label=""]; AJX [label=""]; AJY [label=""]; AJZ [label=""]; AKA [label=""]; AKB [label=""]; AKC [label=""]; AKD [label=""]; AKE [label=""]; AKF [label=""]; AKG [label=""]; AKH [label=""]; AKI [label=""]; AKJ [label=""]; AKK [label=""]; AKL [label=""]; AKM [label=""]; AKN [label=""]; AKO [label=""]; AKP [label=""]; AKQ [label=""]; AKR [label=""]; AKS [label=""]; AKT [label=""]; AKU [label=""]; AKV [label=""]; AKW [label=""]; AKX [label=""]; AKY [label=""]; AKZ [label=""]; ALA [label=""]; ALB [label=""]; ALC [label=""]; ALD [label=""]; ALE [label=""]; ALF [label=""]; ALG [label=""]; ALH [label=""]; ALI [label=""]; ALJ [label=""]; ALK [label=""]; ALL [label=""]; ALM [label=""]; ALN [label=""]; ALO [label=""]; ALP [label=""]; ALQ [label=""]; ALR [label=""]; ALS [label=""]; ALT [label=""]; ALU [label=""]; ALV [label=""]; ALW [label=""]; ALX [label=""]; ALY [label=""]; ALZ [label=""]; AMA [label=""]; AMB [label=""]; AMC [label=""]; AMD [label=""]; AME [label=""]; AMF [label=""]; AMG [label=""]; AMH [label=""]; AMI [label=""]; AMJ [label=""]; AMK [label=""]; AML [label=""]; AMM [label=""]; AMN [label=""]; AMO [label=""]; AMP [label=""]; AMQ [label=""]; AMR [label=""]; AMS [label=""]; AMT [label=""]; AMU [label=""]; AMV [label=""]; AMW [label=""]; AMX [label=""]; AMY [label=""]; AMZ [label=""]; ANA [label=""]; ANB [label=""]; ANC [label=""]; AND [label=""]; ANE [label=""]; ANF [label=""]; ANG [label=""]; ANH [label=""]; ANI [label=""]; ANJ [label=""]; ANK [label=""]; ANL [label=""]; ANM [label=""]; ANN [label=""]; ANO [label=""]; ANP [label=""]; ANQ [label=""]; ANR [label=""]; ANS [label=""]; ANT [label=""]; ANU [label=""]; ANV [label=""]; ANW [label=""]; ANX [label=""]; ANY [label=""]; ANZ [label=""]; AOA [label=""]; AOB [label=""]; AOC [label=""]; AOD [label=""]; AOE [label=""]; AOF [label=""]; AOG [label=""]; AOH [label=""]; AOI [label=""]; AOJ [label=""]; AOK [label=""]; AOL [label=""]; AOM [label=""]; AON [label=""]; AOO [label=""]; AOP [label=""]; AOQ [label=""]; AOR [label=""]; AOS [label=""]; AOT [label=""]; AOU [label=""]; AOV [label=""]; AOW [label=""]; AOX [label=""]; AOY [label=""]; AOZ [label=""]; APA [label=""]; APB [label=""]; APC [label=""]; APD [label=""]; APE [label=""]; APF [label=""]; APG [label=""]; APH [label=""]; API [label=""]; APJ [label=""]; APK [label=""]; APL [label=""]; APM [label=""]; APN [label=""]; APO [label=""]; APP [label=""]; APQ [label=""]; APR [label=""]; APS [label=""]; APT [label=""]; APU [label=""]; APV [label=""]; APW [label=""]; APX [label=""]; APY [label=""]; APZ [label=""]; AQA [label=""]; AQB [label=""]; AQC [label=""]; AQD [label=""]; AQE [label=""]; AQF [label=""]; AQG [label=""]; AQH [label=""]; AQI [label=""]; AQJ [label=""]; AQK [label=""]; AQL [label=""]; AQM [label=""]; AQN [label=""]; AQO [label=""]; AQP [label=""]; AQQ [label=""]; AQR [label=""]; AQS [label=""]; AQT [label=""]; AQU [label=""]; AQV [label=""]; AQW [label=""]; AQX [label=""]; AQY [label=""]; AQZ [label=""]; ARA [label=""]; ARB [label=""]; ARC [label=""]; ARD [label=""]; ARE [label=""]; ARF [label=""]; ARG [label=""]; ARH [label=""]; ARI [label=""]; ARJ [label=""]; ARK [label=""]; ARL [label=""]; ARM [label=""]; ARN [label=""]; ARO [label=""]; ARP [label=""]; ARQ [label=""]; ARR [label=""]; ARS [label=""]; ART [label=""]; ARU [label=""]; ARV [label=""]; ARW [label=""]; ARX [label=""]; ARY [label=""]; ARZ [label=""]; ASA [label=""]; ASB [label=""]; ASC [label=""]; ASD [label=""]; ASE [label=""]; ASF [label=""]; ASG [label=""]; ASH [label=""]; ASI [label=""]; ASJ [label=""]; ASK [label=""]; ASL [label=""]; ASM [label=""]; ASN [label=""]; ASO [label=""]; ASP [label=""]; ASQ [label=""]; ASR [label=""]; ASS [label=""]; AST [label=""]; ASU [label=""]; ASV [label=""]; ASW [label=""]; ASX [label=""]; ASY [label=""]; ASZ [label=""]; ATA [label=""]; ATB [label=""]; ATC [label=""]; ATD [label=""]; ATE [label=""]; ATF [label=""]; ATG [label=""]; ATH [label=""]; ATI [label=""]; ATJ [label=""]; ATK [label=""]; ATL [label=""]; ATM [label=""]; ATN [label=""]; ATO [label=""]; ATP [label=""]; ATQ [label=""]; ATR [label=""]; ATS [label=""]; ATT [label=""]; ATU [label=""]; ATV [label=""]; ATW [label=""]; ATX [label=""]; ATY [label=""]; ATZ [label=""]; AUA [label=""]; AUB [label=""]; AUC [label=""]; AUD [label=""]; AUE [label=""]; AUF [label=""]; AUG [label=""]; AUH [label=""]; AUI [label=""]; AUJ [label=""]; AUK [label=""]; AUL [label=""]; AUM [label=""]; AUN [label=""]; AUO [label=""]; AUP [label=""]; AUQ [label=""]; AUR [label=""]; AUS [label=""]; AUT [label=""]; AUU [label=""]; AUV [label=""]; AUW [label=""]; AUX [label=""]; AUY [label=""]; AUZ [label=""]; AVA [label=""]; AVB [label=""]; AVC [label=""]; AVD [label=""]; AVE [label=""]; AVF [label=""]; AVG [label=""]; AVH [label=""]; AVI [label=""]; AVJ [label=""]; AVK [label=""]; AVL [label=""]; AVM [label=""]; AVN [label=""]; AVO [label=""]; AVP [label=""]; AVQ [label=""]; AVR [label=""]; AVS [label=""]; AVT [label=""]; AVU [label=""]; AVV [label=""]; AVW [label=""]; AVX [label=""]; AVY [label=""]; AVZ [label=""]; AWA [label=""]; AWB [label=""]; AWC [label=""]; AWD [label=""]; AWE [label=""]; AWF [label=""]; AWG [label=""]; AWH [label=""]; AWI [label=""]; AWJ [label=""]; AWK [label=""]; AWL [label=""]; AWM [label=""]; AWN [label=""]; AWO [label=""]; AWP [label=""]; AWQ [label=""]; AWR [label=""]; AWS [label=""]; AWT [label=""]; AWU [label=""]; AWV [label=""]; AWW [label=""]; AWX [label=""]; AWY [label=""]; AWZ [label=""]; AXA [label=""]; AXB [label=""]; AXC [label=""]; AXD [label=""]; AXE [label=""]; AXF [label=""]; AXG [label=""]; AXH [label=""]; AXI [label=""]; AXJ [label=""]; AXK [label=""]; AXL [label=""]; AXM [label=""]; AXN [label=""]; AXO [label=""]; AXP [label=""]; AXQ [label=""]; AXR [label=""]; AXS [label=""]; AXT [label=""]; AXU [label=""]; AXV [label=""]; AXW [label=""]; AXX [label=""]; AXY [label=""]; AXZ [label=""]; AYA [label=""]; AYB [label=""]; AYC [label=""]; AYD [label=""]; AYE [label=""]; AYF [label=""]; AYG [label=""]; AYH [label=""]; AYI [label=""]; AYJ [label=""]; AYK [label=""]; AYL [label=""]; AYM [label=""]; AYN [label=""]; AYO [label=""]; AYP [label=""]; AYQ [label=""]; AYR [label=""]; AYS [label=""]; AYT [label=""]; AYU [label=""]; AYV [label=""]; AYW [label=""]; AYX [label=""]; AYY [label=""]; AYZ [label=""]; AZA [label=""]; AZB [label=""]; AZC [label=""]; AZD [label=""]; AZE [label=""]; AZF [label=""]; AZG [label=""]; AZH [label=""]; AZI [label=""]; AZJ [label=""]; AZK [label=""]; AZL [label=""]; AZM [label=""]; AZN [label=""]; AZO [label=""]; AZP [label=""]; AZQ [label=""]; AZR [label=""]; AZS [label=""]; AZT [label=""]; AZU [label=""]; AZV [label=""]; AZW [label=""]; AZX [label=""]; AZY [label=""]; AZZ [label=""]; BAA [label=""]; BAB [label=""]; BAC [label=""]; BAD [label=""]; BAE [label=""]; BAF [label=""]; BAG [label=""]; BAH [label=""]; BAI [label=""]; BAJ [label=""]; BAK [label=""]; BAL [label=""]; BAM [label=""]; BAN [label=""]; BAO [label=""]; BAP [label=""]; BAQ [label=""]; BAR [label=""]; BAS [label=""]; BAT [label=""]; BAU [label=""]; BAV [label=""]; BAW [label=""]; BAX [label=""]; BAY [label=""]; BAZ [label=""]; BBA [label=""]; BBB [label=""]; BBC [label=""]; BBD [label=""]; BBE [label=""]; BBF [label=""]; BBG [label=""]; BBH [label=""]; BBI [label=""]; BBJ [label=""]; BBK [label=""]; BBL [label=""]; BBM [label=""]; BBN [label=""]; BBO [label=""]; BBP [label=""]; BBQ [label=""]; BBR [label=""]; BBS [label=""]; BBT [label=""]; BBU [label=""]; BBV [label=""]; BBW [label=""]; BBX [label=""]; BBY [label=""]; BBZ [label=""]; BCA [label=""]; BCB [label=""]; BCC [label=""]; BCD [label=""]; BCE [label=""]; BCF [label=""]; BCG [label=""]; BCH [label=""]; BCI [label=""]; BCJ [label=""]; BCK [label=""]; BCL [label=""]; BCM [label=""]; BCN [label=""]; BCO [label=""]; BCP [label=""]; BCQ [label=""]; BCR [label=""]; BCS [label=""]; BCT [label=""]; BCU [label=""]; BCV [label=""]; BCW [label=""]; BCX [label=""]; BCY [label=""]; BCZ [label=""]; BDA [label=""]; BDB [label=""]; BDC [label=""]; BDD [label=""]; BDE [label=""]; BDF [label=""]; BDG [label=""]; BDH [label=""]; BDI [label=""]; BDJ [label=""]; BDK [label=""]; BDL [label=""]; BDM [label=""]; BDN [label=""]; BDO [label=""]; BDP [label=""]; BDQ [label=""]; BDR [label=""]; BDS [label=""]; BDT [label=""]; BDU [label=""]; BDV [label=""]; BDW [label=""]; BDX [label=""]; BDY [label=""]; BDZ [label=""]; BEA [label=""]; BEB [label=""]; BEC [label=""]; BED [label=""]; BEE [label=""]; BEF [label=""]; BEG [label=""]; BEH [label=""]; BEI [label=""]; BEJ [label=""]; BEK [label=""]; BEL [label=""]; BEM [label=""]; BEN [label=""]; BEO [label=""]; BEP [label=""]; BEQ [label=""]; BER [label=""]; BES [label=""]; BET [label=""]; BEU [label=""]; BEV [label=""]; BEW [label=""]; BEX [label=""]; BEY [label=""]; BEZ [label=""]; BFA [label=""]; BFB [label=""]; BFC [label=""]; BFD [label=""]; BFE [label=""]; BFF [label=""]; BFG [label=""]; BFH [label=""]; BFI [label=""]; BFJ [label=""]; BFK [label=""]; BFL [label=""]; BFM [label=""]; BFN [label=""]; BFO [label=""]; BFP [label=""]; BFQ [label=""]; BFR [label=""]; BFS [label=""]; BFT [label=""]; BFU [label=""]; BFV [label-=""]; BFW [label=""]; BFX [label=""]; BFY [label=""]; BFZ [label=""]; BGA [label=""]; BGB [label=""]; BGC [label=""]; BGD [label=""]; BGE [label=""]; BGF [label=""]; BGG [label=""]; BGH [label=""]; BGI [label=""]; BGJ [label=""]; BGK [label=""]; BGL [label=""]; BGM [label=""]; BGN [label=""]; BGO [label=""]; BGP [label=""]; BGQ [label=""]; BGR [label=""]; BGS [label=""]; BGT [label=""]; BGU [label=""]; BGV [label=""]; BGW [label=""]; BGX [label=""]; BGY [label=""]; BGZ [label=""]; BHA [label=""]; BHB [label=""]; BHC [label=""]; BHD [label=""]; BHE [label=""]; BHF [label=""]; BHG [label=""]; BHH [label=""]; BHI [label=""]; BHJ [label=""]; BHK [label=""]; BHL [label=""]; BHM [label=""]; BHN [label=""]; BHO [label=""]; BHP [label=""]; BHQ [label=""]; BHR [label=""]; BHS [label=""]; BHT [label=""]; BHU [label=""]; BHV [label=""]; BHW [label=""]; BHX [label=""]; BHY [label=""]; BHZ [label=""]; BIA [label=""]; BIB [label=""]; BIC [label=""]; BID [label=""]; BIE [label=""]; BIF [label=""]; BIG [label=""]; BIH [label=""]; BII [label=""]; BIJ [label=""]; BIK [label=""]; BIL [label=""]; BIM [label=""]; BIN [label=""]; BIO [label=""]; BIP [label=""]; BIQ [label=""]; BIR [label=""]; BIS [label=""]; BIT [label=""]; BIU [label=""]; BIV [label=""]; BIW [label=""]; BIX [label=""]; BIY [label=""]; BIZ [label=""]; BJA [label=""]; BJB [label=""]; BJC [label=""]; BJD [label=""]; BJE [label=""]; BJF [label=""]; BJG [label=""]; BJH [label=""]; BJI [label=""]; BJJ [label=""]; BJK [label=""]; BJL [label=""]; BJM [label=""]; BJN [label=""]; BJO [label=""]; BJP [label=""]; BJQ [label=""]; BJR [label=""]; BJS [label=""]; BJT [label=""]; BJU [label=""]; BJV [label=""]; BJW [label=""]; BJX [label=""]; BJY [label=""]; BJZ [label=""]; BKA [label=""]; BKB [label=""]; BKC [label=""]; BKD [label=""]; BKE [label=""]; BKF [label=""]; BKG [label=""]; BKH [label=""]; BKI [label=""]; BKJ [label=""]; BKK [label=""]; BKL [label=""]; BKM [label=""]; BKN [label=""]; BKO [label=""]; BKP [label=""]; BKQ [label=""]; BKR [label=""]; BKS [label=""]; BKT [label=""]; BKU [label=""]; BKV [label=""]; BKW [label=""]; BKX [label=""]; BKY [label=""]; BKZ [label=""]; BLA [label=""]; BLB [label=""]; BLC [label=""]; BLD [label=""]; BLE [label=""]; BLF [label=""]; BLG [label=""]; BLH [label=""]; BLI [label=""]; BLJ [label=""]; BLK [label=""]; BLL [label=""]; BLM [label=""]; BLN [label=""]; BLO [label=""]; BLP [label=""]; BLQ [label=""]; BLR [label=""]; BLS [label=""]; BLT [label=""]; BLU [label=""]; BLV [label=""]; BLW [label=""]; BLX [label=""]; BLY [label=""]; BLZ [label=""]; BMA [label=""]; BMB [label=""]; BMC [label=""]; BMD [label=""]; BME [label=""]; BMF [label=""]; BMG [label=""]; BMH [label=""]; BMI [label=""]; BMJ [label=""]; BMK [label=""]; BML [label=""]; BMM [label=""]; BMN [label=""]; BMO [label=""]; BMP [label=""]; BMQ [label=""]; BMR [label=""]; BMS [label=""]; BMT [label=""]; BMU [label=""]; BMV [label=""]; BMW [label=""]; BMX [label=""]; BMY [label=""]; BMZ [label=""]; BNA [label=""]; BNB [label=""]; BNC [label=""]; BND [label=""]; BNE [label=""]; BNF [label=""]; BNG [label=""]; BNH [label=""]; BNI [label=""]; BNJ [label=""]; BNK [label=""]; BNL [label=""]; BNM [label=""]; BNN [label=""]; BNO [label=""]; BNP [label=""]; BNQ [label=""]; BNR [label=""]; BNS [label=""]; BNT [label=""]; BNU [label=""]; BNV [label=""]; BNW [label=""]; BNX [label=""]; BNY [label=""]; BNZ [label=""]; BOA [label=""]; BOB [label=""]; BOC [label=""]; BOD [label=""]; BOE [label=""]; BOF [label=""]; BOG [label=""]; BOH [label=""]; BOI [label=""]; BOJ [label=""]; BOK [label=""]; BOL [label=""]; BOM [label=""]; BON [label=""]; BOO [label=""]; BOP [label=""]; BOQ [label=""]; BOR [label=""]; BOS [label=""]; BOT [label=""]; BOU [label=""]; BOV [label=""]; BOW [label=""]; BOX [label=""]; BOY [label=""]; BOZ [label=""]; BPA [label=""]; BPB [label=""]; BPC [label=""]; BPD [label=""]; BPE [label=""]; BPF [label=""]; BPG [label=""]; BPH [label=""]; BPI [label=""]; BPJ [label=""]; BPK [label=""]; BPL [label=""]; BPM [label=""]; BPN [label=""]; BPO [label=""]; BPP [label=""]; BPQ [label=""]; BPR [label=""]; BPS [label=""]; BPT [label=""]; BPU [label=""]; BPV [label=""]; BPW [label=""]; BPX [label=""]; BPY [label=""]; BPZ [label=""]; BQA [label=""]; BQB [label=""]; BQC [label=""]; BQD [label=""]; BQE [label=""]; BQF [label=""]; BQG [label=""]; BQH [label=""]; BQI [label=""]; BQJ [label=""]; BQK [label=""]; BQL [label=""]; BQM [label=""]; BQN [label=""]; BQO [label=""]; BQP [label=""]; BQQ [label=""]; BQR [label=""]; BQS [label=""]; BQT [label=""]; BQU [label=""]; BQV [label=""]; BQW [label=""]; BQX [label=""]; BQY [label=""]; BQZ [label=""]; BRA [label=""]; BRB [label=""]; BRC [label=""]; BRD [label=""]; BRE [label=""]; BRF [label=""]; BRG [label=""]; BRH [label=""]; BRI [label=""]; BRJ [label=""]; BRK [label=""]; BRL [label=""]; BRM [label=""]; BRN [label=""]; BRO [label=""]; BRP [label=""]; BRQ [label=""]; BRR [label=""]; BRS [label=""]; BRT [label=""]; BRU [label=""]; BRV [label=""]; BRW [label=""]; BRX [label=""]; BRY [label=""]; BRZ [label=""]; BSA [label=""]; BSB [label=""]; BSC [label=""]; BSD [label=""]; BSE [label=""]; BSF [label=""]; BSG [label=""]; BSH [label=""]; BSI [label=""]; BSJ [label=""]; BSK [label=""]; BSL [label=""]; BSM [label=""]; BSN [label=""]; BSO [label=""]; BSP [label=""]; BSQ [label=""]; BSR [label=""]; BSS [label=""]; BST [label=""]; BSU [label=""]; BSV [label=""]; BSW [label=""]; BSX [label=""]; BSY [label=""]; BSZ [label=""]; BTA [label=""]; BTB [label=""]; BTC [label=""]; BTD [label=""]; BTE [label=""]; BTF [label=""]; BTG [label=""]; BTH [label=""]; BTI [label=""]; BTJ [label=""]; BTK [label=""]; BTL [label=""]; BTM [label=""]; BTN [label=""]; BTO [label=""]; BTP [label=""]; BTQ [label=""]; BTR [label=""]; BTS [label=""]; BTT [label=""]; BTU [label=""]; BTV [label=""]; BTW [label=""]; BTX [label=""]; BTY [label=""]; BTZ [label=""]; BUA [label=""]; BUB [label=""]; BUC [label=""]; BUD [label=""]; BUE [label=""]; BUF [label=""]; BUG [label=""]; BUH [label=""]; BUI [label=""]; BUJ [label=""]; BUK [label=""]; BUL [label=""]; BUM [label=""]; BUN [label=""]; BUO [label=""]; BUP [label=""]; BUQ [label=""]; BUR [label=""]; BUS [label=""]; BUT [label=""]; BUU [label=""]; BUV [label=""]; BUW [label=""]; BUX [label=""]; BUY [label=""]; BUZ [label=""]; BVA [label=""]; BVB [label=""]; BVC [label=""]; BVD [label=""]; BVE [label=""]; BVF [label=""]; BVG [label=""]; BVH [label=""]; BVI [label=""]; BVJ [label=""]; BVK [label=""]; BVL [label=""]; BVM [label=""]; BVN [label=""]; BVO [label=""]; BVP [label=""]; BVQ [label=""]; BVR [label=""]; BVS [label=""]; BVT [label=""]; BVU [label=""]; BVV [label=""]; BVW [label=""]; BVX [label=""]; BVY [label=""]; BVZ [label=""]; BWA [label=""]; BWB [label=""]; BWC [label=""]; BWD [label=""]; BWE [label=""]; BWF [label=""]; BWG [label=""]; BWH [label=""]; BWI [label=""]; BWJ [label=""]; BWK [label=""]; BWL [label=""]; BWM [label=""]; BWN [label=""]; BWO [label=""]; BWP [label=""]; BWQ [label=""]; BWR [label=""]; BWS [label=""]; BWT [label=""]; BWU [label=""]; BWV [label=""]; BWW [label=""]; BWX [label=""]; BWY [label=""]; BWZ [label=""]; BXA [label=""]; BXB [label=""]; BXC [label=""]; BXD [label=""]; BXE [label=""]; BXF [label=""]; BXG [label=""]; BXH [label=""]; BXI [label=""]; BXJ [label=""]; BXK [label=""]; BXL [label=""]; BXM [label=""]; BXN [label=""]; BXO [label=""]; BXP [label=""]; BXQ [label=""]; BXR [label=""]; BXS [label=""]; BXT [label=""]; BXU [label=""]; BXV [label=""]; BXW [label=""]; BXX [label=""]; BXY [label=""]; BXZ [label=""]; BYA [label=""]; BYB [label=""]; BYC [label=""]; BYD [label=""]; BYE [label=""]; BYF [label=""]; BYG [label=""]; BYH [label=""]; BYI [label=""]; BYJ [label=""]; BYK [label=""]; BYL [label=""]; BYM [label=""]; BYN [label=""]; BYO [label=""]; BYP [label=""]; BYQ [label=""]; BYR [label=""]; BYS [label=""]; BYT [label=""]; BYU [label=""]; BYV [label=""]; BYW [label=""]; BYX [label=""]; BYY [label=""]; BYZ [label=""]; BZA [label=""]; BZB [label=""]; BZC [label=""]; BZD [label=""]; BZE [label=""]; BZF [label=""]; BZG [label=""]; BZH [label=""]; BZI [label=""]; BZJ [label=""]; BZK [label=""]; BZL [label=""]; BZM [label=""]; BZN [label=""]; BZO [label=""]; BZP [label=""]; BZQ [label=""]; BZR [label=""]; BZS [label=""]; BZT [label=""]; BZU [label=""]; BZV [label=""]; BZW [label=""]; BZX [label=""]; BZY [label=""]; BZZ [label=""]; CAA [label=""]; CAB [label=""]; CAC [label=""]; CAD [label=""]; CAE [label=""]; CAF [label=""]; CAG [label=""]; CAH [label=""]; CAI [label=""]; CAJ [label=""]; CAK [label=""]; CAL [label=""]; CAM [label=""]; CAN [label=""]; CAO [label=""]; CAP [label=""]; CAQ [label=""]; CAR [label=""]; CAS [label=""]; CAT [label=""]; CAU [label=""]; CAV [label=""]; CAW [label=""]; CAX [label=""]; CAY [label=""]; CAZ [label=""]; CBA [label=""]; CBB [label=""]; CBC [label=""]; CBD [label=""]; CBE [label=""]; CBF [label=""]; CBG [label=""]; CBH [label=""]; CBI [label=""]; CBJ [label=""]; CBK [label=""]; CBL [label=""]; CBM [label=""]; CBN [label=""]; CBO [label=""]; CBP [label=""]; CBQ [label=""]; CBR [label=""]; CBS [label=""]; CBT [label=""]; CBU [label=""]; CBV [label=""]; CBW [label=""]; CBX [label=""]; CBY [label=""]; CBZ [label=""]; CCA [label=""]; CCB [label=""]; CCC [label=""]; CCD [label=""]; CCE [label=""]; CCF [label=""]; CCG [label=""]; CCH [label=""]; CCI [label=""]; CCJ [label=""]; CCK [label=""]; CCL [label=""]; CCM [label=""]; CCN [label=""]; CCO [label=""]; CCP [label=""]; CCQ [label=""]; CCR [label=""]; CCS [label=""]; CCT [label=""]; CCU [label=""]; CCV [label=""]; CCW [label=""]; CCX [label=""]; CCY [label=""]; CCZ [label=""]; CDA [label=""]; CDB [label=""]; CDC [label=""]; CDD [label=""]; CDE [label=""]; CDF [label=""]; CDG [label=""]; CDH [label=""]; CDI [label=""]; CDJ [label=""]; CDK [label=""]; CDL [label=""]; CDM [label=""]; CDN [label=""]; CDO [label=""]; CDP [label=""]; CDQ [label=""]; CDR [label=""]; CDS [label=""]; CDT [label=""]; CDU [label=""]; CDV [label=""]; CDW [label=""]; CDX [label=""]; CDY [label=""]; CDZ [label=""]; CEA [label=""]; CEB [label=""]; CEC [label=""]; CED [label=""]; CEE [label=""]; CEF [label=""]; CEG [label=""]; CEH [label=""]; CEI [label=""]; CEJ [label=""]; CEK [label=""]; CEL [label=""]; CEM [label=""]; CEN [label=""]; CEO [label=""]; CEP [label=""]; CEQ [label=""]; CER [label=""]; CES [label=""]; CET [label=""]; CEU [label=""]; CEV [label=""]; CEW [label=""]; CEX [label=""]; CEY [label=""]; CEZ [label=""]; CFA [label=""]; CFB [label=""]; CFC [label=""]; CFD [label=""]; CFE [label=""]; CFF [label=""]; CFG [label=""]; CFH [label=""]; CFI [label=""]; CFJ [label=""]; CFK [label=""]; CFL [label=""]; CFM [label=""]; CFN [label=""]; CFO [label=""]; CFP [label=""]; CFQ [label=""]; CFR [label=""]; CFS [label=""]; CFT [label=""]; CFU [label=""]; CFV [label=""]; CFW [label=""]; CFX [label=""]; CFY [label=""]; CFZ [label=""]; CGA [label=""]; CGB [label=""]; CGC [label=""]; CGD [label=""]; CGE [label=""]; CGF [label=""]; CGG [label=""]; CGH [label=""]; CGI [label=""]; CGJ [label=""]; CGK [label=""]; CGL [label=""]; CGM [label=""]; CGN [label=""]; CGO [label=""]; CGP [label=""]; CGQ [label=""]; CGR [label=""]; CGS [label=""]; CGT [label=""]; CGU [label=""]; CGV [label=""]; CGW [label=""]; CGX [label=""]; CGY [label=""]; CGZ [label=""]; CHA [label=""]; CHB [label=""]; CHC [label=""]; CHD [label=""]; CHE [label=""]; CHF [label=""]; CHG [label=""]; CHH [label=""]; CHI [label=""]; CHJ [label=""]; CHK [label=""]; CHL [label=""]; CHM [label=""]; CHN [label=""]; CHO [label=""]; CHP [label=""]; CHQ [label=""]; CHR [label=""]; CHS [label=""]; CHT [label=""]; CHU [label=""]; CHV [label=""]; CHW [label=""]; CHX [label=""]; CHY [label=""]; CHZ [label=""]; CIA [label=""]; CIB [label=""]; CIC [label=""]; CID [label=""]; CIE [label=""]; CIF [label=""]; CIG [label=""]; CIH [label=""]; CII [label=""]; CIJ [label=""]; CIK [label=""]; CIL [label=""]; CIM [label=""]; CIN [label=""]; CIO [label=""]; CIP [label=""]; CIQ [label=""]; CIR [label=""]; CIS [label=""]; CIT [label=""]; CIU [label=""]; CIV [label=""]; CIW [label=""]; CIX [label=""]; CIY [label=""]; CIZ [label=""]; CJA [label=""]; CJB [label=""]; CJC [label=""]; CJD [label=""]; CJE [label=""]; CJF [label=""]; CJG [label=""]; CJH [label=""]; CJI [label=""]; CJJ [label=""]; CJK [label=""]; CJL [label=""]; CJM [label=""]; CJN [label=""]; CJO [label=""]; CJP [label=""]; CJQ [label=""]; CJR [label=""]; CJS [label=""]; CJT [label=""]; CJU [label=""]; CJV [label=""]; CJW [label=""]; CJX [label=""]; CJY [label=""]; CJZ [label=""]; CKA [label=""]; CKB [label=""]; CKC [label=""]; CKD [label=""]; CKE [label=""]; CKF [label=""]; CKG [label=""]; CKH [label=""]; CKI [label=""]; CKJ [label=""]; CKK [label=""]; CKL [label=""]; CKM [label=""]; CKN [label=""]; CKO [label=""]; CKP [label=""]; CKQ [label=""]; CKR [label=""]; CKS [label=""]; CKT [label=""]; CKU [label=""]; CKV [label=""]; CKW [label=""]; CKX [label=""]; CKY [label=""]; CKZ [label=""]; CLA [label=""]; CLB [label=""]; CLC [label=""]; CLD [label=""]; CLE [label=""]; CLF [label=""]; CLG [label=""]; CLH [label=""]; CLI [label=""]; CLJ [label=""]; CLK [label=""]; CLL [label=""]; CLM [label=""]; CLN [label=""]; CLO [label=""]; CLP [label=""]; CLQ [label=""]; CLR [label=""]; CLS [label=""]; CLT [label=""]; CLU [label=""]; CLV [label=""]; CLW [label=""]; CLX [label=""]; CLY [label=""]; CLZ [label=""]; CMA [label=""]; CMB [label=""]; CMC [label=""]; CMD [label=""]; CME [label=""]; CMF [label=""]; CMG [label=""]; CMH [label=""]; CMI [label=""]; CMJ [label=""]; CMK [label=""]; CML [label=""]; CMM [label=""]; CMN [label=""]; CMO [label=""]; CMP [label=""]; CMQ [label=""]; CMR [label=""]; CMS [label=""]; CMT [label=""]; CMU [label=""]; CMV [label=""]; CMW [label=""]; CMX [label=""]; CMY [label=""]; CMZ [label=""]; CNA [label=""]; CNB [label=""]; CNC [label=""]; CND [label=""]; CNE [label=""]; CNF [label=""]; CNG [label=""]; CNH [label=""]; CNI [label=""]; CNJ [label=""]; CNK [label=""]; CNL [label=""]; CNM [label=""]; CNN [label=""]; CNO [label=""]; CNP [label=""]; CNQ [label=""]; CNR [label=""]; CNS [label=""]; CNT [label=""]; CNU [label=""]; CNV [label=""]; CNW [label=""]; CNX [label=""]; CNY [label=""]; CNZ [label=""]; COA [label=""]; COB [label=""]; COC [label=""]; COD [label=""]; COE [label=""]; COF [label=""]; COG [label=""]; COH [label=""]; COI [label=""]; COJ [label=""]; COK [label=""]; COL [label=""]; COM [label=""]; CON [label=""]; COO [label=""]; COP [label=""]; COQ [label=""]; COR [label=""]; COS [label=""]; COT [label=""]; COU [label=""]; COV [label=""]; COW [label=""]; COX [label=""]; COY [label=""]; COZ [label=""]; CPA [label=""]; CPB [label=""]; CPC [label=""]; CPD [label=""]; CPE [label=""]; CPF [label=""]; CPG [label=""]; CPH [label=""]; CPI [label=""]; CPJ [label=""]; CPK [label=""]; CPL [label=""]; CPM [label=""]; CPN [label=""]; CPO [label=""]; CPP [label=""]; CPQ [label=""]; CPR [label=""]; CPS [label=""]; CPT [label=""]; CPU [label=""]; CPV [label=""]; CPW [label=""]; CPX [label=""]; CPY [label=""]; CPZ [label=""]; CQA [label=""]; CQB [label=""]; CQC [label=""]; CQD [label=""]; CQE [label=""]; CQF [label=""]; CQG [label=""]; CQH [label=""]; CQI [label=""]; CQJ [label=""]; CQK [label=""]; CQL [label=""]; CQM [label=""]; CQN [label=""]; CQO [label=""]; CQP [label=""]; CQQ [label=""]; CQR [label=""]; CQS [label=""]; CQT [label=""]; CQU [label=""]; CQV [label=""]; CQW [label=""]; CQX [label=""]; CQY [label=""]; CQZ [label=""]; CRA [label=""]; CRB [label=""]; CRC [label=""]; CRD [label=""]; CRE [label=""]; CRF [label=""]; CRG [label=""]; CRH [label=""]; CRI [label=""]; CRJ [label=""]; CRK [label=""]; CRL [label=""]; CRM [label=""]; CRN [label=""]; CRO [label=""]; CRP [label=""]; CRQ [label=""]; CRR [label=""]; CRS [label=""]; CRT [label=""]; CRU [label=""]; CRV [label=""]; CRW [label=""]; CRX [label=""]; CRY [label=""]; CRZ [label=""]; CSA [label=""]; CSB [label=""]; CSC [label=""]; CSD [label=""]; CSE [label=""]; CSF [label=""]; CSG [label=""]; CSH [label=""]; CSI [label=""]; CSJ [label=""]; CSK [label=""]; CSL [label=""]; CSM [label=""]; CSN [label=""]; CSO [label=""]; CSP [label=""]; CSQ [label=""]; CSR [label=""]; CSS [label=""]; CST [label=""]; CSU [label=""]; CSV [label=""]; CSW [label=""]; CSX [label=""]; CSY [label=""]; CSZ [label=""]; CTA [label=""]; CTB [label=""]; CTC [label=""]; CTD [label=""]; CTE [label=""]; CTF [label=""]; CTG [label=""]; CTH [label=""]; CTI [label=""]; CTJ [label=""]; CTK [label=""]; CTL [label=""]; CTM [label=""]; CTN [label=""]; CTO [label=""]; CTP [label=""]; CTQ [label=""]; CTR [label=""]; CTS [label=""]; CTT [label=""]; CTU [label=""]; CTV [label=""]; CTW [label=""]; CTX [label=""]; CTY [label=""]; CTZ [label=""]; CUA [label=""]; CUB [label=""]; CUC [label=""]; CUD [label=""]; CUE [label=""]; CUF [label=""]; CUG [label=""]; CUH [label=""]; CUI [label=""]; CUJ [label=""]; CUK [label=""]; CUL [label=""]; CUM [label=""]; CUN [label=""]; CUO [label=""]; CUP [label=""]; CUQ [label=""]; CUR [label=""]; CUS [label=""]; CUT [label=""]; CUU [label=""]; CUV [label=""]; CUW [label=""]; CUX [label=""]; CUY [label=""]; CUZ [label=""]; CVA [label=""]; CVB [label=""]; CVC [label=""]; CVD [label=""]; CVE [label=""]; CVF [label=""]; CVG [label=""]; CVH [label=""]; CVI [label=""]; CVJ [label=""]; CVK [label=""]; CVL [label=""]; CVM [label=""]; CVN [label=""]; CVO [label=""]; CVP [label=""]; CVQ [label=""]; CVR [label=""]; CVS [label=""]; CVT [label=""]; CVU [label=""]; CVV [label=""]; CVW [label=""]; CVX [label=""]; CVY [label=""]; CVZ [label=""]; CWA [label=""]; CWB [label=""]; CWC [label=""]; CWD [label=""]; CWE [label=""]; CWF [label=""]; CWG [label=""]; CWH [label=""]; CWI [label=""]; CWJ [label=""]; CWK [label=""]; CWL [label=""]; CWM [label=""]; CWN [label=""]; CWO [label=""]; CWP [label=""]; CWQ [label=""]; CWR [label=""]; CWS [label=""]; CWT [label=""]; CWU [label=""]; CWV [label=""]; CWW [label=""]; CWX [label=""]; CWY [label=""]; CWZ [label=""]; CXA [label=""]; CXB [label=""]; CXC [label=""]; CXD [label=""]; CXE [label=""]; CXF [label=""]; CXG [label=""]; CXH [label=""]; CXI [label=""]; CXJ [label=""]; CXK [label=""]; CXL [label=""]; CXM [label=""]; CXN [label=""]; CXO [label=""]; CXP [label=""]; CXQ [label=""]; CXR [label=""]; CXS [label=""]; CXT [label=""]; CXU [label=""]; CXV [label=""]; CXW [label=""]; CXX [label=""]; CXY [label=""]; CXZ [label=""]; CYA [label=""]; CYB [label=""]; CYC [label=""]; CYD [label=""]; CYE [label=""]; CYF [label=""]; CYG [label=""]; CYH [label=""]; CYI [label=""]; CYJ [label=""]; CYK [label=""]; CYL [label=""]; CYM [label=""]; CYN [label=""]; CYO [label=""]; CYP [label=""]; CYQ [label=""]; CYR [label=""]; CYS [label=""]; CYT [label=""]; CYU [label=""]; CYV [label=""]; CYW [label=""]; CYX [label=""]; CYY [label=""]; CYZ [label=""]; CZA [label=""]; CZB [label=""]; CZC [label=""]; CZD [label=""]; CZE [label=""]; CZF [label=""]; CZG [label=""]; CZH [label=""]; CZI [label=""]; CZJ [label=""]; CZK [label=""]; CZL [label=""]; CZM [label=""]; CZN [label=""]; CZO [label=""]; CZP [label=""]; CZQ [label=""]; CZR [label=""]; CZS [label=""]; CZT [label=""]; CZU [label=""]; CZV [label=""]; CZW [label=""]; CZX [label=""]; CZY [label=""]; CZZ [label=""]; DAA [label=""]; DAB [label=""]; DAC [label=""]; DAD [label=""]; DAE [label=""]; DAF [label=""]; DAG [label=""]; DAH [label=""]; DAI [label=""]; DAJ [label=""]; DAK [label=""]; DAL [label=""]; DAM [label=""]; DAN [label=""]; DAO [label=""]; DAP [label=""]; DAQ [label=""]; DAR [label=""]; DAS [label=""]; DAT [label=""]; DAU [label=""]; DAV [label=""]; DAW [label=""]; DAX [label=""]; DAY [label=""]; DAZ [label=""]; DBA [label=""]; DBB [label=""]; DBC [label=""]; DBD [label=""]; DBE [label=""]; DBF [label=""]; DBG [label=""]; DBH [label=""]; DBI [label=""]; DBJ [label=""]; DBK [label=""]; DBL [label=""]; DBM [label=""]; DBN [label=""]; DBO [label=""]; DBP [label=""]; DBQ [label=""]; DBR [label=""]; DBS [label=""]; DBT [label=""]; DBU [label=""]; DBV [label=""]; DBW [label=""]; DBX [label=""]; DBY [label=""]; DBZ [label=""]; DCA [label=""]; DCB [label=""]; DCC [label=""]; DCD [label=""]; DCE [label=""]; DCF [label=""]; DCG [label=""]; DCH [label=""]; DCI [label=""]; DCJ [label=""]; DCK [label=""]; DCL [label=""]; DCM [label=""]; DCN [label=""]; DCO [label=""]; DCP [label=""]; DCQ [label=""]; DCR [label=""]; DCS [label=""]; DCT [label=""]; DCU [label=""]; DCV [label=""]; DCW [label=""]; DCX [label=""]; DCY [label=""]; DCZ [label=""]; DDA [label=""]; DDB [label=""]; DDC [label=""]; DDD [label=""]; DDE [label=""]; DDF [label=""]; DDG [label=""]; DDH [label=""]; DDI [label=""]; DDJ [label=""]; DDK [label=""]; DDL [label=""]; DDM [label=""]; DDN [label=""]; DDO [label=""]; DDP [label=""]; DDQ [label=""]; DDR [label=""]; DDS [label=""]; DDT [label=""]; DDU [label=""]; DDV [label=""]; DDW [label=""]; DDX [label=""]; DDY [label=""]; DDZ [label=""]; DEA [label=""]; DEB [label=""]; DEC [label=""]; DED [label=""]; DEE [label=""]; DEF [label=""]; DEG [label=""]; DEH [label=""]; DEI [label=""]; DEJ [label=""]; DEK [label=""]; DEL [label=""]; DEM [label=""]; DEN [label=""]; DEO [label=""]; DEP [label=""]; DEQ [label=""]; DER [label=""]; DES [label=""]; DET [label=""]; DEU [label=""]; DEV [label=""]; DEW [label=""]; DEX [label=""]; DEY [label=""]; DEZ [label=""]; DFA [label=""]; DFB [label=""]; DFC [label=""]; DFD [label=""]; DFE [label=""]; DFF [label=""]; DFG [label=""]; DFH [label=""]; DFI [label=""]; DFJ [label=""]; DFK [label=""]; DFL [label=""]; DFM [label=""]; DFN [label=""]; DFO [label=""]; DFP [label=""]; DFQ [label=""]; DFR [label=""]; DFS [label=""]; DFT [label=""]; DFU [label=""]; DFV [label=""]; DFW [label=""]; DFX [label=""]; DFY [label=""]; DFZ [label=""]; DGA [label=""]; DGB [label=""]; DGC [label=""]; DGD [label=""]; DGE [label=""]; DGF [label=""]; DGG [label=""]; DGH [label=""]; DGI [label=""]; DGJ [label=""]; DGK [label=""]; DGL [label=""]; DGM [label=""]; DGN [label=""]; DGO [label=""]; DGP [label=""]; DGQ [label=""]; DGR [label=""]; DGS [label=""]; DGT [label=""]; DGU [label=""]; DGV [label=""]; DGW [label=""]; DGX [label=""]; DGY [label=""]; DGZ [label=""]; DHA [label=""]; DHB [label=""]; DHC [label=""]; DHD [label=""]; DHE [label=""]; DHF [label=""]; DHG [label=""]; DHH [label=""]; DHI [label=""]; DHJ [label=""]; DHK [label=""]; DHL [label=""]; DHM [label=""]; DHN [label=""]; DHO [label=""]; DHP [label=""]; DHQ [label=""]; DHR [label=""]; DHS [label=""]; DHT [label=""]; DHU [label=""]; DHV [label=""]; DHW [label=""]; DHX [label=""]; DHY [label=""]; DHZ [label=""]; DIA [label=""]; DIB [label=""]; DIC [label=""]; DID [label=""]; DIE [label=""]; DIF [label=""]; DIG [label=""]; DIH [label=""]; DII [label=""]; DIJ [label=""]; DIK [label=""]; DIL [label=""]; DIM [label=""]; DIN [label=""]; DIO [label=""]; DIP [label=""]; DIQ [label=""]; DIR [label=""]; DIS [label=""]; DIT [label=""]; DIU [label=""]; DIV [label=""]; DIW [label=""]; DIX [label=""]; DIY [label=""]; DIZ [label=""]; DJA [label=""]; DJB [label=""]; DJC [label=""]; DJD [label=""]; DJE [label=""]; DJF [label=""]; DJG [label=""]; DJH [label=""]; DJI [label=""]; DJJ [label=""]; DJK [label=""]; DJL [label=""]; DJM [label=""]; DJN [label=""]; DJO [label=""]; DJP [label=""]; DJQ [label=""]; DJR [label=""]; DJS [label=""]; DJT [label=""]; DJU [label=""]; DJV [label=""]; DJW [label=""]; DJX [label=""]; DJY [label=""]; DJZ [label=""]; DKA [label=""]; DKB [label=""]; DKC [label=""]; DKD [label=""]; DKE [label=""]; DKF [label=""]; DKG [label=""]; DKH [label=""]; DKI [label=""]; DKJ [label=""]; DKK [label=""]; DKL [label=""]; DKM [label=""]; DKN [label=""]; DKO [label=""]; DKP [label=""]; DKQ [label=""]; DKR [label=""]; DKS [label=""]; DKT [label=""]; DKU [label=""]; DKV [label=""]; DKW [label=""]; DKX [label=""]; DKY [label=""]; DKZ [label=""]; DLA [label=""]; DLB [label=""]; DLC [label=""]; DLD [label=""]; DLE [label=""]; DLF [label=""]; DLG [label=""]; DLH [label=""]; DLI [label=""]; DLJ [label=""]; DLK [label=""]; DLL [label=""]; DLM [label=""]; DLN [label=""]; DLO [label=""]; DLP [label=""]; DLQ [label=""]; DLR [label=""]; DLS [label=""]; DLT [label=""]; DLU [label=""]; DLV [label=""]; DLW [label=""]; DLX [label=""]; DLY [label=""]; DLZ [label=""]; DMA [label=""]; DMB [label=""]; DMC [label=""]; DMD [label=""]; DME [label=""]; DMF [label=""]; DMG [label=""]; DMH [label=""]; DMI [label=""]; DMJ [label=""]; DMK [label=""]; DML [label=""]; DMM [label=""]; DMN [label=""]; DMO [label=""]; DMP [label=""]; DMQ [label=""]; DMR [label=""]; DMS [label=""]; DMT [label=""]; DMU [label=""]; DMV [label=""]; DMW [label=""]; DMX [label=""]; DMY [label=""]; DMZ [label=""]; DNA [label=""]; DNB [label=""]; DNC [label=""]; DND [label=""]; DNE [label=""]; DNF [label=""]; DNG [label=""]; DNH [label=""]; DNI [label=""]; DNJ [label=""]; DNK [label=""]; DNL [label=""]; DNM [label=""]; DNN [label=""]; DNO [label=""]; DNP [label=""]; DNQ [label=""]; DNR [label=""]; DNS [label=""]; DNT [label=""]; DNU [label=""]; DNV [label=""]; DNW [label=""]; DNX [label=""]; DNY [label=""]; DNZ [label=""]; DOA [label=""]; DOB [label=""]; DOC [label=""]; DOD [label=""]; DOE [label=""]; DOF [label=""]; DOG [label=""]; DOH [label=""]; DOI [label=""]; DOJ [label=""]; DOK [label=""]; DOL [label=""]; DOM [label=""]; DON [label=""]; DOO [label=""]; DOP [label=""]; DOQ [label=""]; DOR [label=""]; DOS [label=""]; DOT [label=""]; DOU [label=""]; DOV [label=""]; DOW [label=""]; DOX [label=""]; DOY [label=""]; DOZ [label=""]; DPA [label=""]; DPB [label=""]; DPC [label=""]; DPD [label=""]; DPE [label=""]; DPF [label=""]; DPG [label=""]; DPH [label=""]; DPI [label=""]; DPJ [label=""]; DPK [label=""]; DPL [label=""]; DPM [label=""]; DPN [label=""]; DPO [label=""]; DPP [label=""]; DPQ [label=""]; DPR [label=""]; DPS [label=""]; DPT [label=""]; DPU [label=""]; DPV [label=""]; DPW [label=""]; DPX [label=""]; DPY [label=""]; DPZ [label=""]; DQA [label=""]; DQB [label=""]; DQC [label=""]; DQD [label=""]; DQE [label=""]; DQF [label=""]; DQG [label=""]; DQH [label=""]; DQI [label=""]; DQJ [label=""]; DQK [label=""]; DQL [label=""]; DQM [label=""]; DQN [label=""]; DQO [label=""]; DQP [label=""]; DQQ [label=""]; DQR [label=""]; DQS [label=""]; DQT [label=""]; DQU [label=""]; DQV [label=""]; DQW [label=""]; DQX [label=""]; DQY [label=""]; DQZ [label=""]; DRA [label=""]; DRB [label=""]; DRC [label=""]; DRD [label=""]; DRE [label=""]; DRF [label=""]; DRG [label=""]; DRH [label=""]; DRI [label=""]; DRJ [label=""]; DRK [label=""]; DRL [label=""]; DRM [label=""]; DRN [label=""]; DRO [label=""]; DRP [label=""]; DRQ [label=""]; DRR [label=""]; DRS [label=""]; DRT [label=""]; DRU [label=""]; DRV [label=""]; DRW [label=""]; DRX [label=""]; DRY [label=""]; DRZ [label=""]; DSA [label=""]; DSB [label=""]; DSC [label=""]; DSD [label=""]; DSE [label=""]; DSF [label=""]; DSG [label=""]; DSH [label=""]; DSI [label=""]; DSJ [label=""]; DSK [label=""]; DSL [label=""]; DSM [label=""]; DSN [label=""]; DSO [label=""]; DSP [label=""]; DSQ [label=""]; DSR [label=""]; DSS [label=""]; DST [label=""]; DSU [label=""]; DSV [label=""]; DSW [label=""]; DSX [label=""]; DSY [label=""]; DSZ [label=""]; DTA [label=""]; DTB [label=""]; DTC [label=""]; DTD [label=""]; DTE [label=""]; DTF [label=""]; DTG [label=""]; DTH [label=""]; DTI [label=""]; DTJ [label=""]; DTK [label=""]; DTL [label=""]; DTM [label=""]; DTN [label=""]; DTO [label=""]; DTP [label=""]; DTQ [label=""]; DTR [label=""]; DTS [label=""]; DTT [label=""]; DTU [label=""]; DTV [label=""]; DTW [label=""]; DTX [label=""]; DTY [label=""]; DTZ [label=""]; DUA [label=""]; DUB [label=""]; DUC [label=""]; DUD [label=""]; DUE [label=""]; DUF [label=""]; DUG [label=""]; DUH [label=""]; DUI [label=""]; DUJ [label=""]; DUK [label=""]; DUL [label=""]; DUM [label=""]; DUN [label=""]; DUO [label=""]; DUP [label=""]; DUQ [label=""]; DUR [label=""]; DUS [label=""]; DUT [label=""]; DUU [label=""]; DUV [label=""]; DUW [label=""]; DUX [label=""]; DUY [label=""]; DUZ [label=""]; DVA [label=""]; DVB [label=""]; DVC [label=""]; DVD [label=""]; DVE [label=""]; DVF [label=""]; DVG [label=""]; DVH [label=""]; DVI [label=""]; DVJ [label=""]; DVK [label=""]; DVL [label=""]; DVM [label=""]; DVN [label=""]; DVO [label=""]; DVP [label=""]; DVQ [label=""]; DVR [label=""]; DVS [label=""]; DVT [label=""]; DVU [label=""]; DVV [label=""]; DVW [label=""]; DVX [label=""]; DVY [label=""]; DVZ [label=""]; DWA [label=""]; DWB [label=""]; DWC [label=""]; DWD [label=""]; DWE [label=""]; DWF [label=""]; DWG [label=""]; DWH [label=""]; DWI [label=""]; DWJ [label=""]; DWK [label=""]; DWL [label=""]; DWM [label=""]; DWN [label=""]; DWO [label=""]; DWP [label=""]; DWQ [label=""]; DWR [label=""]; DWS [label=""]; DWT [label=""]; DWU [label=""]; DWV [label=""]; DWW [label=""]; DWX [label=""]; DWY [label=""]; DWZ [label=""]; DXA [label=""]; DXB [label=""]; DXC [label=""]; DXD [label=""]; DXE [label=""]; DXF [label=""]; DXG [label=""]; DXH [label=""]; DXI [label=""]; DXJ [label=""]; DXK [label=""]; DXL [label=""]; DXM [label=""]; DXN [label=""]; DXO [label=""]; DXP [label=""]; DXQ [label=""]; DXR [label=""]; DXS [label=""]; DXT [label=""]; DXU [label=""]; DXV [label=""]; DXW [label=""]; DXX [label=""]; DXY [label=""]; DXZ [label=""]; DYA [label=""]; DYB [label=""]; DYC [label=""]; DYD [label=""]; DYE [label=""]; DYF [label=""]; DYG [label=""]; DYH [label=""]; DYI [label=""]; DYJ [label=""]; DYK [label=""]; DYL [label=""]; DYM [label=""]; DYN [label=""]; DYO [label=""]; DYP [label=""]; DYQ [label=""]; DYR [label=""]; DYS [label=""]; DYT [label=""]; DYU [label=""]; DYV [label=""]; DYW [label=""]; DYX [label=""]; DYY [label=""]; DYZ [label=""]; DZA [label=""]; DZB [label=""]; DZC [label=""]; DZD [label=""]; DZE [label=""]; DZF [label=""]; DZG [label=""]; DZH [label=""]; DZI [label=""]; DZJ [label=""]; DZK [label=""]; DZL [label=""]; DZM [label=""]; DZN [label=""]; DZO [label=""]; DZP [label=""]; DZQ [label=""]; DZR [label=""]; DZS [label=""]; DZT [label=""]; DZU [label=""]; DZV [label=""]; DZW [label=""]; DZX [label=""]; DZY [label=""]; DZZ [label=""]; EAA [label=""]; EAB [label=""]; EAC [label=""]; EAD [label=""]; EAE [label=""]; EAF [label=""]; EAG [label=""]; EAH [label=""]; EAI [label=""]; EAJ [label=""]; EAK [label=""]; EAL [label=""]; EAM [label=""]; EAN [label=""]; EAO [label=""]; EAP [label=""]; EAQ [label=""]; EAR [label=""]; EAS [label=""]; EAT [label=""]; EAU [label=""]; EAV [label=""]; EAW [label=""]; EAX [label=""]; EAY [label=""]; EAZ [label=""]; EBA [label=""]; EBB [label=""]; EBC [label=""]; EBD [label=""]; EBE [label=""]; EBF [label=""]; EBG [label=""]; EBH [label=""]; EBI [label=""]; EBJ [label=""]; EBK [label=""]; EBL [label=""]; EBM [label=""]; EBN [label=""]; EBO [label=""]; EBP [label=""]; EBQ [label=""]; EBR [label=""]; EBS [label=""]; EBT [label=""]; EBU [label=""]; EBV [label=""]; EBW [label=""]; EBX [label=""]; EBY [label=""]; EBZ [label=""]; ECA [label=""]; ECB [label=""]; ECC [label=""]; ECD [label=""]; ECE [label=""]; ECF [label=""]; ECG [label=""]; ECH [label=""]; ECI [label=""]; ECJ [label=""]; ECK [label=""]; ECL [label=""]; ECM [label=""]; ECN [label=""]; ECO [label=""]; ECP [label=""]; ECQ [label=""]; ECR [label=""]; ECS [label=""]; ECT [label=""]; ECU [label=""]; ECV [label=""]; ECW [label=""]; ECX [label=""]; ECY [label=""]; ECZ [label=""]; EDA [label=""]; EDB [label=""]; EDC [label=""]; EDD [label=""]; EDE [label=""]; EDF [label=""]; EDG [label=""]; EDH [label=""]; EDI [label=""]; EDJ [label=""]; EDK [label=""]; EDL [label=""]; EDM [label=""]; EDN [label=""]; EDO [label=""]; EDP [label=""]; EDQ [label=""]; EDR [label=""]; EDS [label=""]; EDT [label=""]; EDU [label=""]; EDV [label=""]; EDW [label=""]; EDX [label=""]; EDY [label=""]; EDZ [label=""]; EEA [label=""]; EEB [label=""]; EEC [label=""]; EED [label=""]; EEE [label=""]; EEF [label=""]; EEG [label=""]; EEH [label=""]; EEI [label=""]; EEJ [label=""]; EEK [label=""]; EEL [label=""]; EEM [label=""]; EEN [label=""]; EEO [label=""]; EEP [label=""]; EEQ [label=""]; EER [label=""]; EES [label=""]; EET [label=""]; EEU [label=""]; EEV [label=""]; EEW [label=""]; EEX [label=""]; EEY [label=""]; EEZ [label=""]; EFA [label=""]; EFB [label=""]; EFC [label=""]; EFD [label=""]; EFE [label=""]; EFF [label=""]; EFG [label=""]; EFH [label=""]; EFI [label=""]; EFJ [label=""]; EFK [label=""]; EFL [label=""]; EFM [label=""]; EFN [label=""]; EFO [label=""]; EFP [label=""]; EFQ [label=""]; EFR [label=""]; EFS [label=""]; EFT [label=""]; EFU [label=""]; EFV [label=""]; EFW [label=""]; EFX [label=""]; EFY [label=""]; EFZ [label=""]; EGA [label=""]; EGB [label=""]; EGC [label=""]; EGD [label=""]; EGE [label=""]; EGF [label=""]; EGG [label=""]; EGH [label=""]; EGI [label=""]; EGJ [label=""]; EGK [label=""]; EGL [label=""]; EGM [label=""]; EGN [label=""]; EGO [label=""]; EGP [label=""]; EGQ [label=""]; EGR [label=""]; EGS [label=""]; EGT [label=""]; EGU [label=""]; EGV [label=""]; EGW [label=""]; EGX [label=""]; EGY [label=""]; EGZ [label=""]; EHA [label=""]; EHB [label=""]; EHC [label=""]; EHD [label=""]; EHE [label=""]; EHF [label=""]; EHG [label=""]; EHH [label=""]; EHI [label=""]; EHJ [label=""]; EHK [label=""]; EHL [label=""]; EHM [label=""]; EHN [label=""]; EHO [label=""]; EHP [label=""]; EHQ [label=""]; EHR [label=""]; EHS [label=""]; EHT [label=""]; EHU [label=""]; EHV [label=""]; EHW [label=""]; EHX [label=""]; EHY [label=""]; EHZ [label=""]; EIA [label=""]; EIB [label=""]; EIC [label=""]; EID [label=""]; EIE [label=""]; EIF [label=""]; EIG [label=""]; EIH [label=""]; EII [label=""]; EIJ [label=""]; EIK [label=""]; EIL [label=""]; EIM [label=""]; EIN [label=""]; EIO [label=""]; EIP [label=""]; EIQ [label=""]; EIR [label=""]; EIS [label=""]; EIT [label=""]; EIU [label=""]; EIV [label=""]; EIW [label=""]; EIX [label=""]; EIY [label=""]; EIZ [label=""]; EJA [label=""]; EJB [label=""]; EJC [label=""]; EJD [label=""]; EJE [label=""]; EJF [label=""]; EJG [label=""]; EJH [label=""]; EJI [label=""]; EJJ [label=""]; EJK [label=""]; EJL [label=""]; EJM [label=""]; EJN [label=""]; EJO [label=""]; EJP [label=""]; EJQ [label=""]; EJR [label=""]; EJS [label=""]; EJT [label=""]; EJU [label=""]; EJV [label=""]; EJW [label=""]; EJX [label=""]; EJY [label=""]; EJZ [label=""]; EKA [label=""]; EKB [label=""]; EKC [label=""]; EKD [label=""]; EKE [label=""]; EKF [label=""]; EKG [label=""]; EKH [label=""]; EKI [label=""]; EKJ [label=""]; EKK [label=""]; EKL [label=""]; EKM [label=""]; EKN [label=""]; EKO [label=""]; EKP [label=""]; EKQ [label=""]; EKR [label=""]; EKS [label=""]; EKT [label=""]; EKU [label=""]; EKV [label=""]; EKW [label=""]; EKX [label=""]; EKY [label=""]; EKZ [label=""]; ELA [label=""]; ELB [label=""]; ELC [label=""]; ELD [label=""]; ELE [label=""]; ELF [label=""]; ELG [label=""]; ELH [label=""]; ELI [label=""]; ELJ [label=""]; ELK [label=""]; ELL [label=""]; ELM [label=""]; ELN [label=""]; ELO [label=""]; ELP [label=""]; ELQ [label=""]; ELR [label=""]; ELS [label=""]; ELT [label=""]; ELU [label=""]; ELV [label=""]; ELW [label=""]; ELX [label=""]; ELY [label=""]; ELZ [label=""]; EMA [label=""]; EMB [label=""]; EMC [label=""]; EMD [label=""]; EME [label=""]; EMF [label=""]; EMG [label=""]; EMH [label=""]; EMI [label=""]; EMJ [label=""]; EMK [label=""]; EML [label=""]; EMM [label=""]; EMN [label=""]; EMO [label=""]; EMP [label=""]; EMQ [label=""]; EMR [label=""]; EMS [label=""]; EMT [label=""]; EMU [label=""]; EMV [label=""]; EMW [label=""]; EMX [label=""]; EMY [label=""]; EMZ [label=""]; ENA [label=""]; ENB [label=""]; ENC [label=""]; END [label=""]; ENE [label=""]; ENF [label=""]; ENG [label=""]; ENH [label=""]; ENI [label=""]; ENJ [label=""]; ENK [label=""]; ENL [label=""]; ENM [label=""]; ENN [label=""]; ENO [label=""]; ENP [label=""]; ENQ [label=""]; ENR [label=""]; ENS [label=""]; ENT [label=""]; ENU [label=""]; ENV [label=""]; ENW [label=""]; ENX [label=""]; ENY [label=""]; ENZ [label=""]; EOA [label=""]; EOB [label=""]; EOC [label=""]; EOD [label=""]; EOE [label=""]; EOF [label=""]; EOG [label=""]; EOH [label=""]; EOI [label=""]; EOJ [label=""]; EOK [label=""]; EOL [label=""]; EOM [label=""]; EON [label=""]; EOO [label=""]; EOP [label=""]; EOQ [label=""]; EOR [label=""]; EOS [label=""]; EOT [label=""]; EOU [label=""]; EOV [label=""]; EOW [label=""]; EOX [label=""]; EOY [label=""]; EOZ [label=""]; EPA [label=""]; EPB [label=""]; EPC [label=""]; EPD [label=""]; EPE [label=""]; EPF [label=""]; EPG [label=""]; EPH [label=""]; EPI [label=""]; EPJ [label=""]; EPK [label=""]; EPL [label=""]; EPM [label=""]; EPN [label=""]; EPO [label=""]; EPP [label=""]; EPQ [label=""]; EPR [label=""]; EPS [label=""]; EPT [label=""]; EPU [label=""]; EPV [label=""]; EPW [label=""]; EPX [label=""]; EPY [label=""]; EPZ [label=""]; EQA [label=""]; EQB [label=""]; EQC [label=""]; EQD [label=""]; EQE [label=""]; EQF [label=""]; EQG [label=""]; EQH [label=""]; EQI [label=""]; EQJ [label=""]; EQK [label=""]; EQL [label=""]; EQM [label=""]; EQN [label=""]; EQO [label=""]; EQP [label=""]; EQQ [label=""]; EQR [label=""]; EQS [label=""]; EQT [label=""]; EQU [label=""]; EQV [label=""]; EQW [label=""]; EQX [label=""]; EQY [label=""]; EQZ [label=""]; ERA [label=""]; ERB [label=""]; ERC [label=""]; ERD [label=""]; ERE [label=""]; ERF [label=""]; ERG [label=""]; ERH [label=""]; ERI [label=""]; ERJ [label=""]; ERK [label=""]; ERL [label=""]; ERM [label=""]; ERN [label=""]; ERO [label=""]; ERP [label=""]; ERQ [label=""]; ERR [label=""]; ERS [label=""]; ERT [label=""]; ERU [label=""]; ERV [label=""]; ERW [label=""]; ERX [label=""]; ERY [label=""]; ERZ [label=""]; ESA [label=""]; ESB [label=""]; ESC [label=""]; ESD [label=""]; ESE [label=""]; ESF [label=""]; ESG [label=""]; ESH [label=""]; ESI [label=""]; ESJ [label=""]; ESK [label=""]; ESL [label=""]; ESM [label=""]; ESN [label=""]; ESO [label=""]; ESP [label=""]; ESQ [label=""]; ESR [label=""]; ESS [label=""]; EST [label=""]; ESU [label=""]; ESV [label=""]; ESW [label=""]; ESX [label=""]; ESY [label=""]; ESZ [label=""]; ETA [label=""]; ETB [label=""]; ETC [label=""]; ETD [label=""]; ETE [label=""]; ETF [label=""]; ETG [label=""]; ETH [label=""]; ETI [label=""]; ETJ [label=""]; ETK [label=""]; ETL [label=""]; ETM [label=""]; ETN [label=""]; ETO [label=""]; ETP [label=""]; ETQ [label=""]; ETR [label=""]; ETS [label=""]; ETT [label=""]; ETU [label=""]; ETV [label=""]; ETW [label=""]; ETX [label=""]; ETY [label=""]; ETZ [label=""]; EUA [label=""]; EUB [label=""]; EUC [label=""]; EUD [label=""]; EUE [label=""]; EUF [label=""]; EUG [label=""]; EUH [label=""]; EUI [label=""]; EUJ [label=""]; EUK [label=""]; EUL [label=""]; EUM [label=""]; EUN [label=""]; EUO [label=""]; EUP [label=""]; EUQ [label=""]; EUR [label=""]; EUS [label=""]; EUT [label=""]; EUU [label=""]; EUV [label=""]; EUW [label=""]; EUX [label=""]; EUY [label=""]; EUZ [label=""]; EVA [label=""]; EVB [label=""]; EVC [label=""]; EVD [label=""]; EVE [label=""]; EVF [label=""]; EVG [label=""]; EVH [label=""]; EVI [label=""]; EVJ [label=""]; EVK [label=""]; EVL [label=""]; EVM [label=""]; EVN [label=""]; EVO [label=""]; EVP [label=""]; EVQ [label=""]; EVR [label=""]; EVS [label=""]; EVT [label=""]; EVU [label=""]; EVV [label=""]; EVW [label=""]; EVX [label=""]; EVY [label=""]; EVZ [label=""]; EWA [label=""]; EWB [label=""]; EWC [label=""]; EWD [label=""]; EWE [label=""]; EWF [label=""]; EWG [label=""]; EWH [label=""]; EWI [label=""]; EWJ [label=""]; EWK [label=""]; EWL [label=""]; EWM [label=""]; EWN [label=""]; EWO [label=""]; EWP [label=""]; EWQ [label=""]; EWR [label=""]; EWS [label=""]; EWT [label=""]; EWU [label=""]; EWV [label=""]; EWW [label=""]; EWX [label=""]; EWY [label=""]; EWZ [label=""]; EXA [label=""]; EXB [label=""]; EXC [label=""]; EXD [label=""]; EXE [label=""]; EXF [label=""]; EXG [label=""]; EXH [label=""]; EXI [label=""]; EXJ [label=""]; EXK [label=""]; EXL [label=""]; EXM [label=""]; EXN [label=""]; EXO [label=""]; EXP [label=""]; EXQ [label=""]; EXR [label=""]; EXS [label=""]; EXT [label=""]; EXU [label=""]; EXV [label=""]; EXW [label=""]; EXX [label=""]; EXY [label=""]; EXZ [label=""]; EYA [label=""]; EYB [label=""]; EYC [label=""]; EYD [label=""]; EYE [label=""]; EYF [label=""]; EYG [label=""]; EYH [label=""]; EYI [label=""]; EYJ [label=""]; EYK [label=""]; EYL [label=""]; EYM [label=""]; EYN [label=""]; EYO [label=""]; EYP [label=""]; EYQ [label=""]; EYR [label=""]; EYS [label=""]; EYT [label=""]; EYU [label=""]; EYV [label=""]; EYW [label=""]; EYX [label=""]; EYY [label=""]; EYZ [label=""]; EZA [label=""]; EZB [label=""]; EZC [label=""]; EZD [label=""]; EZE [label=""]; EZF [label=""]; EZG [label=""]; EZH [label=""]; EZI [label=""]; EZJ [label=""]; EZK [label=""]; EZL [label=""]; EZM [label=""]; EZN [label=""]; EZO [label=""]; EZP [label=""]; EZQ [label=""]; EZR [label=""]; EZS [label=""]; EZT [label=""]; EZU [label=""]; EZV [label=""]; EZW [label=""]; EZX [label=""]; EZY [label=""]; EZZ [label=""]; FAA [label=""]; FAB [label=""]; FAC [label=""]; FAD [label=""]; FAE [label=""]; FAF [label=""]; FAG [label=""]; FAH [label=""]; FAI [label=""]; FAJ [label=""]; FAK [label=""]; FAL [label=""]; FAM [label=""]; FAN [label=""]; FAO [label=""]; FAP [label=""]; FAQ [label=""]; FAR [label=""]; FAS [label=""]; FAT [label=""]; FAU [label=""]; FAV [label=""]; FAW [label=""]; FAX [label=""]; FAY [label=""]; FAZ [label=""]; FBA [label=""]; FBB [label=""]; FBC [label=""]; FBD [label=""]; FBE [label=""]; FBF [label=""]; FBG [label=""]; FBH [label=""]; FBI [label=""]; FBJ [label=""]; FBK [label=""]; FBL [label=""]; FBM [label=""]; FBN [label=""]; FBO [label=""]; FBP [label=""]; FBQ [label=""]; FBR [label=""]; FBS [label=""]; FBT [label=""]; FBU [label=""]; FBV [label=""]; FBW [label=""]; FBX [label=""]; FBY [label=""]; FBZ [label=""]; FCA [label=""]; FCB [label=""]; FCC [label=""]; FCD [label=""]; FCE [label=""]; FCF [label=""]; FCG [label=""]; FCH [label=""]; FCI [label=""]; FCJ [label=""]; FCK [label=""]; FCL [label=""]; FCM [label=""]; FCN [label=""]; FCO [label=""]; FCP [label=""]; FCQ [label=""]; FCR [label=""]; FCS [label=""]; FCT [label=""]; FCU [label=""]; FCV [label=""]; FCW [label=""]; FCX [label=""]; FCY [label=""]; FCZ [label=""]; FDA [label=""]; FDB [label=""]; FDC [label=""]; FDD [label=""]; FDE [label=""]; FDF [label=""]; FDG [label=""]; FDH [label=""]; FDI [label=""]; FDJ [label=""]; FDK [label=""]; FDL [label=""]; FDM [label=""]; FDN [label=""]; FDO [label=""]; FDP [label=""]; FDQ [label=""]; FDR [label=""]; FDS [label=""]; FDT [label=""]; FDU [label=""]; FDV [label=""]; FDW [label=""]; FDX [label=""]; FDY [label=""]; FDZ [label=""]; FEA [label=""]; FEB [label=""]; FEC [label=""]; FED [label=""]; FEE [label=""]; FEF [label=""]; FEG [label=""]; FEH [label=""]; FEI [label=""]; FEJ [label=""]; FEK [label=""]; FEL [label=""]; FEM [label=""]; FEN [label=""]; FEO [label=""]; FEP [label=""]; FEQ [label=""]; FER [label=""]; FES [label=""]; FET [label=""]; FEU [label=""]; FEV [label=""]; FEW [label=""]; FEX [label=""]; FEY [label=""]; FEZ [label=""]; FFA [label=""]; FFB [label=""]; FFC [label=""]; FFD [label=""]; FFE [label=""]; FFF [label=""]; FFG [label=""]; FFH [label=""]; FFI [label=""]; FFJ [label=""]; FFK [label=""]; FFL [label=""]; FFM [label=""]; FFN [label=""]; FFO [label=""]; FFP [label=""]; FFQ [label=""]; FFR [label=""]; FFS [label=""]; FFT [label=""]; FFU [label=""]; FFV [label=""]; FFW [label=""]; FFX [label=""]; FFY [label=""]; FFZ [label=""]; FGA [label=""]; FGB [label=""]; FGC [label=""]; FGD [label=""]; FGE [label=""]; FGF [label=""]; FGG [label=""]; FGH [label=""]; FGI [label=""]; FGJ [label=""]; FGK [label=""]; FGL [label=""]; FGM [label=""]; FGN [label=""]; FGO [label=""]; FGP [label=""]; FGQ [label=""]; FGR [label=""]; FGS [label=""]; FGT [label=""]; FGU [label=""]; FGV [label=""]; FGW [label=""]; FGX [label=""]; FGY [label=""]; FGZ [label=""]; FHA [label=""]; FHB [label=""]; FHC [label=""]; FHD [label=""]; FHE [label=""]; FHF [label=""]; FHG [label=""]; FHH [label=""]; FHI [label=""]; FHJ [label=""]; FHK [label=""]; FHL [label=""]; FHM [label=""]; FHN [label=""]; FHO [label=""]; FHP [label=""]; FHQ [label=""]; FHR [label=""]; FHS [label=""]; FHT [label=""]; FHU [label=""]; FHV [label=""]; FHW [label=""]; FHX [label=""]; FHY [label=""]; FHZ [label=""]; FIA [label=""]; FIB [label=""]; FIC [label=""]; FID [label=""]; FIE [label=""]; FIF [label=""]; FIG [label=""]; FIH [label=""]; FII [label=""]; FIJ [label=""]; FIK [label=""]; FIL [label=""]; FIM [label=""]; FIN [label=""]; FIO [label=""]; FIP [label=""]; FIQ [label=""]; FIR [label=""]; FIS [label=""]; FIT [label=""]; FIU [label=""]; FIV [label=""]; FIW [label=""]; FIX [label=""]; FIY [label=""]; FIZ [label=""]; FJA [label=""]; FJB [label=""]; FJC [label=""]; FJD [label=""]; FJE [label=""]; FJF [label=""]; FJG [label=""]; FJH [label=""]; FJI [label=""]; FJJ [label=""]; FJK [label=""]; FJL [label=""]; FJM [label=""]; FJN [label=""]; FJO [label=""]; FJP [label=""]; FJQ [label=""]; FJR [label=""]; FJS [label=""]; FJT [label=""]; FJU [label=""]; FJV [label=""]; FJW [label=""]; FJX [label=""]; FJY [label=""]; FJZ [label=""]; FKA [label=""]; FKB [label=""]; FKC [label=""]; FKD [label=""]; FKE [label=""]; FKF [label=""]; FKG [label=""]; FKH [label=""]; FKI [label=""]; FKJ [label=""]; FKK [label=""]; FKL [label=""]; FKM [label=""]; FKN [label=""]; FKO [label=""]; FKP [label=""]; FKQ [label=""]; FKR [label=""]; FKS [label=""]; FKT [label=""]; FKU [label=""]; FKV [label=""]; FKW [label=""]; FKX [label=""]; FKY [label=""]; FKZ [label=""]; FLA [label=""]; FLB [label=""]; FLC [label=""]; FLD [label=""]; FLE [label=""]; FLF [label=""]; FLG [label=""]; FLH [label=""]; FLI [label=""]; FLJ [label=""]; FLK [label=""]; FLL [label=""]; FLM [label=""]; FLN [label=""]; FLO [label=""]; FLP [label=""]; FLQ [label=""]; FLR [label=""]; FLS [label=""]; FLT [label=""]; FLU [label=""]; FLV [label=""]; FLW [label=""]; FLX [label=""]; FLY [label=""]; FLZ [label=""]; FMA [label=""]; FMB [label=""]; FMC [label=""]; FMD [label=""]; FME [label=""]; FMF [label=""]; FMG [label=""]; FMH [label=""]; FMI [label=""]; FMJ [label=""]; FMK [label=""]; FML [label=""]; FMM [label=""]; FMN [label=""]; FMO [label=""]; FMP [label=""]; FMQ [label=""]; FMR [label=""]; FMS [label=""]; FMT [label=""]; FMU [label=""]; FMV [label=""]; FMW [label=""]; FMX [label=""]; FMY [label=""]; FMZ [label=""]; FNA [label=""]; FNB [label=""]; FNC [label=""]; FND [label=""]; FNE [label=""]; FNF [label=""]; FNG [label=""]; FNH [label=""]; FNI [label=""]; FNJ [label=""]; FNK [label=""]; FNL [label=""]; FNM [label=""]; FNN [label=""]; FNO [label=""]; FNP [label=""]; FNQ [label=""]; FNR [label=""]; FNS [label=""]; FNT [label=""]; FNU [label=""]; FNV [label=""]; FNW [label=""]; FNX [label=""]; FNY [label=""]; FNZ [label=""]; FOA [label=""]; FOB [label=""]; FOC [label=""]; FOD [label=""]; FOE [label=""]; FOF [label=""]; FOG [label=""]; FOH [label=""]; FOI [label=""]; FOJ [label=""]; FOK [label=""]; FOL [label=""]; FOM [label=""]; FON [label=""]; FOO [label=""]; FOP [label=""]; FOQ [label=""]; FOR [label=""]; FOS [label=""]; FOT [label=""]; FOU [label=""]; FOV [label=""]; FOW [label=""]; FOX [label=""]; FOY [label=""]; FOZ [label=""]; FPA [label=""]; FPB [label=""]; FPC [label=""]; FPD [label=""]; FPE [label=""]; FPF [label=""]; FPG [label=""]; FPH [label=""]; FPI [label=""]; FPJ [label=""]; FPK [label=""]; FPL [label=""]; FPM [label=""]; FPN [label=""]; FPO [label=""]; FPP [label=""]; FPQ [label=""]; FPR [label=""]; FPS [label=""]; FPT [label=""]; FPU [label=""]; FPV [label=""]; FPW [label=""]; FPX [label=""]; FPY [label=""]; FPZ [label=""]; FQA [label=""]; FQB [label=""]; FQC [label=""]; FQD [label=""]; FQE [label=""]; FQF [label=""]; FQG [label=""]; FQH [label=""]; FQI [label=""]; FQJ [label=""]; FQK [label=""]; FQL [label=""]; FQM [label=""]; FQN [label=""]; FQO [label=""]; FQP [label=""]; FQQ [label=""]; FQR [label=""]; FQS [label=""]; FQT [label=""]; FQU [label=""]; FQV [label=""]; FQW [label=""]; FQX [label=""]; FQY [label=""]; FQZ [label=""]; FRA [label=""]; FRB [label=""]; FRC [label=""]; FRD [label=""]; FRE [label=""]; FRF [label=""]; FRG [label=""]; FRH [label=""]; FRI [label=""]; FRJ [label=""]; FRK [label=""]; FRL [label=""]; FRM [label=""]; FRN [label=""]; FRO [label=""]; FRP [label=""]; FRQ [label=""]; FRR [label=""]; FRS [label=""]; FRT [label=""]; FRU [label=""]; FRV [label=""]; FRW [label=""]; FRX [label=""]; FRY [label=""]; FRZ [label=""]; FSA [label=""]; FSB [label=""]; FSC [label=""]; FSD [label=""]; FSE [label=""]; FSF [label=""]; FSG [label=""]; FSH [label=""]; FSI [label=""]; FSJ [label=""]; FSK [label=""]; FSL [label=""]; FSM [label=""]; FSN [label=""]; FSO [label=""]; FSP [label=""]; FSQ [label=""]; FSR [label=""]; FSS [label=""]; FST [label=""]; FSU [label=""]; FSV [label=""]; FSW [label=""]; FSX [label=""]; FSY [label=""]; FSZ [label=""]; FTA [label=""]; FTB [label=""]; FTC [label=""]; FTD [label=""]; FTE [label=""]; FTF [label=""]; FTG [label=""]; FTH [label=""]; FTI [label=""]; FTJ [label=""]; FTK [label=""]; FTL [label=""]; FTM [label=""]; FTN [label=""]; FTO [label=""]; FTP [label=""]; FTQ [label=""]; FTR [label=""]; FTS [label=""]; FTT [label=""]; FTU [label=""]; FTV [label=""]; FTW [label=""]; FTX [label=""]; FTY [label=""]; FTZ [label=""]; FUA [label=""]; FUB [label=""]; FUC [label=""]; FUD [label=""]; FUE [label=""]; FUF [label=""]; FUG [label=""]; FUH [label=""]; FUI [label=""]; FUJ [label=""]; FUK [label=""]; FUL [label=""]; FUM [label=""]; FUN [label=""]; FUO [label=""]; FUP [label=""]; FUQ [label=""]; FUR [label=""]; FUS [label=""]; FUT [label=""]; FUU [label=""]; FUV [label=""]; FUW [label=""]; FUX [label=""]; FUY [label=""]; FUZ [label=""]; FVA [label=""]; FVB [label=""]; FVC [label=""]; FVD [label=""]; FVE [label=""]; FVF [label=""]; FVG [label=""]; FVH [label=""]; FVI [label=""]; FVJ [label=""]; FVK [label=""]; FVL [label=""]; FVM [label=""]; FVN [label=""]; FVO [label=""]; FVP [label=""]; FVQ [label=""]; FVR [label=""]; FVS [label=""]; FVT [label=""]; FVU [label=""]; FVV [label=""]; FVW [label=""]; FVX [label=""]; FVY [label=""]; FVZ [label=""]; FWA [label=""]; FWB [label=""]; FWC [label=""]; FWD [label=""]; FWE [label=""]; FWF [label=""]; FWG [label=""]; FWH [label=""]; FWI [label=""]; FWJ [label=""]; FWK [label=""]; FWL [label=""]; FWM [label=""]; FWN [label=""]; FWO [label=""]; FWP [label=""]; FWQ [label=""]; FWR [label=""]; FWS [label=""]; FWT [label=""]; FWU [label=""]; FWV [label=""]; FWW [label=""]; FWX [label=""]; FWY [label=""]; FWZ [label=""]; FXA [label=""]; FXB [label=""]; FXC [label=""]; FXD [label=""]; FXE [label=""]; FXF [label=""]; FXG [label=""]; FXH [label=""]; FXI [label=""]; FXJ [label=""]; FXK [label=""]; FXL [label=""]; FXM [label=""]; FXN [label=""]; FXO [label=""]; FXP [label=""]; FXQ [label=""]; FXR [label=""]; FXS [label=""]; FXT [label=""]; FXU [label=""]; FXV [label=""]; FXW [label=""]; FXX [label=""]; FXY [label=""]; FXZ [label=""]; FYA [label=""]; FYB [label=""]; FYC [label=""]; FYD [label=""]; FYE [label=""]; FYF [label=""]; FYG [label=""]; FYH [label=""]; FYI [label=""]; FYJ [label=""]; FYK [label=""]; FYL [label=""]; FYM [label=""]; FYN [label=""]; FYO [label=""]; FYP [label=""]; FYQ [label=""]; FYR [label=""]; FYS [label=""]; FYT [label=""]; FYU [label=""]; FYV [label=""]; FYW [label=""]; FYX [label=""]; FYY [label=""]; FYZ [label=""]; FZA [label=""]; FZB [label=""]; FZC [label=""]; FZD [label=""]; FZE [label=""]; FZF [label=""]; FZG [label=""]; FZH [label=""]; FZI [label=""]; FZJ [label=""]; FZK [label=""]; FZL [label=""]; FZM [label=""]; FZN [label=""]; FZO [label=""]; FZP [label=""]; FZQ [label=""]; FZR [label=""]; FZS [label=""]; FZT [label=""]; FZU [label=""]; FZV [label=""]; FZW [label=""]; FZX [label=""]; FZY [label=""]; FZZ [label=""]; GAA [label=""]; GAB [label=""]; GAC [label=""]; GAD [label=""]; GAE [label=""]; GAF [label=""]; GAG [label=""]; GAH [label=""]; GAI [label=""]; GAJ [label=""]; GAK [label=""]; GAL [label=""]; GAM [label=""]; GAN [label=""]; GAO [label=""]; GAP [label=""]; GAQ [label=""]; GAR [label=""]; GAS [label=""]; GAT [label=""]; GAU [label=""]; GAV [label=""]; GAW [label=""]; GAX [label=""]; GAY [label=""]; GAZ [label=""]; GBA [label=""]; GBB [label=""]; GBC [label=""]; GBD [label=""]; GBE [label=""]; GBF [label=""]; GBG [label=""]; GBH [label=""]; GBI [label=""]; GBJ [label=""]; GBK [label=""]; GBL [label=""]; GBM [label=""]; GBN [label=""]; GBO [label=""]; GBP [label=""]; GBQ [label=""]; GBR [label=""]; GBS [label=""]; GBT [label=""]; GBU [label=""]; GBV [label=""]; GBW [label=""]; GBX [label=""]; GBY [label=""]; GBZ [label=""]; GCA [label=""]; GCB [label=""]; GCC [label=""]; GCD [label=""]; GCE [label=""]; GCF [label=""]; GCG [label=""]; GCH [label=""]; GCI [label=""]; GCJ [label=""]; GCK [label=""]; GCL [label=""]; GCM [label=""]; GCN [label=""]; GCO [label=""]; GCP [label=""]; GCQ [label=""]; GCR [label=""]; GCS [label=""]; GCT [label=""]; GCU [label=""]; GCV [label=""]; GCW [label=""]; GCX [label=""]; GCY [label=""]; GCZ [label=""]; GDA [label=""]; GDB [label=""]; GDC [label=""]; GDD [label=""]; GDE [label=""]; GDF [label=""]; GDG [label=""]; GDH [label=""]; GDI [label=""]; GDJ [label=""]; GDK [label=""]; GDL [label=""]; GDM [label=""]; GDN [label=""]; GDO [label=""]; GDP [label=""]; GDQ [label=""]; GDR [label=""]; GDS [label=""]; GDT [label=""]; GDU [label=""]; GDV [label=""]; GDW [label=""]; GDX [label=""]; GDY [label=""]; GDZ [label=""]; GEA [label=""]; GEB [label=""]; GEC [label=""]; GED [label=""]; GEE [label=""]; GEF [label=""]; GEG [label=""]; GEH [label=""]; GEI [label=""]; GEJ [label=""]; GEK [label=""]; GEL [label=""]; GEM [label=""]; GEN [label=""]; GEO [label=""]; GEP [label=""]; GEQ [label=""]; GER [label=""]; GES [label=""]; GET [label=""]; GEU [label=""]; GEV [label=""]; GEW [label=""]; GEX [label=""]; GEY [label=""]; GEZ [label=""]; GFA [label=""]; GFB [label=""]; GFC [label=""]; GFD [label=""]; GFE [label=""]; GFF [label=""]; GFG [label=""]; GFH [label=""]; GFI [label=""]; GFJ [label=""]; GFK [label=""]; GFL [label=""]; GFM [label=""]; GFN [label=""]; GFO [label=""]; GFP [label=""]; GFQ [label=""]; GFR [label=""]; GFS [label=""]; GFT [label=""]; GFU [label=""]; GFV [label=""]; GFW [label=""]; GFX [label=""]; GFY [label=""]; GFZ [label=""]; GGA [label=""]; GGB [label=""]; GGC [label=""]; GGD [label=""]; GGE [label=""]; GGF [label=""]; GGG [label=""]; GGH [label=""]; GGI [label=""]; GGJ [label=""]; GGK [label=""]; GGL [label=""]; GGM [label=""]; GGN [label=""]; GGO [label=""]; GGP [label=""]; GGQ [label=""]; GGR [label=""]; GGS [label=""]; GGT [label=""]; GGU [label=""]; GGV [label=""]; GGW [label=""]; GGX [label=""]; GGY [label=""]; GGZ [label=""]; GHA [label=""]; GHB [label=""]; GHC [label=""]; GHD [label=""]; GHE [label=""]; GHF [label=""]; GHG [label=""]; GHH [label=""]; GHI [label=""]; GHJ [label=""]; GHK [label=""]; GHL [label=""]; GHM [label=""]; GHN [label=""]; GHO [label=""]; GHP [label=""]; GHQ [label=""]; GHR [label=""]; GHS [label=""]; GHT [label=""]; GHU [label=""]; GHV [label=""]; GHW [label=""]; GHX [label=""]; GHY [label=""]; GHZ [label=""]; GIA [label=""]; GIB [label=""]; GIC [label=""]; GID [label=""]; GIE [label=""]; GIF [label=""]; GIG [label=""]; GIH [label=""]; GII [label=""]; GIJ [label=""]; GIK [label=""]; GIL [label=""]; GIM [label=""]; GIN [label=""]; GIO [label=""]; GIP [label=""]; GIQ [label=""]; GIR [label=""]; GIS [label=""]; GIT [label=""]; GIU [label=""]; GIV [label=""]; GIW [label=""]; GIX [label=""]; GIY [label=""]; GIZ [label=""]; GJA [label=""]; GJB [label=""]; GJC [label=""]; GJD [label=""]; GJE [label=""]; GJF [label=""]; GJG [label=""]; GJH [label=""]; GJI [label=""]; GJJ [label=""]; GJK [label=""]; GJL [label=""]; GJM [label=""]; GJN [label=""]; GJO [label=""]; GJP [label=""]; GJQ [label=""]; GJR [label=""]; GJS [label=""]; GJT [label=""]; GJU [label=""]; GJV [label=""]; GJW [label=""]; GJX [label=""]; GJY [label=""]; GJZ [label=""]; GKA [label=""]; GKB [label=""]; GKC [label=""]; GKD [label=""]; GKE [label=""]; GKF [label=""]; GKG [label=""]; GKH [label=""]; GKI [label=""]; GKJ [label=""]; GKK [label=""]; GKL [label=""]; GKM [label=""]; GKN [label=""]; GKO [label=""]; GKP [label=""]; GKQ [label=""]; GKR [label=""]; GKS [label=""]; GKT [label=""]; GKU [label=""]; GKV [label=""]; GKW [label=""]; GKX [label=""]; GKY [label=""]; GKZ [label=""]; GLA [label=""]; GLB [label=""]; GLC [label=""]; GLD [label=""]; GLE [label=""]; GLF [label=""]; GLG [label=""]; GLH [label=""]; GLI [label=""]; GLJ [label=""]; GLK [label=""]; GLL [label=""]; GLM [label=""]; GLN [label=""]; GLO [label=""]; GLP [label=""]; GLQ [label=""]; GLR [label=""]; GLS [label=""]; GLT [label=""]; GLU [label=""]; GLV [label=""]; GLW [label=""]; GLX [label=""]; GLY [label=""]; GLZ [label=""]; GMA [label=""]; GMB [label=""]; GMC [label=""]; GMD [label=""]; GME [label=""]; GMF [label=""]; GMG [label=""]; GMH [label=""]; GMI [label=""]; GMJ [label=""]; GMK [label=""]; GML [label=""]; GMM [label=""]; GMN [label=""]; GMO [label=""]; GMP [label=""]; GMQ [label=""]; GMR [label=""]; GMS [label=""]; GMT [label=""]; GMU [label=""]; GMV [label=""]; GMW [label=""]; GMX [label=""]; GMY [label=""]; GMZ [label=""]; GNA [label=""]; GNB [label=""]; GNC [label=""]; GND [label=""]; GNE [label=""]; GNF [label=""]; GNG [label=""]; GNH [label=""]; GNI [label=""]; GNJ [label=""]; GNK [label=""]; GNL [label=""]; GNM [label=""]; GNN [label=""]; GNO [label=""]; GNP [label=""]; GNQ [label=""]; GNR [label=""]; GNS [label=""]; GNT [label=""]; GNU [label=""]; GNV [label=""]; GNW [label=""]; GNX [label=""]; GNY [label=""]; GNZ [label=""]; GOA [label=""]; GOB [label=""]; GOC [label=""]; GOD [label=""]; GOE [label=""]; GOF [label=""]; GOG [label=""]; GOH [label=""]; GOI [label=""]; GOJ [label=""]; GOK [label=""]; GOL [label=""]; GOM [label=""]; GON [label=""]; GOO [label=""]; GOP [label=""]; GOQ [label=""]; GOR [label=""]; GOS [label=""]; GOT [label=""]; GOU [label=""]; GOV [label=""]; GOW [label=""]; GOX [label=""]; GOY [label=""]; GOZ [label=""]; GPA [label=""]; GPB [label=""]; GPC [label=""]; GPD [label=""]; GPE [label=""]; GPF [label=""]; GPG [label=""]; GPH [label=""]; GPI [label=""]; GPJ [label=""]; GPK [label=""]; GPL [label=""]; GPM [label=""]; GPN [label=""]; GPO [label=""]; GPP [label=""]; GPQ [label=""]; GPR [label=""]; GPS [label=""]; GPT [label=""]; GPU [label=""]; GPV [label=""]; GPW [label=""]; GPX [label=""]; GPY [label=""]; GPZ [label=""]; GQA [label=""]; GQB [label=""]; GQC [label=""]; GQD [label=""]; GQE [label=""]; GQF [label=""]; GQG [label=""]; GQH [label=""]; GQI [label=""]; GQJ [label=""]; GQK [label=""]; GQL [label=""]; GQM [label=""]; GQN [label=""]; GQO [label=""]; GQP [label=""]; GQQ [label=""]; GQR [label=""]; GQS [label=""]; GQT [label=""]; GQU [label=""]; GQV [label=""]; GQW [label=""]; GQX [label=""]; GQY [label=""]; GQZ [label=""]; GRA [label=""]; GRB [label=""]; GRC [label=""]; GRD [label=""]; GRE [label=""]; GRF [label=""]; GRG [label=""]; GRH [label=""]; GRI [label=""]; GRJ [label=""]; GRK [label=""]; GRL [label=""]; GRM [label=""]; GRN [label=""]; GRO [label=""]; GRP [label=""]; GRQ [label=""]; GRR [label=""]; GRS [label=""]; GRT [label=""]; GRU [label=""]; GRV [label=""]; GRW [label=""]; GRX [label=""]; GRY [label=""]; GRZ [label=""]; GSA [label=""]; GSB [label=""]; GSC [label=""]; GSD [label=""]; GSE [label=""]; GSF [label=""]; GSG [label=""]; GSH [label=""]; GSI [label=""]; GSJ [label=""]; GSK [label=""]; GSL [label=""]; GSM [label=""]; GSN [label=""]; GSO [label=""]; GSP [label=""]; GSQ [label=""]; GSR [label=""]; GSS [label=""]; GST [label=""]; GSU [label=""]; GSV [label=""]; GSW [label=""]; GSX [label=""]; GSY [label=""]; GSZ [label=""]; GTA [label=""]; GTB [label=""]; GTC [label=""]; GTD [label=""]; GTE [label=""]; GTF [label=""]; GTG [label=""]; GTH [label=""]; GTI [label=""]; GTJ [label=""]; GTK [label=""]; GTL [label=""]; GTM [label=""]; GTN [label=""]; GTO [label=""]; GTP [label=""]; GTQ [label=""]; GTR [label=""]; GTS [label=""]; GTT [label=""]; GTU [label=""]; GTV [label=""]; GTW [label=""]; GTX [label=""]; GTY [label=""]; GTZ [label=""]; GUA [label=""]; GUB [label=""]; GUC [label=""]; GUD [label=""]; GUE [label=""]; GUF [label=""]; GUG [label=""]; GUH [label=""]; GUI [label=""]; GUJ [label=""]; GUK [label=""]; GUL [label=""]; GUM [label=""]; GUN [label=""]; GUO [label=""]; GUP [label=""]; GUQ [label=""]; GUR [label=""]; GUS [label=""]; GUT [label=""]; GUU [label=""]; GUV [label=""]; GUW [label=""]; GUX [label=""]; GUY [label=""]; GUZ [label=""]; GVA [label=""]; GVB [label=""]; GVC [label=""]; GVD [label=""]; GVE [label=""]; GVF [label=""]; GVG [label=""]; GVH [label=""]; GVI [label=""]; GVJ [label=""]; GVK [label=""]; GVL [label=""]; GVM [label=""]; GVN [label=""]; GVO [label=""]; GVP [label=""]; GVQ [label=""]; GVR [label=""]; GVS [label=""]; GVT [label=""]; GVU [label=""]; GVV [label=""]; GVW [label=""]; GVX [label=""]; GVY [label=""]; GVZ [label=""]; GWA [label=""]; GWB [label=""]; GWC [label=""]; GWD [label=""]; GWE [label=""]; GWF [label=""]; GWG [label=""]; GWH [label=""]; GWI [label=""]; GWJ [label=""]; GWK [label=""]; GWL [label=""]; GWM [label=""]; GWN [label=""]; GWO [label=""]; GWP [label=""]; GWQ [label=""]; GWR [label=""]; GWS [label=""]; GWT [label=""]; GWU [label=""]; GWV [label=""]; GWW [label=""]; GWX [label=""]; GWY [label=""]; GWZ [label=""]; GXA [label=""]; GXB [label=""]; GXC [label=""]; GXD [label=""]; GXE [label=""]; GXF [label=""]; GXG [label=""]; GXH [label=""]; GXI [label=""]; GXJ [label=""]; GXK [label=""]; GXL [label=""]; GXM [label=""]; GXN [label=""]; GXO [label=""]; GXP [label=""]; GXQ [label=""]; GXR [label=""]; GXS [label=""]; GXT [label=""]; GXU [label=""]; GXV [label=""]; GXW [label=""]; GXX [label=""]; GXY [label=""]; GXZ [label=""]; GYA [label=""]; GYB [label=""]; GYC [label=""]; GYD [label=""]; GYE [label=""]; GYF [label=""]; GYG [label=""]; GYH [label=""]; GYI [label=""]; GYJ [label=""]; GYK [label=""]; GYL [label=""]; GYM [label=""]; GYN [label=""]; GYO [label=""]; GYP [label=""]; GYQ [label=""]; GYR [label=""]; GYS [label=""]; GYT [label=""]; GYU [label=""]; GYV [label=""]; GYW [label=""]; GYX [label=""]; GYY [label=""]; GYZ [label=""]; GZA [label=""]; GZB [label=""]; GZC [label=""]; GZD [label=""]; GZE [label=""]; GZF [label=""]; GZG [label=""]; GZH [label=""]; GZI [label=""]; GZJ [label=""]; GZK [label=""]; GZL [label=""]; GZM [label=""]; GZN [label=""]; GZO [label=""]; GZP [label=""]; GZQ [label=""]; GZR [label=""]; GZS [label=""]; GZT [label=""]; GZU [label=""]; GZV [label=""]; GZW [label=""]; GZX [label=""]; GZY [label=""]; GZZ [label=""]; HAA [label=""]; HAB [label=""]; HAC [label=""]; HAD [label=""]; HAE [label=""]; HAF [label=""]; HAG [label=""]; HAH [label=""]; HAI [label=""]; HAJ [label=""]; HAK [label=""]; HAL [label=""]; HAM [label=""]; HAN [label=""]; HAO [label=""]; HAP [label=""]; HAQ [label=""]; HAR [label=""]; HAS [label=""]; HAT [label=""]; HAU [label=""]; HAV [label=""]; HAW [label=""]; HAX [label=""]; HAY [label=""]; HAZ [label=""]; HBA [label=""]; HBB [label=""]; HBC [label=""]; HBD [label=""]; HBE [label=""]; HBF [label=""]; HBG [label=""]; HBH [label=""]; HBI [label=""]; HBJ [label=""]; HBK [label=""]; HBL [label=""]; HBM [label=""]; HBN [label=""]; HBO [label=""]; HBP [label=""]; HBQ [label=""]; HBR [label=""]; HBS [label=""]; HBT [label=""]; HBU [label=""]; HBV [label=""]; HBW [label=""]; HBX [label=""]; HBY [label=""]; HBZ [label=""]; HCA [label=""]; HCB [label=""]; HCC [label=""]; HCD [label=""]; HCE [label=""]; HCF [label=""]; HCG [label=""]; HCH [label=""]; HCI [label=""]; HCJ [label=""]; HCK [label=""]; HCL [label=""]; HCM [label=""]; HCN [label=""]; HCO [label=""]; HCP [label=""]; HCQ [label=""]; HCR [label=""]; HCS [label=""]; HCT [label=""]; HCU [label=""]; HCV [label=""]; HCW [label=""]; HCX [label=""]; HCY [label=""]; HCZ [label=""]; HDA [label=""]; HDB [label=""]; HDC [label=""]; HDD [label=""]; HDE [label=""]; HDF [label=""]; HDG [label=""]; HDH [label=""]; HDI [label=""]; HDJ [label=""]; HDK [label=""]; HDL [label=""]; HDM [label=""]; HDN [label=""]; HDO [label=""]; HDP [label=""]; HDQ [label=""]; HDR [label=""]; HDS [label=""]; HDT [label=""]; HDU [label=""]; HDV [label=""]; HDW [label=""]; HDX [label=""]; HDY [label=""]; HDZ [label=""]; HEA [label=""]; HEB [label=""]; HEC [label=""]; HED [label=""]; HEE [label=""]; HEF [label=""]; HEG [label=""]; HEH [label=""]; HEI [label=""]; HEJ [label=""]; HEK [label=""]; HEL [label=""]; HEM [label=""]; HEN [label=""]; HEO [label=""]; HEP [label=""]; HEQ [label=""]; HER [label=""]; HES [label=""]; HET [label=""]; HEU [label=""]; HEV [label=""]; HEW [label=""]; HEX [label=""]; HEY [label=""]; HEZ [label=""]; HFA [label=""]; HFB [label=""]; HFC [label=""]; HFD [label=""]; HFE [label=""]; HFF [label=""]; HFG [label=""]; HFH [label=""]; HFI [label=""]; HFJ [label=""]; HFK [label=""]; HFL [label=""]; HFM [label=""]; HFN [label=""]; HFO [label=""]; HFP [label=""]; HFQ [label=""]; HFR [label=""]; HFS [label=""]; HFT [label=""]; HFU [label=""]; HFV [label=""]; HFW [label=""]; HFX [label=""]; HFY [label=""]; HFZ [label=""]; HGA [label=""]; HGB [label=""]; HGC [label=""]; HGD [label=""]; HGE [label=""]; HGF [label=""]; HGG [label=""]; HGH [label=""]; HGI [label=""]; HGJ [label=""]; HGK [label=""]; HGL [label=""]; HGM [label=""]; HGN [label=""]; HGO [label=""]; HGP [label=""]; HGQ [label=""]; HGR [label=""]; HGS [label=""]; HGT [label=""]; HGU [label=""]; HGV [label=""]; HGW [label=""]; HGX [label=""]; HGY [label=""]; HGZ [label=""]; HHA [label=""]; HHB [label=""]; HHC [label=""]; HHD [label=""]; HHE [label=""]; HHF [label=""]; HHG [label=""]; HHH [label=""]; HHI [label=""]; HHJ [label=""]; HHK [label=""]; HHL [label=""]; HHM [label=""]; HHN [label=""]; HHO [label=""]; HHP [label=""]; HHQ [label=""]; HHR [label=""]; HHS [label=""]; HHT [label=""]; HHU [label=""]; HHV [label=""]; HHW [label=""]; HHX [label=""]; HHY [label=""]; HHZ [label=""]; HIA [label=""]; HIB [label=""]; HIC [label=""]; HID [label=""]; HIE [label=""]; HIF [label=""]; HIG [label=""]; HIH [label=""]; HII [label=""]; HIJ [label=""]; HIK [label=""]; HIL [label=""]; HIM [label=""]; HIN [label=""]; HIO [label=""]; HIP [label=""]; HIQ [label=""]; HIR [label=""]; HIS [label=""]; HIT [label=""]; HIU [label=""]; HIV [label=""]; HIW [label=""]; HIX [label=""]; HIY [label=""]; HIZ [label=""]; HJA [label=""]; HJB [label=""]; HJC [label=""]; HJD [label=""]; HJE [label=""]; HJF [label=""]; HJG [label=""]; HJH [label=""]; HJI [label=""]; HJJ [label=""]; HJK [label=""]; HJL [label=""]; HJM [label=""]; HJN [label=""]; HJO [label=""]; HJP [label=""]; HJQ [label=""]; HJR [label=""]; HJS [label=""]; HJT [label=""]; HJU [label=""]; HJV [label=""]; HJW [label=""]; HJX [label=""]; HJY [label=""]; HJZ [label=""]; HKA [label=""]; HKB [label=""]; HKC [label=""]; HKD [label=""]; HKE [label=""]; HKF [label=""]; HKG [label=""]; HKH [label=""]; HKI [label=""]; HKJ [label=""]; HKK [label=""]; HKL [label=""]; HKM [label=""]; HKN [label=""]; HKO [label=""]; HKP [label=""]; HKQ [label=""]; HKR [label=""]; HKS [label=""]; HKT [label=""]; HKU [label=""]; HKV [label=""]; HKW [label=""]; HKX [label=""]; HKY [label=""]; HKZ [label=""]; HLA [label=""]; HLB [label=""]; HLC [label=""]; HLD [label=""]; HLE [label=""]; HLF [label=""]; HLG [label=""]; HLH [label=""]; HLI [label=""]; HLJ [label=""]; HLK [label=""]; HLL [label=""]; HLM [label=""]; HLN [label=""]; HLO [label=""]; HLP [label=""]; HLQ [label=""]; HLR [label=""]; HLS [label=""]; HLT [label=""]; HLU [label=""]; HLV [label=""]; HLW [label=""]; HLX [label=""]; HLY [label=""]; HLZ [label=""]; HMA [label=""]; HMB [label=""]; HMC [label=""]; HMD [label=""]; HME [label=""]; HMF [label=""]; HMG [label=""]; HMH [label=""]; HMI [label=""]; HMJ [label=""]; HMK [label=""]; HML [label=""]; HMM [label=""]; HMN [label=""]; HMO [label=""]; HMP [label=""]; HMQ [label=""]; HMR [label=""]; HMS [label=""]; HMT [label=""]; HMU [label=""]; HMV [label=""]; HMW [label=""]; HMX [label=""]; HMY [label=""]; HMZ [label=""]; HNA [label=""]; HNB [label=""]; HNC [label=""]; HND [label=""]; HNE [label=""]; HNF [label=""]; HNG [label=""]; HNH [label=""]; HNI [label=""]; HNJ [label=""]; HNK [label=""]; HNL [label=""]; HNM [label=""]; HNN [label=""]; HNO [label=""]; HNP [label=""]; HNQ [label=""]; HNR [label=""]; HNS [label=""]; HNT [label=""]; HNU [label=""]; HNV [label=""]; HNW [label=""]; HNX [label=""]; HNY [label=""]; HNZ [label=""]; HOA [label=""]; HOB [label=""]; HOC [label=""]; HOD [label=""]; HOE [label=""]; HOF [label=""]; HOG [label=""]; HOH [label=""]; HOI [label=""]; HOJ [label=""]; HOK [label=""]; HOL [label=""]; HOM [label=""]; HON [label=""]; HOO [label=""]; HOP [label=""]; HOQ [label=""]; HOR [label=""]; HOS [label=""]; HOT [label=""]; HOU [label=""]; HOV [label=""]; HOW [label=""]; HOX [label=""]; HOY [label=""]; HOZ [label=""]; HPA [label=""]; HPB [label=""]; HPC [label=""]; HPD [label=""]; HPE [label=""]; HPF [label=""]; HPG [label=""]; HPH [label=""]; HPI [label=""]; HPJ [label=""]; HPK [label=""]; HPL [label=""]; HPM [label=""]; HPN [label=""]; HPO [label=""]; HPP [label=""]; HPQ [label=""]; HPR [label=""]; HPS [label=""]; HPT [label=""]; HPU [label=""]; HPV [label=""]; HPW [label=""]; HPX [label=""]; HPY [label=""]; HPZ [label=""]; HQA [label=""]; HQB [label=""]; HQC [label=""]; HQD [label=""]; HQE [label=""]; HQF [label=""]; HQG [label=""]; HQH [label=""]; HQI [label=""]; HQJ [label=""]; HQK [label=""]; HQL [label=""]; HQM [label=""]; HQN [label=""]; HQO [label=""]; HQP [label=""]; HQQ [label=""]; HQR [label=""]; HQS [label=""]; HQT [label=""]; HQU [label=""]; HQV [label=""]; HQW [label=""]; HQX [label=""]; HQY [label=""]; HQZ [label=""]; HRA [label=""]; HRB [label=""]; HRC [label=""]; HRD [label=""]; HRE [label=""]; HRF [label=""]; HRG [label=""]; HRH [label=""]; HRI [label=""]; HRJ [label=""]; HRK [label=""]; HRL [label=""]; HRM [label=""]; HRN [label=""]; HRO [label=""]; HRP [label=""]; HRQ [label=""]; HRR [label=""]; HRS [label=""]; HRT [label=""]; HRU [label=""]; HRV [label=""]; HRW [label=""]; HRX [label=""]; HRY [label=""]; HRZ [label=""]; HSA [label=""]; HSB [label=""]; HSC [label=""]; HSD [label=""]; HSE [label=""]; HSF [label=""]; HSG [label=""]; HSH [label=""]; HSI [label=""]; HSJ [label=""]; HSK [label=""]; HSL [label=""]; HSM [label=""]; HSN [label=""]; HSO [label=""]; HSP [label=""]; HSQ [label=""]; HSR [label=""]; HSS [label=""]; HST [label=""]; HSU [label=""]; HSV [label=""]; HSW [label=""]; HSX [label=""]; HSY [label=""]; HSZ [label=""]; HTA [label=""]; HTB [label=""]; HTC [label=""]; HTD [label=""]; HTE [label=""]; HTF [label=""]; HTG [label=""]; HTH [label=""]; HTI [label=""]; HTJ [label=""]; HTK [label=""]; HTL [label=""]; HTM [label=""]; HTN [label=""]; HTO [label=""]; HTP [label=""]; HTQ [label=""]; HTR [label=""]; HTS [label=""]; HTT [label=""]; HTU [label=""]; HTV [label=""]; HTW [label=""]; HTX [label=""]; HTY [label=""]; HTZ [label=""]; HUA [label=""]; HUB [label=""]; HUC [label=""]; HUD [label=""]; HUE [label=""]; HUF [label=""]; HUG [label=""]; HUH [label=""]; HUI [label=""]; HUJ [label=""]; HUK [label=""]; HUL [label=""]; HUM [label=""]; HUN [label=""]; HUO [label=""]; HUP [label=""]; HUQ [label=""]; HUR [label=""]; HUS [label=""]; HUT [label=""]; HUU [label=""]; HUV [label=""]; HUW [label=""]; HUX [label=""]; HUY [label=""]; HUZ [label=""]; HVA [label=""]; HVB [label=""]; HVC [label=""]; HVD [label=""]; HVE [label=""]; HVF [label=""]; HVG [label=""]; HVH [label=""]; HVI [label=""]; HVJ [label=""]; HVK [label=""]; HVL [label=""]; HVM [label=""]; HVN [label=""]; HVO [label=""]; HVP [label=""]; HVQ [label=""]; HVR [label=""]; HVS [label=""]; HVT [label=""]; HVU [label=""]; HVV [label=""]; HVW [label=""]; HVX [label=""]; HVY [label=""]; HVZ [label=""]; HWA [label=""]; HWB [label=""]; HWC [label=""]; HWD [label=""]; HWE [label=""]; HWF [label=""]; HWG [label=""]; HWH [label=""]; HWI [label=""]; HWJ [label=""]; HWK [label=""]; HWL [label=""]; HWM [label=""]; HWN [label=""]; HWO [label=""]; HWP [label=""]; HWQ [label=""]; HWR [label=""]; HWS [label=""]; HWT [label=""]; HWU [label=""]; HWV [label=""]; HWW [label=""]; HWX [label=""]; HWY [label=""]; HWZ [label=""]; HXA [label=""]; HXB [label=""]; HXC [label=""]; HXD [label=""]; HXE [label=""]; HXF [label=""]; HXG [label=""]; HXH [label=""]; HXI [label=""]; HXJ [label=""]; HXK [label=""]; HXL [label=""]; HXM [label=""]; HXN [label=""]; HXO [label=""]; HXP [label=""]; HXQ [label=""]; HXR [label=""]; HXS [label=""]; HXT [label=""]; HXU [label=""]; HXV [label=""]; HXW [label=""]; HXX [label=""]; HXY [label=""]; HXZ [label=""]; HYA [label=""]; HYB [label=""]; HYC [label=""]; HYD [label=""]; HYE [label=""]; HYF [label=""]; HYG [label=""]; HYH [label=""]; HYI [label=""]; HYJ [label=""]; HYK [label=""]; HYL [label=""]; HYM [label=""]; HYN [label=""]; HYO [label=""]; HYP [label=""]; HYQ [label=""]; HYR [label=""]; HYS [label=""]; HYT [label=""]; HYU [label=""]; HYV [label=""]; HYW [label=""]; HYX [label=""]; HYY [label=""]; HYZ [label=""]; HZA [label=""]; HZB [label=""]; HZC [label=""]; HZD [label=""]; HZE [label=""]; HZF [label=""]; HZG [label=""]; HZH [label=""]; HZI [label=""]; HZJ [label=""]; HZK [label=""]; HZL [label=""]; HZM [label=""]; HZN [label=""]; HZO [label=""]; HZP [label=""]; HZQ [label=""]; HZR [label=""]; HZS [label=""]; HZT [label=""]; HZU [label=""]; HZV [label=""]; HZW [label=""]; HZX [label=""]; HZY [label=""]; HZZ [label=""]; IAA [label=""]; IAB [label=""]; IAC [label=""]; IAD [label=""]; IAE [label=""]; IAF [label=""]; IAG [label=""]; IAH [label=""]; IAI [label=""]; IAJ [label=""]; IAK [label=""]; IAL [label=""]; IAM [label=""]; IAN [label=""]; IAO [label=""]; IAP [label=""]; IAQ [label=""]; IAR [label=""]; IAS [label=""]; IAT [label=""]; IAU [label=""]; IAV [label=""]; IAW [label=""]; IAX [label=""]; IAY [label=""]; IAZ [label=""]; IBA [label=""]; IBB [label=""]; IBC [label=""]; IBD [label=""]; IBE [label=""]; IBF [label=""]; IBG [label=""]; IBH [label=""]; IBI [label=""]; IBJ [label=""]; IBK [label=""]; IBL [label=""]; IBM [label=""]; IBN [label=""]; IBO [label=""]; IBP [label=""]; IBQ [label=""]; IBR [label=""]; IBS [label=""]; IBT [label=""]; IBU [label=""]; IBV [label=""]; IBW [label=""]; IBX [label=""]; IBY [label=""]; IBZ [label=""]; ICA [label=""]; ICB [label=""]; ICC [label=""]; ICD [label=""]; ICE [label=""]; ICF [label=""]; ICG [label=""]; ICH [label=""]; ICI [label=""]; ICJ [label=""]; ICK [label=""]; ICL [label=""]; ICM [label=""]; ICN [label=""]; ICO [label=""]; ICP [label=""]; ICQ [label=""]; ICR [label=""]; ICS [label=""]; ICT [label=""]; ICU [label=""]; ICV [label=""]; ICW [label=""]; ICX [label=""]; ICY [label=""]; ICZ [label=""]; IDA [label=""]; IDB [label=""]; IDC [label=""]; IDD [label=""]; IDE [label=""]; IDF [label=""]; IDG [label=""]; IDH [label=""]; IDI [label=""]; IDJ [label=""]; IDK [label=""]; IDL [label=""]; IDM [label=""]; IDN [label=""]; IDO [label=""]; IDP [label=""]; IDQ [label=""]; IDR [label=""]; IDS [label=""]; IDT [label=""]; IDU [label=""]; IDV [label=""]; IDW [label=""]; IDX [label=""]; IDY [label=""]; IDZ [label=""]; IEA [label=""]; IEB [label=""]; IEC [label=""]; IED [label=""]; IEE [label=""]; IEF [label=""]; IEG [label=""]; IEH [label=""]; IEI [label=""]; IEJ [label=""]; IEK [label=""]; IEL [label=""]; IEM [label=""]; IEN [label=""]; IEO [label=""]; IEP [label=""]; IEQ [label=""]; IER [label=""]; IES [label=""]; IET [label=""]; IEU [label=""]; IEV [label=""]; IEW [label=""]; IEX [label=""]; IEY [label=""]; IEZ [label=""]; IFA [label=""]; IFB [label=""]; IFC [label=""]; IFD [label=""]; IFE [label=""]; IFF [label=""]; IFG [label=""]; IFH [label=""]; IFI [label=""]; IFJ [label=""]; IFK [label=""]; IFL [label=""]; IFM [label=""]; IFN [label=""]; IFO [label=""]; IFP [label=""]; IFQ [label=""]; IFR [label=""]; IFS [label=""]; IFT [label=""]; IFU [label=""]; IFV [label=""]; IFW [label=""]; IFX [label=""]; IFY [label=""]; IFZ [label=""]; IGA [label=""]; IGB [label=""]; IGC [label=""]; IGD [label=""]; IGE [label=""]; IGF [label=""]; IGG [label=""]; IGH [label=""]; IGI [label=""]; IGJ [label=""]; IGK [label=""]; IGL [label=""]; IGM [label=""]; IGN [label=""]; IGO [label=""]; IGP [label=""]; IGQ [label=""]; IGR [label=""]; IGS [label=""]; IGT [label=""]; IGU [label=""]; IGV [label=""]; IGW [label=""]; IGX [label=""]; IGY [label=""]; IGZ [label=""]; IHA [label=""]; IHB [label=""]; IHC [label=""]; IHD [label=""]; IHE [label=""]; IHF [label=""]; IHG [label=""]; IHH [label=""]; IHI [label=""]; IHJ [label=""]; IHK [label=""]; IHL [label=""]; IHM [label=""]; IHN [label=""]; IHO [label=""]; IHP [label=""]; IHQ [label=""]; IHR [label=""]; IHS [label=""]; IHT [label=""]; IHU [label=""]; IHV [label=""]; IHW [label=""]; IHX [label=""]; IHY [label=""]; IHZ [label=""]; IIA [label=""]; IIB [label=""]; IIC [label=""]; IID [label=""]; IIE [label=""]; IIF [label=""]; IIG [label=""]; IIH [label=""]; III [label=""]; IIJ [label=""]; IIK [label=""]; IIL [label=""]; IIM [label=""]; IIN [label=""]; IIO [label=""]; IIP [label=""]; IIQ [label=""]; IIR [label=""]; IIS [label=""]; IIT [label=""]; IIU [label=""]; IIV [label=""]; IIW [label=""]; IIX [label=""]; IIY [label=""]; IIZ [label=""]; IJA [label=""]; IJB [label=""]; IJC [label=""]; IJD [label=""]; IJE [label=""]; IJF [label=""]; IJG [label=""]; IJH [label=""]; IJI [label=""]; IJJ [label=""]; IJK [label=""]; IJL [label=""]; IJM [label=""]; IJN [label=""]; IJO [label=""]; IJP [label=""]; IJQ [label=""]; IJR [label=""]; IJS [label=""]; IJT [label=""]; IJU [label=""]; IJV [label=""]; IJW [label=""]; IJX [label=""]; IJY [label=""]; IJZ [label=""]; IKA [label=""]; IKB [label=""]; IKC [label=""]; IKD [label=""]; IKE [label=""]; IKF [label=""]; IKG [label=""]; IKH [label=""]; IKI [label=""]; IKJ [label=""]; IKK [label=""]; IKL [label=""]; IKM [label=""]; IKN [label=""]; IKO [label=""]; IKP [label=""]; IKQ [label=""]; IKR [label=""]; IKS [label=""]; IKT [label=""]; IKU [label=""]; IKV [label=""]; IKW [label=""]; IKX [label=""]; IKY [label=""]; IKZ [label=""]; ILA [label=""]; ILB [label=""]; ILC [label=""]; ILD [label=""]; ILE [label=""]; ILF [label=""]; ILG [label=""]; ILH [label=""]; ILI [label=""]; ILJ [label=""]; ILK [label=""]; ILL [label=""]; ILM [label=""]; ILN [label=""]; ILO [label=""]; ILP [label=""]; ILQ [label=""]; ILR [label=""]; ILS [label=""]; ILT [label=""]; ILU [label=""]; ILV [label=""]; ILW [label=""]; ILX [label=""]; ILY [label=""]; ILZ [label=""]; IMA [label=""]; IMB [label=""]; IMC [label=""]; IMD [label=""]; IME [label=""]; IMF [label=""]; IMG [label=""]; IMH [label=""]; IMI [label=""]; IMJ [label=""]; IMK [label=""]; IML [label=""]; IMM [label=""]; IMN [label=""]; IMO [label=""]; IMP [label=""]; IMQ [label=""]; IMR [label=""]; IMS [label=""]; IMT [label=""]; IMU [label=""]; IMV [label=""]; IMW [label=""]; IMX [label=""]; IMY [label=""]; IMZ [label=""]; INA [label=""]; INB [label=""]; INC [label=""]; IND [label=""]; INE [label=""]; INF [label=""]; ING [label=""]; INH [label=""]; INI [label=""]; INJ [label=""]; INK [label=""]; INL [label=""]; INM [label=""]; INN [label=""]; INO [label=""]; INP [label=""]; INQ [label=""]; INR [label=""]; INS [label=""]; INT [label=""]; INU [label=""]; INV [label=""]; INW [label=""]; INX [label=""]; INY [label=""]; INZ [label=""]; IOA [label=""]; IOB [label=""]; IOC [label=""]; IOD [label=""]; IOE [label=""]; IOF [label=""]; IOG [label=""]; IOH [label=""]; IOI [label=""]; IOJ [label=""]; IOK [label=""]; IOL [label=""]; IOM [label=""]; ION [label=""]; IOO [label=""]; IOP [label=""]; IOQ [label=""]; IOR [label=""]; IOS [label=""]; IOT [label=""]; IOU [label=""]; IOV [label=""]; IOW [label=""]; IOX [label=""]; IOY [label=""]; IOZ [label=""]; IPA [label=""]; IPB [label=""]; IPC [label=""]; IPD [label=""]; IPE [label=""]; IPF [label=""]; IPG [label=""]; IPH [label=""]; IPI [label=""]; IPJ [label=""]; IPK [label=""]; IPL [label=""]; IPM [label=""]; IPN [label=""]; IPO [label=""]; IPP [label=""]; IPQ [label=""]; IPR [label=""]; IPS [label=""]; IPT [label=""]; IPU [label=""]; IPV [label=""]; IPW [label=""]; IPX [label=""]; IPY [label=""]; IPZ [label=""]; IQA [label=""]; IQB [label=""]; IQC [label=""]; IQD [label=""]; IQE [label=""]; IQF [label=""]; IQG [label=""]; IQH [label=""]; IQI [label=""]; IQJ [label=""]; IQK [label=""]; IQL [label=""]; IQM [label=""]; IQN [label=""]; IQO [label=""]; IQP [label=""]; IQQ [label=""]; IQR [label=""]; IQS [label=""]; IQT [label=""]; IQU [label=""]; IQV [label=""]; IQW [label=""]; IQX [label=""]; IQY [label=""]; IQZ [label=""]; IRA [label=""]; IRB [label=""]; IRC [label=""]; IRD [label=""]; IRE [label=""]; IRF [label=""]; IRG [label=""]; IRH [label=""]; IRI [label=""]; IRJ [label=""]; IRK [label=""]; IRL [label=""]; IRM [label=""]; IRN [label=""]; IRO [label=""]; IRP [label=""]; IRQ [label=""]; IRR [label=""]; IRS [label=""]; IRT [label=""]; IRU [label=""]; IRV [label=""]; IRW [label=""]; IRX [label=""]; IRY [label=""]; IRZ [label=""]; ISA [label=""]; ISB [label=""]; ISC [label=""]; ISD [label=""]; ISE [label=""]; ISF [label=""]; ISG [label=""]; ISH [label=""]; ISI [label=""]; ISJ [label=""]; ISK [label=""]; ISL [label=""]; ISM [label=""]; ISN [label=""]; ISO [label=""]; ISP [label=""]; ISQ [label=""]; ISR [label=""]; ISS [label=""]; IST [label=""]; ISU [label=""]; ISV [label=""]; ISW [label=""]; ISX [label=""]; ISY [label=""]; ISZ [label=""]; ITA [label=""]; ITB [label=""]; ITC [label=""]; ITD [label=""]; ITE [label=""]; ITF [label=""]; ITG [label=""]; ITH [label=""]; ITI [label=""]; ITJ [label=""]; ITK [label=""]; ITL [label=""]; ITM [label=""]; ITN [label=""]; ITO [label=""]; ITP [label=""]; ITQ [label=""]; ITR [label=""]; ITS [label=""]; ITT [label=""]; ITU [label=""]; ITV [label=""]; ITW [label=""]; ITX [label=""]; ITY [label=""]; ITZ [label=""]; IUA [label=""]; IUB [label=""]; IUC [label=""]; IUD [label=""]; IUE [label=""]; IUF [label=""]; IUG [label=""]; IUH [label=""]; IUI [label=""]; IUJ [label=""]; IUK [label=""]; IUL [label=""]; IUM [label=""]; IUN [label=""]; IUO [label=""]; IUP [label=""]; IUQ [label=""]; IUR [label=""]; IUS [label=""]; IUT [label=""]; IUU [label=""]; IUV [label=""]; IUW [label=""]; IUX [label=""]; IUY [label=""]; IUZ [label=""]; IVA [label=""]; IVB [label=""]; IVC [label=""]; IVD [label=""]; IVE [label=""]; IVF [label=""]; IVG [label=""]; IVH [label=""]; IVI [label=""]; IVJ [label=""]; IVK [label=""]; IVL [label=""]; IVM [label=""]; IVN [label=""]; IVO [label=""]; IVP [label=""]; IVQ [label=""]; IVR [label=""]; IVS [label=""]; IVT [label=""]; IVU [label=""]; IVV [label=""]; IVW [label=""]; IVX [label=""]; IVY [label=""]; IVZ [label=""]; IWA [label=""]; IWB [label=""]; IWC [label=""]; IWD [label=""]; IWE [label=""]; IWF [label=""]; IWG [label=""]; IWH [label=""]; IWI [label=""]; IWJ [label=""]; IWK [label=""]; IWL [label=""]; IWM [label=""]; IWN [label=""]; IWO [label=""]; IWP [label=""]; IWQ [label=""]; IWR [label=""]; IWS [label=""]; IWT [label=""]; IWU [label=""]; IWV [label=""]; IWW [label=""]; IWX [label=""]; IWY [label=""]; IWZ [label=""]; IXA [label=""]; IXB [label=""]; IXC [label=""]; IXD [label=""]; IXE [label=""]; IXF [label=""]; IXG [label=""]; IXH [label=""]; IXI [label=""]; IXJ [label=""]; IXK [label=""]; IXL [label=""]; IXM [label=""]; IXN [label=""]; IXO [label=""]; IXP [label=""]; IXQ [label=""]; IXR [label=""]; IXS [label=""]; IXT [label=""]; IXU [label=""]; IXV [label=""]; IXW [label=""]; IXX [label=""]; IXY [label=""]; IXZ [label=""]; IYA [label=""]; IYB [label=""]; IYC [label=""]; IYD [label=""]; IYE [label=""]; IYF [label=""]; IYG [label=""]; IYH [label=""]; IYI [label=""]; IYJ [label=""]; IYK [label=""]; IYL [label=""]; IYM [label=""]; IYN [label=""]; IYO [label=""]; IYP [label=""]; IYQ [label=""]; IYR [label=""]; IYS [label=""]; IYT [label=""]; IYU [label=""]; IYV [label=""]; IYW [label=""]; IYX [label=""]; IYY [label=""]; IYZ [label=""]; IZA [label=""]; IZB [label=""]; IZC [label=""]; IZD [label=""]; IZE [label=""]; IZF [label=""]; IZG [label=""]; IZH [label=""]; IZI [label=""]; IZJ [label=""]; IZK [label=""]; IZL [label=""]; IZM [label=""]; IZN [label=""]; IZO [label=""]; IZP [label=""]; IZQ [label=""]; IZR [label=""]; IZS [label=""]; IZT [label=""]; IZU [label=""]; IZV [label=""]; IZW [label=""]; IZX [label=""]; IZY [label=""]; IZZ [label=""]; JAA [label=""]; JAB [label=""]; JAC [label=""]; JAD [label=""]; JAE [label=""]; JAF [label=""]; JAG [label=""]; JAH [label=""]; JAI [label=""]; JAJ [label=""]; JAK [label=""]; JAL [label=""]; JAM [label=""]; JAN [label=""]; JAO [label=""]; JAP [label=""]; JAQ [label=""]; JAR [label=""]; JAS [label=""]; JAT [label=""]; JAU [label=""]; JAV [label=""]; JAW [label=""]; JAX [label=""]; JAY [label=""]; JAZ [label=""]; JBA [label=""]; JBB [label=""]; JBC [label=""]; JBD [label=""]; JBE [label=""]; JBF [label=""]; JBG [label=""]; JBH [label=""]; JBI [label=""]; JBJ [label=""]; JBK [label=""]; JBL [label=""]; JBM [label=""]; JBN [label=""]; JBO [label=""]; JBP [label=""]; JBQ [label=""]; JBR [label=""]; JBS [label=""]; JBT [label=""]; JBU [label=""]; JBV [label=""]; JBW [label=""]; JBX [label=""]; JBY [label=""]; JBZ [label=""]; JCA [label=""]; JCB [label=""]; JCC [label=""]; JCD [label=""]; JCE [label=""]; JCF [label=""]; JCG [label=""]; JCH [label=""]; JCI [label=""]; JCJ [label=""]; JCK [label=""]; JCL [label=""]; JCM [label=""]; JCN [label=""]; JCO [label=""]; JCP [label=""]; JCQ [label=""]; JCR [label=""]; JCS [label=""]; JCT [label=""]; JCU [label=""]; JCV [label=""]; JCW [label=""]; JCX [label=""]; JCY [label=""]; JCZ [label=""]; JDA [label=""]; JDB [label=""]; JDC [label=""]; JDD [label=""]; JDE [label=""]; JDF [label=""]; JDG [label=""]; JDH [label=""]; JDI [label=""]; JDJ [label=""]; JDK [label=""]; JDL [label=""]; JDM [label=""]; JDN [label=""]; JDO [label=""]; JDP [label=""]; JDQ [label=""]; JDR [label=""]; JDS [label=""]; JDT [label=""]; JDU [label=""]; JDV [label=""]; JDW [label=""]; JDX [label=""]; JDY [label=""]; JDZ [label=""]; JEA [label=""]; JEB [label=""]; JEC [label=""]; JED [label=""]; JEE [label=""]; JEF [label=""]; JEG [label=""]; JEH [label=""]; JEI [label=""]; JEJ [label=""]; JEK [label=""]; JEL [label=""]; JEM [label=""]; JEN [label=""]; JEO [label=""]; JEP [label=""]; JEQ [label=""]; JER [label=""]; JES [label=""]; JET [label=""]; JEU [label=""]; JEV [label=""]; JEW [label=""]; JEX [label=""]; JEY [label=""]; JEZ [label=""]; JFA [label=""]; JFB [label=""]; JFC [label=""]; JFD [label=""]; JFE [label=""]; JFF [label=""]; JFG [label=""]; JFH [label=""]; JFI [label=""]; JFJ [label=""]; JFK [label=""]; JFL [label=""]; JFM [label=""]; JFN [label=""]; JFO [label=""]; JFP [label=""]; JFQ [label=""]; JFR [label=""]; JFS [label=""]; JFT [label=""]; JFU [label=""]; JFV [label=""]; JFW [label=""]; JFX [label=""]; JFY [label=""]; JFZ [label=""]; JGA [label=""]; JGB [label=""]; JGC [label=""]; JGD [label=""]; JGE [label=""]; JGF [label=""]; JGG [label=""]; JGH [label=""]; JGI [label=""]; JGJ [label=""]; JGK [label=""]; JGL [label=""]; JGM [label=""]; JGN [label=""]; JGO [label=""]; JGP [label=""]; JGQ [label=""]; JGR [label=""]; JGS [label=""]; JGT [label=""]; JGU [label=""]; JGV [label=""]; JGW [label=""]; JGX [label=""]; JGY [label=""]; JGZ [label=""]; JHA [label=""]; JHB [label=""]; JHC [label=""]; JHD [label=""]; JHE [label=""]; JHF [label=""]; JHG [label=""]; JHH [label=""]; JHI [label=""]; JHJ [label=""]; JHK [label=""]; JHL [label=""]; JHM [label=""]; JHN [label=""]; JHO [label=""]; JHP [label=""]; JHQ [label=""]; JHR [label=""]; JHS [label=""]; JHT [label=""]; JHU [label=""]; JHV [label=""]; JHW [label=""]; JHX [label=""]; JHY [label=""]; JHZ [label=""]; JIA [label=""]; JIB [label=""]; JIC [label=""]; JID [label=""]; JIE [label=""]; JIF [label=""]; JIG [label=""]; JIH [label=""]; JII [label=""]; JIJ [label=""]; JIK [label=""]; JIL [label=""]; JIM [label=""]; JIN [label=""]; JIO [label=""]; JIP [label=""]; JIQ [label=""]; JIR [label=""]; JIS [label=""]; JIT [label=""]; JIU [label=""]; JIV [label=""]; JIW [label=""]; JIX [label=""]; JIY [label=""]; JIZ [label=""]; JJA [label=""]; JJB [label=""]; JJC [label=""]; JJD [label=""]; JJE [label=""]; JJF [label=""]; JJG [label=""]; JJH [label=""]; JJI [label=""]; JJJ [label=""]; JJK [label=""]; JJL [label=""]; JJM [label=""]; JJN [label=""]; JJO [label=""]; JJP [label=""]; JJQ [label=""]; JJR [label=""]; JJS [label=""]; JJT [label=""]; JJU [label=""]; JJV [label=""]; JJW [label=""]; JJX [label=""]; JJY [label=""]; JJZ [label=""]; JKA [label=""]; JKB [label=""]; JKC [label=""]; JKD [label=""]; JKE [label=""]; JKF [label=""]; JKG [label=""]; JKH [label=""]; JKI [label=""]; JKJ [label=""]; JKK [label=""]; JKL [label=""]; JKM [label=""]; JKN [label=""]; JKO [label=""]; JKP [label=""]; JKQ [label=""]; JKR [label=""]; JKS [label=""]; JKT [label=""]; JKU [label=""]; JKV [label=""]; JKW [label=""]; JKX [label=""]; JKY [label=""]; JKZ [label=""]; JLA [label=""]; JLB [label=""]; JLC [label=""]; JLD [label=""]; JLE [label=""]; JLF [label=""]; JLG [label=""]; JLH [label=""]; JLI [label=""]; JLJ [label=""]; JLK [label=""]; JLL [label=""]; JLM [label=""]; JLN [label=""]; JLO [label=""]; JLP [label=""]; JLQ [label=""]; JLR [label=""]; JLS [label=""]; JLT [label=""]; JLU [label=""]; JLV [label=""]; JLW [label=""]; JLX [label=""]; JLY [label=""]; JLZ [label=""]; JMA [label=""]; JMB [label=""]; JMC [label=""]; JMD [label=""]; JME [label=""]; JMF [label=""]; JMG [label=""]; JMH [label=""]; JMI [label=""]; JMJ [label=""]; JMK [label=""]; JML [label=""]; JMM [label=""]; JMN [label=""]; JMO [label=""]; JMP [label=""]; JMQ [label=""]; JMR [label=""]; JMS [label=""]; JMT [label=""]; JMU [label=""]; JMV [label=""]; JMW [label=""]; JMX [label=""]; JMY [label=""]; JMZ [label=""]; JNA [label=""]; JNB [label=""]; JNC [label=""]; JND [label=""]; JNE [label=""]; JNF [label=""]; JNG [label=""]; JNH [label=""]; JNI [label=""]; JNJ [label=""]; JNK [label=""]; JNL [label=""]; JNM [label=""]; JNN [label=""]; JNO [label=""]; JNP [label=""]; JNQ [label=""]; JNR [label=""]; JNS [label=""]; JNT [label=""]; JNU [label=""]; JNV [label=""]; JNW [label=""]; JNX [label=""]; JNY [label=""]; JNZ [label=""]; JOA [label=""]; JOB [label=""]; JOC [label=""]; JOD [label=""]; JOE [label=""]; JOF [label=""]; JOG [label=""]; JOH [label=""]; JOI [label=""]; JOJ [label=""]; JOK [label=""]; JOL [label=""]; JOM [label=""]; JON [label=""]; JOO [label=""]; JOP [label=""]; JOQ [label=""]; JOR [label=""]; JOS [label=""]; JOT [label=""]; JOU [label=""]; JOV [label=""]; JOW [label=""]; JOX [label=""]; JOY [label=""]; JOZ [label=""]; JPA [label=""]; JPB [label=""]; JPC [label=""]; JPD [label=""]; JPE [label=""]; JPF [label=""]; JPG [label=""]; JPH [label=""]; JPI [label=""]; JPJ [label=""]; JPK [label=""]; JPL [label=""]; JPM [label=""]; JPN [label=""]; JPO [label=""]; JPP [label=""]; JPQ [label=""]; JPR [label=""]; JPS [label=""]; JPT [label=""]; JPU [label=""]; JPV [label=""]; JPW [label=""]; JPX [label=""]; JPY [label=""]; JPZ [label=""]; JQA [label=""]; JQB [label=""]; JQC [label=""]; JQD [label=""]; JQE [label=""]; JQF [label=""]; JQG [label=""]; JQH [label=""]; JQI [label=""]; JQJ [label=""]; JQK [label=""]; JQL [label=""]; JQM [label=""]; JQN [label=""]; JQO [label=""]; JQP [label=""]; JQQ [label=""]; JQR [label=""]; JQS [label=""]; JQT [label=""]; JQU [label=""]; JQV [label=""]; JQW [label=""]; JQX [label=""]; JQY [label=""]; JQZ [label=""]; JRA [label=""]; JRB [label=""]; JRC [label=""]; JRD [label=""]; JRE [label=""]; JRF [label=""]; JRG [label=""]; JRH [label=""]; JRI [label=""]; JRJ [label=""]; JRK [label=""]; JRL [label=""]; JRM [label=""]; JRN [label=""]; JRO [label=""]; JRP [label=""]; JRQ [label=""]; JRR [label=""]; JRS [label=""]; JRT [label=""]; JRU [label=""]; JRV [label=""]; JRW [label=""]; JRX [label=""]; JRY [label=""]; JRZ [label=""]; JSA [label=""]; JSB [label=""]; JSC [label=""]; JSD [label=""]; JSE [label=""]; JSF [label=""]; JSG [label=""]; JSH [label=""]; JSI [label=""]; JSJ [label=""]; JSK [label=""]; JSL [label=""]; JSM [label=""]; JSN [label=""]; JSO [label=""]; JSP [label=""]; JSQ [label=""]; JSR [label=""]; JSS [label=""]; JST [label=""]; JSU [label=""]; JSV [label=""]; JSW [label=""]; JSX [label=""]; JSY [label=""]; JSZ [label=""]; JTA [label=""]; JTB [label=""]; JTC [label=""]; JTD [label=""]; JTE [label=""]; JTF [label=""]; JTG [label=""]; JTH [label=""]; JTI [label=""]; JTJ [label=""]; JTK [label=""]; JTL [label=""]; JTM [label=""]; JTN [label=""]; JTO [label=""]; JTP [label=""]; JTQ [label=""]; JTR [label=""]; JTS [label=""]; JTT [label=""]; JTU [label=""]; JTV [label=""]; JTW [label=""]; JTX [label=""]; JTY [label=""]; JTZ [label=""]; JUA [label=""]; JUB [label=""]; JUC [label=""]; JUD [label=""]; JUE [label=""]; JUF [label=""]; JUG [label=""]; JUH [label=""]; JUI [label=""]; JUJ [label=""]; JUK [label=""]; JUL [label=""]; JUM [label=""]; JUN [label=""]; JUO [label=""]; JUP [label=""]; JUQ [label=""]; JUR [label=""]; JUS [label=""]; JUT [label=""]; JUU [label=""]; JUV [label=""]; JUW [label=""]; JUX [label=""]; JUY [label=""]; JUZ [label=""]; JVA [label=""]; JVB [label=""]; JVC [label=""]; JVD [label=""]; JVE [label=""]; JVF [label=""]; JVG [label=""]; JVH [label=""]; JVI [label=""]; JVJ [label=""]; JVK [label=""]; JVL [label=""]; JVM [label=""]; JVN [label=""]; JVO [label=""]; JVP [label=""]; JVQ [label=""]; JVR [label=""]; JVS [label=""]; JVT [label=""]; JVU [label=""]; JVV [label=""]; JVW [label=""]; JVX [label=""]; JVY [label=""]; JVZ [label=""]; JWA [label=""]; JWB [label=""]; JWC [label=""]; JWD [label=""]; JWE [label=""]; JWF [label=""]; JWG [label=""]; JWH [label=""]; JWI [label=""]; JWJ [label=""]; JWK [label=""]; JWL [label=""]; JWM [label=""]; JWN [label=""]; JWO [label=""]; JWP [label=""]; JWQ [label=""]; JWR [label=""]; JWS [label=""]; JWT [label=""]; JWU [label=""]; JWV [label=""]; JWW [label=""]; JWX [label=""]; JWY [label=""]; JWZ [label=""]; JXA [label=""]; JXB [label=""]; JXC [label=""]; JXD [label=""]; JXE [label=""]; JXF [label=""]; JXG [label=""]; JXH [label=""]; JXI [label=""]; JXJ [label=""]; JXK [label=""]; JXL [label=""]; JXM [label=""]; JXN [label=""]; JXO [label=""]; JXP [label=""]; JXQ [label=""]; JXR [label=""]; JXS [label=""]; JXT [label=""]; JXU [label=""]; JXV [label=""]; JXW [label=""]; JXX [label=""]; JXY [label=""]; JXZ [label=""]; JYA [label=""]; JYB [label=""]; JYC [label=""]; JYD [label=""]; JYE [label=""]; JYF [label=""]; JYG [label=""]; JYH [label=""]; JYI [label=""]; JYJ [label=""]; JYK [label=""]; JYL [label=""]; JYM [label=""]; JYN [label=""]; JYO [label=""]; JYP [label=""]; JYQ [label=""]; JYR [label=""]; JYS [label=""]; JYT [label=""]; JYU [label=""]; JYV [label=""]; JYW [label=""]; JYX [label=""]; JYY [label=""]; JYZ [label=""]; JZA [label=""]; JZB [label=""]; JZC [label=""]; JZD [label=""]; JZE [label=""]; JZF [label=""]; JZG [label=""]; JZH [label=""]; JZI [label=""]; JZJ [label=""]; JZK [label=""]; JZL [label=""]; JZM [label=""]; JZN [label=""]; JZO [label=""]; JZP [label=""]; JZQ [label=""]; JZR [label=""]; JZS [label=""]; JZT [label=""]; JZU [label=""]; JZV [label=""]; JZW [label=""]; JZX [label=""]; JZY [label=""]; JZZ [label=""]; KAA [label=""]; KAB [label=""]; KAC [label=""]; KAD [label=""]; KAE [label=""]; KAF [label=""]; KAG [label=""]; KAH [label=""]; KAI [label=""]; KAJ [label=""]; KAK [label=""]; KAL [label=""]; KAM [label=""]; KAN [label=""]; KAO [label=""]; KAP [label=""]; KAQ [label=""]; KAR [label=""]; KAS [label=""]; KAT [label=""]; KAU [label=""]; KAV [label=""]; KAW [label=""]; KAX [label=""]; KAY [label=""]; KAZ [label=""]; KBA [label=""]; KBB [label=""]; KBC [label=""]; KBD [label=""]; KBE [label=""]; KBF [label=""]; KBG [label=""]; KBH [label=""]; KBI [label=""]; KBJ [label=""]; KBK [label=""]; KBL [label=""]; KBM [label=""]; KBN [label=""]; KBO [label=""]; KBP [label=""]; KBQ [label=""]; KBR [label=""]; KBS [label=""]; KBT [label=""]; KBU [label=""]; KBV [label=""]; KBW [label=""]; KBX [label=""]; KBY [label=""]; KBZ [label=""]; KCA [label=""]; KCB [label=""]; KCC [label=""]; KCD [label=""]; KCE [label=""]; KCF [label=""]; KCG [label=""]; KCH [label=""]; KCI [label=""]; KCJ [label=""]; KCK [label=""]; KCL [label=""]; KCM [label=""]; KCN [label=""]; KCO [label=""]; KCP [label=""]; KCQ [label=""]; KCR [label=""]; KCS [label=""]; KCT [label=""]; KCU [label=""]; KCV [label=""]; KCW [label=""]; KCX [label=""]; KCY [label=""]; KCZ [label=""]; KDA [label=""]; KDB [label=""]; KDC [label=""]; KDD [label=""]; KDE [label=""]; KDF [label=""]; KDG [label=""]; KDH [label=""]; KDI [label=""]; KDJ [label=""]; KDK [label=""]; KDL [label=""]; KDM [label=""]; KDN [label=""]; KDO [label=""]; KDP [label=""]; KDQ [label=""]; KDR [label=""]; KDS [label=""]; KDT [label=""]; KDU [label=""]; KDV [label=""]; KDW [label=""]; KDX [label=""]; KDY [label=""]; KDZ [label=""]; KEA [label=""]; KEB [label=""]; KEC [label=""]; KED [label=""]; KEE [label=""]; KEF [label=""]; KEG [label=""]; KEH [label=""]; KEI [label=""]; KEJ [label=""]; KEK [label=""]; KEL [label=""]; KEM [label=""]; KEN [label=""]; KEO [label=""]; KEP [label=""]; KEQ [label=""]; KER [label=""]; KES [label=""]; KET [label=""]; KEU [label=""]; KEV [label=""]; KEW [label=""]; KEX [label=""]; KEY [label=""]; KEZ [label=""]; KFA [label=""]; KFB [label=""]; KFC [label=""]; KFD [label=""]; KFE [label=""]; KFF [label=""]; KFG [label=""]; KFH [label=""]; KFI [label=""]; KFJ [label=""]; KFK [label=""]; KFL [label=""]; KFM [label=""]; KFN [label=""]; KFO [label=""]; KFP [label=""]; KFQ [label=""]; KFR [label=""]; KFS [label=""]; KFT [label=""]; KFU [label=""]; KFV [label=""]; KFW [label=""]; KFX [label=""]; KFY [label=""]; KFZ [label=""]; KGA [label=""]; KGB [label=""]; KGC [label=""]; KGD [label=""]; KGE [label=""]; KGF [label=""]; KGG [label=""]; KGH [label=""]; KGI [label=""]; KGJ [label=""]; KGK [label=""]; KGL [label=""]; KGM [label=""]; KGN [label=""]; KGO [label=""]; KGP [label=""]; KGQ [label=""]; KGR [label=""]; KGS [label=""]; KGT [label=""]; KGU [label=""]; KGV [label=""]; KGW [label=""]; KGX [label=""]; KGY [label=""]; KGZ [label=""]; KHA [label=""]; KHB [label=""]; KHC [label=""]; KHD [label=""]; KHE [label=""]; KHF [label=""]; KHG [label=""]; KHH [label=""]; KHI [label=""]; KHJ [label=""]; KHK [label=""]; KHL [label=""]; KHM [label=""]; KHN [label=""]; KHO [label=""]; KHP [label=""]; KHQ [label=""]; KHR [label=""]; KHS [label=""]; KHT [label=""]; KHU [label=""]; KHV [label=""]; KHW [label=""]; KHX [label=""]; KHY [label=""]; KHZ [label=""]; KIA [label=""]; KIB [label=""]; KIC [label=""]; KID [label=""]; KIE [label=""]; KIF [label=""]; KIG [label=""]; KIH [label=""]; KII [label=""]; KIJ [label=""]; KIK [label=""]; KIL [label=""]; KIM [label=""]; KIN [label=""]; KIO [label=""]; KIP [label=""]; KIQ [label=""]; KIR [label=""]; KIS [label=""]; KIT [label=""]; KIU [label=""]; KIV [label=""]; KIW [label=""]; KIX [label=""]; KIY [label=""]; KIZ [label=""]; KJA [label=""]; KJB [label=""]; KJC [label=""]; KJD [label=""]; KJE [label=""]; KJF [label=""]; KJG [label=""]; KJH [label=""]; KJI [label=""]; KJJ [label=""]; KJK [label=""]; KJL [label=""]; KJM [label=""]; KJN [label=""]; KJO [label=""]; KJP [label=""]; KJQ [label=""]; KJR [label=""]; KJS [label=""]; KJT [label=""]; KJU [label=""]; KJV [label=""]; KJW [label=""]; KJX [label=""]; KJY [label=""]; KJZ [label=""]; KKA [label=""]; KKB [label=""]; KKC [label=""]; KKD [label=""]; KKE [label=""]; KKF [label=""]; KKG [label=""]; KKH [label=""]; KKI [label=""]; KKJ [label=""]; KKK [label=""]; KKL [label=""]; KKM [label=""]; KKN [label=""]; KKO [label=""]; KKP [label=""]; KKQ [label=""]; KKR [label=""]; KKS [label=""]; KKT [label=""]; KKU [label=""]; KKV [label=""]; KKW [label=""]; KKX [label=""]; KKY [label=""]; KKZ [label=""]; KLA [label=""]; KLB [label=""]; KLC [label=""]; KLD [label=""]; KLE [label=""]; KLF [label=""]; KLG [label=""]; KLH [label=""]; KLI [label=""]; KLJ [label=""]; KLK [label=""]; KLL [label=""]; KLM [label=""]; KLN [label=""]; KLO [label=""]; KLP [label=""]; KLQ [label=""]; KLR [label=""]; KLS [label=""]; KLT [label=""]; KLU [label=""]; KLV [label=""]; KLW [label=""]; KLX [label=""]; KLY [label=""]; KLZ [label=""]; KMA [label=""]; KMB [label=""]; KMC [label=""]; KMD [label=""]; KME [label=""]; KMF [label=""]; KMG [label=""]; KMH [label=""]; KMI [label=""]; KMJ [label=""]; KMK [label=""]; KML [label=""]; KMM [label=""]; KMN [label=""]; KMO [label=""]; KMP [label=""]; KMQ [label=""]; KMR [label=""]; KMS [label=""]; KMT [label=""]; KMU [label=""]; KMV [label=""]; KMW [label=""]; KMX [label=""]; KMY [label=""]; KMZ [label=""]; KNA [label=""]; KNB [label=""]; KNC [label=""]; KND [label=""]; KNE [label=""]; KNF [label=""]; KNG [label=""]; KNH [label=""]; KNI [label=""]; KNJ [label=""]; KNK [label=""]; KNL [label=""]; KNM [label=""]; KNN [label=""]; KNO [label=""]; KNP [label=""]; KNQ [label=""]; KNR [label=""]; KNS [label=""]; KNT [label=""]; KNU [label=""]; KNV [label=""]; KNW [label=""]; KNX [label=""]; KNY [label=""]; KNZ [label=""]; KOA [label=""]; KOB [label=""]; KOC [label=""]; KOD [label=""]; KOE [label=""]; KOF [label=""]; KOG [label=""]; KOH [label=""]; KOI [label=""]; KOJ [label=""]; KOK [label=""]; KOL [label=""]; KOM [label=""]; KON [label=""]; KOO [label=""]; KOP [label=""]; KOQ [label=""]; KOR [label=""]; KOS [label=""]; KOT [label=""]; KOU [label=""]; KOV [label=""]; KOW [label=""]; KOX [label=""]; KOY [label=""]; KOZ [label=""]; KPA [label=""]; KPB [label=""]; KPC [label=""]; KPD [label=""]; KPE [label=""]; KPF [label=""]; KPG [label=""]; KPH [label=""]; KPI [label=""]; KPJ [label=""]; KPK [label=""]; KPL [label=""]; KPM [label=""]; KPN [label=""]; KPO [label=""]; KPP [label=""]; KPQ [label=""]; KPR [label=""]; KPS [label=""]; KPT [label=""]; KPU [label=""]; KPV [label=""]; KPW [label=""]; KPX [label=""]; KPY [label=""]; KPZ [label=""]; KQA [label=""]; KQB [label=""]; KQC [label=""]; KQD [label=""]; KQE [label=""]; KQF [label=""]; KQG [label=""]; KQH [label=""]; KQI [label=""]; KQJ [label=""]; KQK [label=""]; KQL [label=""]; KQM [label=""]; KQN [label=""]; KQO [label=""]; KQP [label=""]; KQQ [label=""]; KQR [label=""]; KQS [label=""]; KQT [label=""]; KQU [label=""]; KQV [label=""]; KQW [label=""]; KQX [label=""]; KQY [label=""]; KQZ [label=""]; KRA [label=""]; KRB [label=""]; KRC [label=""]; KRD [label=""]; KRE [label=""]; KRF [label=""]; KRG [label=""]; KRH [label=""]; KRI [label=""]; KRJ [label=""]; KRK [label=""]; KRL [label=""]; KRM [label=""]; KRN [label=""]; KRO [label=""]; KRP [label=""]; KRQ [label=""]; KRR [label=""]; KRS [label=""]; KRT [label=""]; KRU [label=""]; KRV [label=""]; KRW [label=""]; KRX [label=""]; KRY [label=""]; KRZ [label=""]; KSA [label=""]; KSB [label=""]; KSC [label=""]; KSD [label=""]; KSE [label=""]; KSF [label=""]; KSG [label=""]; KSH [label=""]; KSI [label=""]; KSJ [label=""]; KSK [label=""]; KSL [label=""]; KSM [label=""]; KSN [label=""]; KSO [label=""]; KSP [label=""]; KSQ [label=""]; KSR [label=""]; KSS [label=""]; KST [label=""]; KSU [label=""]; KSV [label=""]; KSW [label=""]; KSX [label=""]; KSY [label=""]; KSZ [label=""]; KTA [label=""]; KTB [label=""]; KTC [label=""]; KTD [label=""]; KTE [label=""]; KTF [label=""]; KTG [label=""]; KTH [label=""]; KTI [label=""]; KTJ [label=""]; KTK [label=""]; KTL [label=""]; KTM [label=""]; KTN [label=""]; KTO [label=""]; KTP [label=""]; KTQ [label=""]; KTR [label=""]; KTS [label=""]; KTT [label=""]; KTU [label=""]; KTV [label=""]; KTW [label=""]; KTX [label=""]; KTY [label=""]; KTZ [label=""]; KUA [label=""]; KUB [label=""]; KUC [label=""]; KUD [label=""]; KUE [label=""]; KUF [label=""]; KUG [label=""]; KUH [label=""]; KUI [label=""]; KUJ [label=""]; KUK [label=""]; KUL [label=""]; KUM [label=""]; KUN [label=""]; KUO [label=""]; KUP [label=""]; KUQ [label=""]; KUR [label=""]; KUS [label=""]; KUT [label=""]; KUU [label=""]; KUV [label=""]; KUW [label=""]; KUX [label=""]; KUY [label=""]; KUZ [label=""]; KVA [label=""]; KVB [label=""]; KVC [label=""]; KVD [label=""]; KVE [label=""]; KVF [label=""]; KVG [label=""]; KVH [label=""]; KVI [label=""]; KVJ [label=""]; KVK [label=""]; KVL [label=""]; KVM [label=""]; KVN [label=""]; KVO [label=""]; KVP [label=""]; KVQ [label=""]; KVR [label=""]; KVS [label=""]; KVT [label=""]; KVU [label=""]; KVV [label=""]; KVW [label=""]; KVX [label=""]; KVY [label=""]; KVZ [label=""]; KWA [label=""]; KWB [label=""]; KWC [label=""]; KWD [label=""]; KWE [label=""]; KWF [label=""]; KWG [label=""]; KWH [label=""]; KWI [label=""]; KWJ [label=""]; KWK [label=""]; KWL [label=""]; KWM [label=""]; KWN [label=""]; KWO [label=""]; KWP [label=""]; KWQ [label=""]; KWR [label=""]; KWS [label=""]; KWT [label=""]; KWU [label=""]; KWV [label=""]; KWW [label=""]; KWX [label=""]; KWY [label=""]; KWZ [label=""]; KXA [label=""]; KXB [label=""]; KXC [label=""]; KXD [label=""]; KXE [label=""]; KXF [label=""]; KXG [label=""]; KXH [label=""]; KXI [label=""]; KXJ [label=""]; KXK [label=""]; KXL [label=""]; KXM [label=""]; KXN [label=""]; KXO [label=""]; KXP [label=""]; KXQ [label=""]; KXR [label=""]; KXS [label=""]; KXT [label=""]; KXU [label=""]; KXV [label=""]; KXW [label=""]; KXX [label=""]; KXY [label=""]; KXZ [label=""]; KYA [label=""]; KYB [label=""]; KYC [label=""]; KYD [label=""]; KYE [label=""]; KYF [label=""]; KYG [label=""]; KYH [label=""]; KYI [label=""]; KYJ [label=""]; KYK [label=""]; KYL [label=""]; KYM [label=""]; KYN [label=""]; KYO [label=""]; KYP [label=""]; KYQ [label=""]; KYR [label=""]; KYS [label=""]; KYT [label=""]; KYU [label=""]; KYV [label=""]; KYW [label=""]; KYX [label=""]; KYY [label=""]; KYZ [label=""]; KZA [label=""]; KZB [label=""]; KZC [label=""]; KZD [label=""]; KZE [label=""]; KZF [label=""]; KZG [label=""]; KZH [label=""]; KZI [label=""]; KZJ [label=""]; KZK [label=""]; KZL [label=""]; KZM [label=""]; KZN [label=""]; KZO [label=""]; KZP [label=""]; KZQ [label=""]; KZR [label=""]; KZS [label=""]; KZT [label=""]; KZU [label=""]; KZV [label=""]; KZW [label=""]; KZX [label=""]; KZY [label=""]; KZZ [label=""]; LAA [label=""]; LAB [label=""]; LAC [label=""]; LAD [label=""]; LAE [label=""]; LAF [label=""]; LAG [label=""]; LAH [label=""]; LAI [label=""]; LAJ [label=""]; LAK [label=""]; LAL [label=""]; LAM [label=""]; LAN [label=""]; LAO [label=""]; LAP [label=""]; LAQ [label=""]; LAR [label=""]; LAS [label=""]; LAT [label=""]; LAU [label=""]; LAV [label=""]; LAW [label=""]; LAX [label=""]; LAY [label=""]; LAZ [label=""]; LBA [label=""]; LBB [label=""]; LBC [label=""]; LBD [label=""]; LBE [label=""]; LBF [label=""]; LBG [label=""]; LBH [label=""]; LBI [label=""]; LBJ [label=""]; LBK [label=""]; LBL [label=""]; LBM [label=""]; LBN [label=""]; LBO [label=""]; LBP [label=""]; LBQ [label=""]; LBR [label=""]; LBS [label=""]; LBT [label=""]; LBU [label=""]; LBV [label=""]; LBW [label=""]; LBX [label=""]; LBY [label=""]; LBZ [label=""]; LCA [label=""]; LCB [label=""]; LCC [label=""]; LCD [label=""]; LCE [label=""]; LCF [label=""]; LCG [label=""]; LCH [label=""]; LCI [label=""]; LCJ [label=""]; LCK [label=""]; LCL [label=""]; LCM [label=""]; LCN [label=""]; LCO [label=""]; LCP [label=""]; LCQ [label=""]; LCR [label=""]; LCS [label=""]; LCT [label=""]; LCU [label=""]; LCV [label=""]; LCW [label=""]; LCX [label=""]; LCY [label=""]; LCZ [label=""]; LDA [label=""]; LDB [label=""]; LDC [label=""]; LDD [label=""]; LDE [label=""]; LDF [label=""]; LDG [label=""]; LDH [label=""]; LDI [label=""]; LDJ [label=""]; LDK [label=""]; LDL [label=""]; LDM [label=""]; LDN [label=""]; LDO [label=""]; LDP [label=""]; LDQ [label=""]; LDR [label=""]; LDS [label=""]; LDT [label=""]; LDU [label=""]; LDV [label=""]; LDW [label=""]; LDX [label=""]; LDY [label=""]; LDZ [label=""]; LEA [label=""]; LEB [label=""]; LEC [label=""]; LED [label=""]; LEE [label=""]; LEF [label=""]; LEG [label=""]; LEH [label=""]; LEI [label=""]; LEJ [label=""]; LEK [label=""]; LEL [label=""]; LEM [label=""]; LEN [label=""]; LEO [label=""]; LEP [label=""]; LEQ [label=""]; LER [label=""]; LES [label=""]; LET [label=""]; LEU [label=""]; LEV [label=""]; LEW [label=""]; LEX [label=""]; LEY [label=""]; LEZ [label=""]; LFA [label=""]; LFB [label=""]; LFC [label=""]; LFD [label=""]; LFE [label=""]; LFF [label=""]; LFG [label=""]; LFH [label=""]; LFI [label=""]; LFJ [label=""]; LFK [label=""]; LFL [label=""]; LFM [label=""]; LFN [label=""]; LFO [label=""]; LFP [label=""]; LFQ [label=""]; LFR [label=""]; LFS [label=""]; LFT [label=""]; LFU [ [label=""]; LFU [
A Comparative Guide to the In Vitro and In Vivo Anti-Inflammatory Activity of Aminopyridines
Introduction
Aminopyridines are a class of organic compounds characterized by a pyridine ring substituted with an amine group. While compounds like 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) are well-established as potassium channel blockers for treating neurological conditions such as multiple sclerosis and Lambert-Eaton myasthenic syndrome, a growing body of evidence highlights their potential as potent anti-inflammatory agents.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo anti-inflammatory activities of various aminopyridine derivatives, offering researchers and drug development professionals a detailed overview of their mechanisms of action, experimental validation, and the correlation between laboratory assays and animal models.
Unraveling the Mechanisms of Aminopyridine Anti-Inflammatory Action
The anti-inflammatory effects of aminopyridines are not attributed to a single mechanism but rather a multi-faceted modulation of key inflammatory pathways. Understanding these mechanisms is crucial for the rational design and application of aminopyridine-based therapeutics.
Modulation of Cytokine Production and Immune Cell Function
A primary mechanism by which certain aminopyridines exert their anti-inflammatory effects is through the regulation of cytokine production. Cytokines are signaling proteins that orchestrate the inflammatory response. 4-aminopyridine has been shown to significantly reduce the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[3][4] Concurrently, it can increase the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10).[3][5]
This modulation of the cytokine profile is closely linked to the ability of 4-AP to influence immune cell differentiation, particularly of macrophages. It promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is crucial for the resolution of inflammation and tissue repair.[3] This effect is thought to be mediated, at least in part, through the Orai1-pSTAT6 signaling pathway.[3][6] Furthermore, 4-AP has demonstrated the ability to suppress microglial activation, a key process in neuroinflammation.[7]
Inhibition of Pro-Inflammatory Enzymes
Another significant avenue of anti-inflammatory action for some aminopyridine derivatives is the inhibition of enzymes that produce inflammatory mediators.
-
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8] Several novel imidazopyridine derivatives have been designed and synthesized as selective COX-2 inhibitors, demonstrating potent activity in vitro.[8][9]
-
Nitric Oxide Synthase (NOS): Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS) is implicated in various inflammatory and neurodegenerative diseases.[10] Substituted 2-aminopyridines have been identified as potent inhibitors of NOS, with some compounds showing high specificity for the inducible isoform.[10][11]
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and COX-2.[12][13] The ability of aminopyridines to modulate these downstream targets suggests a potential, though not yet fully elucidated, interaction with the NF-κB pathway.
Caption: NF-κB signaling pathway, a key target for anti-inflammatory drugs.
In Vitro Assessment of Aminopyridine Anti-Inflammatory Activity
A variety of in vitro assays are employed to screen and characterize the anti-inflammatory potential of aminopyridine derivatives. These assays provide crucial information on the specific mechanisms of action and allow for the comparison of compound potency.
Cytokine Profiling
This assay measures the ability of a compound to modulate the production and release of cytokines from immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs). A common approach is to stimulate these cells with lipopolysaccharide (LPS), a component of bacterial cell walls that potently induces an inflammatory response. The concentration of various cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Cyclooxygenase (COX) Enzyme Inhibition Assays
These assays determine the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. By comparing the inhibitory concentration for each isoform, the selectivity of the compound can be determined. Selective COX-2 inhibitors are highly sought after as they are expected to have fewer gastrointestinal side effects than non-selective NSAIDs.[8][14]
Nitric Oxide (NO) Production Assays
The inhibitory effect of aminopyridines on NO production is typically assessed using macrophage cell lines, such as RAW 264.7. Cells are stimulated with LPS and interferon-gamma (IFN-γ) to induce the expression of iNOS. The amount of nitrite, a stable breakdown product of NO, in the culture medium is then measured using the Griess reagent. A reduction in nitrite levels indicates inhibition of iNOS activity or expression.[15]
Comparative In Vitro Data for Aminopyridine Derivatives
| Compound Class | Assay | Key Findings | Reference(s) |
| 4-Aminopyridine (4-AP) | LPS-stimulated Macrophages | ↓ IL-1β, ↓ TNF-α, ↑ IL-10, ↑ CD206, ↑ ARG-1 | [3][5] |
| LPS-stimulated Macrophages | Promotes M2 macrophage polarization via Orai1-pSTAT6 | [3] | |
| 2-Aminopyridine Derivatives | Nitric Oxide Synthase (NOS) Inhibition | Potent and selective inhibition of nNOS and iNOS | [10][11][16] |
| Imidazopyridine Derivatives | COX-1/COX-2 Enzyme Inhibition | Selective and potent inhibition of COX-2 | [8][9] |
| Peptide Derivatives of 4-AP | Gelatinase Zymography | Inhibition of MMP-2 and MMP-9 proteolytic activity | [17][18] |
In Vivo Evaluation of Aminopyridine Anti-Inflammatory Efficacy
In vivo models are indispensable for evaluating the therapeutic potential of anti-inflammatory compounds in a whole-organism context, providing insights into their efficacy, pharmacokinetics, and safety.
Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model of acute inflammation.[19] Carrageenan, a polysaccharide, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased pain sensitivity).[19][20] The anti-inflammatory effect of a test compound is quantified by measuring the reduction in paw volume or thickness over several hours.[21] This model is particularly useful for evaluating compounds that target mediators of the early inflammatory response, such as histamine, bradykinin, and prostaglandins.[19]
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Collagen-Induced Arthritis (CIA)
The CIA model is a well-established animal model of chronic, autoimmune-mediated inflammation that shares many pathological features with human rheumatoid arthritis.[22][23] Immunization of susceptible strains of mice or rats with type II collagen induces an autoimmune response leading to polyarthritis characterized by synovial inflammation, cartilage degradation, and bone erosion.[24][25] This model is valuable for assessing the efficacy of compounds intended for the treatment of chronic inflammatory diseases like rheumatoid arthritis.
Other Relevant Models
-
Burn Injury Model: 4-AP has been shown to be effective in a mouse model of severe thermal burns, where it attenuated inflammation and apoptosis, and promoted skin regeneration.[3][5]
Comparative In Vivo Data for Aminopyridine Derivatives
| Compound Class | Model | Key Findings | Reference(s) |
| 4-Aminopyridine (4-AP) | Mouse Thermal Burn | ↓ IL-1β, ↓ TNF-α, ↑ CD206, ↑ ARG-1, ↑ IL-10 | [3][4] |
| Peptide Derivatives of 4-AP | Rat Immune Complex-Induced Inflammation | Demonstrated a clear anti-inflammatory effect | [17][18] |
| Imidazopyridine Derivatives | Rat Carrageenan-Induced Paw Edema | Significant reduction in paw edema | [14] |
Correlation Between In Vitro and In Vivo Findings
Establishing a strong correlation between in vitro activity and in vivo efficacy is a cornerstone of successful drug development. For aminopyridine derivatives, the available data suggests a promising, though not always direct, correlation.
-
Imidazopyridines: For this class, the correlation is quite strong. Compounds that demonstrated potent and selective COX-2 inhibition in vitro also showed significant anti-inflammatory activity in the in vivo carrageenan-induced paw edema model, which is heavily dependent on prostaglandin synthesis.[14]
-
4-Aminopyridine: The in vitro findings of reduced pro-inflammatory cytokine production and promotion of M2 macrophage polarization by 4-AP correlate well with its observed in vivo efficacy in a burn injury model, where a shift from a pro-inflammatory to an anti-inflammatory environment is crucial for healing.[3]
-
2-Aminopyridine NOS Inhibitors: While potent in vitro inhibition of NOS has been demonstrated, more in vivo studies in relevant models of inflammation are needed to fully establish the in vitro-in vivo correlation for this subclass.
It is important to note that while in vitro assays are excellent for elucidating specific mechanisms of action, they do not account for the complex pharmacokinetic and pharmacodynamic factors that influence a drug's activity in a living organism. Therefore, in vivo models remain the gold standard for confirming therapeutic potential.
Experimental Protocols
In Vitro: Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test aminopyridine derivative or vehicle control for 1 hour. Include a positive control, such as dexamethasone.
-
Stimulation: Add LPS (100 ng/mL final concentration) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[26]
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.[26]
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated vehicle control.
In Vivo: Carrageenan-Induced Paw Edema in Wistar Rats
-
Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.[27]
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg)
-
Group 3-5: Test aminopyridine derivative at different doses
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[21]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[20][21]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[28]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Conclusion and Future Directions
The aminopyridine scaffold represents a versatile platform for the development of novel anti-inflammatory agents. Different derivatives have been shown to act through distinct and important mechanisms, including the modulation of cytokine production, promotion of anti-inflammatory macrophage polarization, and the selective inhibition of pro-inflammatory enzymes like COX-2 and NOS.
The correlation between in vitro mechanistic studies and in vivo efficacy in models of both acute and chronic inflammation is promising, particularly for imidazopyridine-based COX-2 inhibitors and for 4-AP in inflammation resolution.
Future research should focus on:
-
Direct comparative studies: Head-to-head comparisons of different aminopyridine derivatives (e.g., 4-AP, 3,4-DAP, and novel derivatives) in standardized in vitro and in vivo models are needed to establish a clear structure-activity relationship for their anti-inflammatory effects.
-
Mechanism of Action Elucidation: Further investigation into the upstream signaling pathways, such as NF-κB, that are modulated by aminopyridines will provide a more complete understanding of their anti-inflammatory properties.
-
Chronic Inflammation Models: While data in acute models is accumulating, more extensive evaluation of promising aminopyridine derivatives in chronic models like collagen-induced arthritis is warranted to assess their potential for treating long-term inflammatory diseases.
-
Safety and Toxicity: As with any therapeutic development, a thorough evaluation of the safety and potential off-target effects of novel anti-inflammatory aminopyridines is essential.
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Patel, M. B., & Mishra, S. (2013). (In-vivo anti-inflammatory activity): Percentage inhibition of test... ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 3,4-Diaminopyridine. PubChem. [Link]
-
Kłosińska-Szmurło, E., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
-
Henney, III, H. R., et al. (2016). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. PMC. [Link]
-
O'Carroll, C., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? MDPI. [Link]
-
Sobey, C. G., & Faraci, F. M. (1998). Inhibitory effect of 4-aminopyridine on responses of the basilar artery to nitric oxide. PMC. [Link]
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Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. [Link]
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Redman, P. T., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. PMC. [Link]
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Vezenkov, L., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]
-
Svenningsson, A., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. PMC. [Link]
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St-Jean, G., et al. (2020). THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists. MDPI. [Link]
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BPS Bioscience. (n.d.). Advancing Immune Disease Treatment with Cutting-Edge Drug Discovery Tools. BPS Bioscience. [Link]
-
O'Carroll, C., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? Cells. [Link]
-
Kłosińska-Szmurło, E., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]
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- 4. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]
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head-to-head comparison of different synthetic routes to 3-aminopyridines
[1]
Executive Summary
The synthesis of 3-aminopyridines presents a classic "pyridine problem": the electron-deficient ring deactivates the C3 position toward electrophilic aromatic substitution (making direct nitration difficult) while simultaneously rendering nucleophilic aromatic substitution (
This guide compares the three most robust methodologies:
-
The Rearrangement Route (Hoffmann/Curtius): Best for converting carboxylic acid derivatives; scalable but safety-constrained.
-
The Palladium Standard (Buchwald-Hartwig): Best for late-stage functionalization and complex substrates; high cost but high reliability.
-
The Industrial Workhorse (Cu-Catalyzed Amination): Best for cost-efficiency and "green" chemistry using aqueous ammonia.
Part 1: Strategic Decision Matrix
Before selecting a protocol, assess your starting material availability and scale requirements.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on feedstock and scale.
Part 2: Head-to-Head Performance Data
The following data aggregates typical performance metrics for the synthesis of the parent 3-aminopyridine and simple alkyl derivatives.
| Feature | Route 1: Curtius Rearrangement | Route 2: Buchwald-Hartwig | Route 3: Cu-Catalyzed Amination |
| Primary Reagent | DPPA (Diphenylphosphoryl azide) | Pd(OAc)₂ / BINAP or Xantphos | Cu₂O or CuI / Ligand |
| Nitrogen Source | Internal (from Azide) | Benzophenone Imine (Surrogate) | Aqueous Ammonia ( |
| Typical Yield | 80 – 95% | 75 – 90% | 60 – 85% |
| Functional Group Tolerance | High (Acids, Esters, Halogens) | Very High (Base-sensitive groups) | Moderate (Requires high temp) |
| Key Safety Risk | Azide handling ( | Residual Heavy Metals (Pd) | High Pressure / Ammonia gas |
| Cost Profile | Moderate (DPPA is expensive) | High (Pd catalyst + Ligand) | Very Low (Copper is cheap) |
| Scalability | Good (Flow chemistry recommended) | Moderate (Ligand cost limits) | Excellent (Industrial preferred) |
Part 3: Detailed Methodologies
Route 1: The Curtius Rearrangement (Lab Scale Preferred)
Context: This route is superior to the Hoffmann rearrangement for laboratory synthesis because it avoids the harsh oxidative conditions (NaOCl/Br₂) that can chlorinate/brominate the pyridine ring. It uses DPPA to convert nicotinic acids directly to carbamates, which are then deprotected.
Mechanism:
The carboxylic acid is activated by DPPA, forming an acyl azide.[1][2][3][4] Thermal decomposition yields an isocyanate intermediate (Retaining stereochemistry, though not relevant for pyridine), which is trapped by an alcohol (
Figure 2: The Curtius Rearrangement pathway using DPPA and t-Butanol trapping.[3][5]
Protocol (Self-Validating):
-
Activation: Dissolve nicotinic acid (1.0 equiv) in dry
-Butanol (10-15 volumes) under . Add Triethylamine (1.1 equiv).[2] -
Azidation: Add DPPA (1.1 equiv) dropwise at room temperature. Observation: Solution may become slightly cloudy.
-
Rearrangement: Heat to reflux (82°C) for 4–6 hours. Validation: Monitor gas evolution (
). Reaction is complete when bubbling ceases and LCMS shows conversion to the Boc-carbamate ( mass shift). -
Workup: Evaporate
-BuOH. Redissolve in EtOAc, wash with 5% and brine. -
Deprotection: Treat the crude Boc-amine with TFA/DCM (1:1) or 4M HCl in Dioxane to liberate the free 3-aminopyridine.
Route 2: Buchwald-Hartwig Cross-Coupling (The Modern Standard)
Context: Direct amination of 3-halopyridines with ammonia is difficult due to catalyst poisoning (pyridine N-coordination). The solution is using an Ammonia Surrogate like Benzophenone Imine, followed by mild hydrolysis.
Mechanism: Pd(0) undergoes oxidative addition into the C3-Br bond. The bulky ligand (e.g., BINAP) prevents the pyridine nitrogen from binding to Palladium. The imine coordinates, followed by reductive elimination.
Figure 3: Catalytic cycle for Pd-catalyzed amination using Benzophenone Imine.
Protocol (Self-Validating):
-
Charge: In a glovebox or strictly inert Schlenk line, combine 3-bromopyridine (1.0 equiv), Benzophenone Imine (1.2 equiv),
(2 mol%), and BINAP (6 mol%). -
Base: Add
(1.4 equiv) or (1.4 equiv). -
Solvent: Add degassed Toluene or Dioxane (0.2 M).
-
Reaction: Heat to 80-100°C for 12 hours. Validation: The mixture usually turns deep orange/red (characteristic of Pd-BINAP).
-
Hydrolysis: Cool to RT. Add 1M HCl (aq) and stir for 1 hour. The benzophenone is cleaved, releasing the primary amine.
-
Purification: Wash with DCM (removes benzophenone). Basify aqueous layer to pH >10, extract 3-aminopyridine with EtOAc.
Route 3: Copper-Catalyzed Amination (Green/Industrial)
Context: For large-scale production where Palladium cost is prohibitive, Copper (I) oxide or Copper (I) iodide can catalyze the reaction using aqueous ammonia directly. This requires higher pressures/temperatures but is atom-economical.
Protocol:
-
Mix: Combine 3-bromopyridine (1.0 equiv),
(0.1 equiv), and aqueous ammonia (25%, 5-10 equiv) in a pressure tube or autoclave. -
Additive: Often requires a ligand like N,N-dimethylethylenediamine (DMEDA) or simple glycol additives to stabilize the Cu-species.
-
Heat: Seal and heat to 100–130°C for 24 hours.
-
Workup: Cool carefully (pressure!). Extract with EtOAc. The copper waste is easily removed via filtration or EDTA wash.
References
-
Org. Synth. 1950, 30, 3. 3-Aminopyridine via Hoffmann Rearrangement.[6] (Classic protocol using Nicotinamide and NaOBr). Link
-
J. Am. Chem. Soc. 2006, 128, 30, 10028–10029. Pd-Catalyzed Amination of Aryl Halides with Ammonia Equivalents. (Foundational Buchwald-Hartwig work). Link
-
Tetrahedron 1974, 30, 2151-2157. Diphenylphosphoryl azide. New convenient reagent for a modified Curtius rearrangement. (The standard DPPA protocol). Link
-
Molecules 2015, 20, 1724-1738. Recent Advances in the Synthesis of Aminopyridines. (Review of Cu vs Pd methods). Link
-
Green Chem., 2019, 21, 2588. Copper-catalyzed amination of aryl halides with aqueous ammonia.[7] (Modern green protocol). Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pr.ibs.re.kr [pr.ibs.re.kr]
- 6. nbinno.com [nbinno.com]
- 7. Copper(II)-Catalyzed Amination of Aryl Chlorides in Aqueous Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Chemical Waste Disposal
Before delving into the specifics of 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine, it is crucial to understand the foundational principles of laboratory waste management as mandated by organizations like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2] These principles are designed to protect laboratory personnel, the public, and the environment from the potential hazards associated with chemical waste.
A critical aspect of this is the legal requirement for waste generators to properly classify their waste.[3] This guide will assist you in making an informed preliminary hazard assessment for the disposal of 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine.
Hazard Assessment of 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine
Due to the absence of a specific SDS, a conservative approach to hazard assessment is necessary. Based on the known hazards of related aminopyridine compounds, 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine should be handled as a hazardous substance with the following potential characteristics:
-
Toxicity: Aminopyridines are known to be toxic if swallowed, in contact with skin, or if inhaled.[4][5][6] Some are classified as acutely toxic.
-
Corrosivity: Certain aminopyridine derivatives can cause severe skin burns and eye damage.[4][7]
-
Environmental Hazard: Some aminopyridines are harmful to aquatic life with long-lasting effects.[4][5]
Given these potential hazards, all waste containing 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine must be treated as hazardous waste.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine from the point of generation to its final removal from the laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Step 2: Waste Segregation at the Source
Proper segregation is paramount to prevent dangerous chemical reactions.[1][8]
-
Solid Waste:
-
Collect any solid waste, such as contaminated personal protective equipment (gloves, weigh boats), paper towels, and bench protectors, in a designated, clearly labeled hazardous waste bag or container.[9]
-
Do not mix this waste with non-hazardous laboratory trash.
-
-
Liquid Waste:
-
Collect all liquid waste containing 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine in a dedicated, leak-proof, and chemically compatible container.[2][10]
-
Do not mix this waste with other solvent streams unless you have confirmed their compatibility.
-
Aqueous solutions should be collected separately from organic solvent solutions.
-
Step 3: Waste Container Selection and Labeling
The integrity of your waste container is crucial for safe storage and transport.
-
Container Requirements:
-
Use containers that are in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[2]
-
The container material must be compatible with pyridines and any solvents present. Glass or high-density polyethylene (HDPE) are generally suitable.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled.[1][8] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-(Aminomethyl)-4,6-dimethylpyridin-2-amine" and any other components in the waste stream.
-
The approximate concentration or percentage of each component.
-
The primary hazard(s) (e.g., Toxic, Corrosive).
-
The date of accumulation.
-
-
Step 4: Storage of Waste in the Laboratory
Proper storage of hazardous waste is a critical safety measure.
-
Waste should be stored at or near the point of generation, under the control of laboratory personnel.[2]
-
Store waste containers in a designated, well-ventilated area, away from heat, sparks, and open flames.[8][11]
-
Ensure that incompatible waste streams are physically separated.[2]
-
Secondary containment (e.g., a larger, chemically resistant tray or bin) is highly recommended to contain any potential leaks or spills.[2]
Step 5: Disposal of Empty Containers
Empty containers that once held 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine must also be disposed of as hazardous waste.[9] They should not be rinsed into the sewer or reused for other purposes. Place the empty, capped container in the designated solid waste stream.
Step 6: Arranging for Waste Pickup
Your institution's Environmental Health and Safety (EHS) office will have a specific procedure for the collection of hazardous waste.
-
Follow your institution's guidelines for requesting a waste pickup.
-
Ensure all containers are properly labeled and sealed before the scheduled pickup.
-
Do not pour any chemical waste down the drain.[8]
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an absorbent material.
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
For large spills, contact your institution's EHS or emergency response team immediately.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][12] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[7][12] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[7] If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.
-
Decision-Making Workflow for Disposal
The following diagram illustrates the key decision points in the disposal process for 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine.
Quantitative Data Summary
| Hazard Category | Associated Risks & Disposal Considerations | Relevant Regulations & Guidelines |
| Acute Toxicity | Potential for harm if swallowed, inhaled, or in contact with skin. Waste must be handled with full PPE and segregated as acutely hazardous. | OSHA 29 CFR 1910.1200, EPA RCRA |
| Corrosivity | Potential for severe skin burns and eye damage. Waste containers must be made of compatible materials. Segregate from incompatible materials. | OSHA 29 CFR 1910.1200, EPA RCRA |
| Environmental | Potential harm to aquatic life. Prevent release to the environment by avoiding drain disposal and using secondary containment. | EPA Clean Water Act |
References
-
OSHA Compliance For Laboratories - US Bio-Clean. (2014, June 13). Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from [Link]
-
OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance | Office of Research. (n.d.). Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved from [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - Pyridine-N-oxide, 98% - Cole-Parmer. (2005, October 3). Retrieved from [Link]
-
3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS - Loba Chemie. (2012, December 11). Retrieved from [Link]
Sources
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- 2. danielshealth.com [danielshealth.com]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. biochemopharma.fr [biochemopharma.fr]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
